Anabol
Description
Properties
IUPAC Name |
2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJKIOFIWVMDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860078 | |
| Record name | 1,10a,12a-Trimethyl-1,2,3,3a,3b,4,5,5a,6,8,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10418-03-8, 22957-48-8 | |
| Record name | stanozolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (17β)-17-methyl-2'H-androst-2-eno[3,2-c]pyrazol-17-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of Methandienone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methandienone, a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of extensive research due to its widespread use and significant physiological effects. This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of methandienone, intended for researchers, scientists, and drug development professionals. The document details the absorption, distribution, metabolism, and excretion (ADME) of methandienone, supported by quantitative data presented in structured tables. Furthermore, it outlines detailed experimental protocols for the analysis of methandienone and its metabolites in biological matrices. Finally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular mechanisms and analytical detection.
Introduction
Methandienone (also known as methandrostenolone (B1676361) or Dianabol) is a 17α-alkylated anabolic-androgenic steroid derived from testosterone (B1683101).[1] Its chemical structure, 17β-hydroxy-17α-methylandrosta-1,4-dien-3-one, provides it with high oral bioavailability, a characteristic that has contributed to its popularity.[1] Understanding the pharmacokinetic profile of methandienone is crucial for comprehending its efficacy, toxicity, and for the development of sensitive detection methods in anti-doping and clinical settings.
Pharmacokinetics of Methandienone
The disposition of methandienone in the human body is characterized by rapid absorption, extensive hepatic metabolism, and relatively short elimination half-life.
Absorption and Oral Bioavailability
Distribution
Following absorption, methandienone is distributed throughout the body. It exhibits very low affinity for human serum sex hormone-binding globulin (SHBG), with approximately 10% of the affinity of testosterone.[1] This low protein binding results in a higher fraction of the free, pharmacologically active drug in circulation. Limited data suggests a volume of distribution of approximately 20 L.
Metabolism
Methandienone undergoes extensive biotransformation, primarily in the liver.[1] The metabolic pathways are diverse and include:
-
Hydroxylation: The major metabolic pathway is 6β-hydroxylation.[4]
-
Oxidation: 3α- and 3β-oxidation also occur.[1]
-
Reduction: 5β-reduction is another key metabolic step.[1]
-
Epimerization: The 17-hydroxyl group can undergo epimerization.[1]
-
Conjugation: Metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) for excretion.[5]
Notably, due to the C1-C2 double bond, methandienone does not undergo 5α-reduction to the same extent as testosterone.[1] A significant metabolic pathway is the aromatization of methandienone to the highly potent estrogen, 17α-methylestradiol.[1]
Excretion
The metabolites of methandienone are primarily eliminated from the body via the urine.[1] The parent compound is generally not detectable in urine.[6] The elimination half-life of methandienone is relatively short, estimated to be between 3 to 6 hours.[1] However, certain metabolites can be detected in urine for extended periods. For instance, primary metabolites are detectable for up to 3 days, while a long-term metabolite, 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one, can be detected for up to 19 days after a single oral dose.[1]
Data Presentation: Pharmacokinetic Parameters of Methandienone
| Parameter | Value | Reference(s) |
| Oral Bioavailability | High (specific percentage not available in cited literature) | [1] |
| Elimination Half-life | 3 - 6 hours | [1] |
| Volume of Distribution | ~20 L | |
| Clearance | ~5 L/hr | |
| Protein Binding | Very low affinity for SHBG (~10% of testosterone's affinity) | [1][7] |
| Primary Route of Excretion | Urine | [1] |
Experimental Protocols
The detection and quantification of methandienone and its metabolites in biological samples are critical for both anti-doping control and clinical toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
GC-MS Analysis of Methandienone Metabolites in Urine
This protocol provides a general framework for the analysis of methandienone metabolites in urine.
4.1.1. Sample Preparation
-
Hydrolysis: To 2 mL of urine, add an internal standard (e.g., methyltestosterone). Adjust the pH to 7.0 with a phosphate (B84403) buffer. Add β-glucuronidase from E. coli and incubate at 50-55°C for 1-3 hours to deconjugate the metabolites.[5][6]
-
Extraction: Perform a liquid-liquid extraction with an organic solvent such as diethyl ether or tert-butyl methyl ether (TBME) at an alkaline pH (e.g., 9.6).[4][8] Alternatively, solid-phase extraction (SPE) using a C18 cartridge can be employed.[9]
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen at approximately 40°C.
-
Derivatization: To the dried residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide (NH₄I), and a thiol catalyst (e.g., ethanethiol (B150549) or dithioerythritol). Heat the mixture at 60°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the metabolites.[5]
4.1.2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-1 or equivalent, 17 m x 0.20 mm i.d., 0.11 µm film thickness).
-
Carrier Gas: Helium.
-
Injection Mode: Split or splitless.
-
Temperature Program: A typical program starts at an initial temperature of around 180°C, followed by a ramp to a final temperature of approximately 320°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for metabolite identification or selected ion monitoring (SIM) for targeted quantification.
LC-MS/MS Analysis of Methandienone and its Metabolites in Plasma
This protocol outlines a general procedure for the analysis of methandienone in plasma.
4.2.1. Sample Preparation
-
Protein Precipitation: To a plasma sample (e.g., 200 µL), add an internal standard and a protein precipitating agent like acetonitrile (B52724). Vortex to mix.[10]
-
Liquid-Liquid Extraction: Add an extraction solvent such as a mixture of ethyl acetate (B1210297) and hexane. Vortex and centrifuge to separate the layers.[10]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent, such as a methanol-water mixture, for injection into the LC-MS/MS system.[10]
4.2.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Thermo-Hypersil C18).[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for methandienone and its metabolites.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Metandienone - Wikipedia [en.wikipedia.org]
- 2. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of metabolites of the anabolic steroid methandienone formed by bovine hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring methandienone metabolites generated via homogenized camel liver: Advancements for anti-doping applications through High Resolution-Liquid Chromatography Mass Spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Derivatives of Methandrostenolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis, derivatives, and associated biological activities of methandrostenolone (B1676361), a potent anabolic-androgenic steroid. It details both chemical and microbial synthesis routes to the core molecule and its derivatives, presenting methodologies suitable for a research and drug development setting. The guide summarizes quantitative data on the biological activity of these compounds, facilitating structure-activity relationship (SAR) analysis. Furthermore, it elucidates the signaling pathways through which methandrostenolone exerts its effects, providing visual representations of these complex biological processes. This document is intended to serve as a valuable resource for professionals engaged in steroid research and the development of novel therapeutics.
Introduction
Methandrostenolone, also known as metandienone or by its trade name Dianabol, is a synthetic derivative of testosterone (B1683101) with strong anabolic and moderate androgenic properties.[1][2][3] Developed in the 1950s, it became one of the most well-known and widely used anabolic steroids for performance enhancement.[4] Its chemical structure, 17α-methyl-17β-hydroxy-androsta-1,4-dien-3-one, features a methyl group at the C17α position, which allows for oral bioavailability, and a double bond between C1 and C2, which reduces its androgenicity relative to testosterone.[2] This guide explores the synthesis of methandrostenolone and its derivatives, their biological evaluation, and the underlying mechanisms of action.
Chemical Synthesis of Methandrostenolone
The synthesis of methandrostenolone can be achieved through both chemical and microbial routes, typically starting from a testosterone or a related steroid precursor.
Chemical Synthesis
A common chemical approach to synthesize methandrostenolone involves the introduction of a double bond at the C1-C2 position of 17α-methyltestosterone.
2.1.1. Dehydrogenation using Selenium Dioxide
Experimental Protocol: General Procedure for Selenium Dioxide Dehydrogenation
-
Starting Material: 17α-Methyltestosterone
-
Reagent: Selenium Dioxide (SeO₂)
-
Solvent: A suitable organic solvent such as tert-butanol (B103910) or a mixture of solvents.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a specified period. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the selenium byproduct is filtered off. The filtrate is then concentrated, and the crude product is purified using column chromatography on silica (B1680970) gel to yield methandrostenolone.
2.1.2. Two-Step Bromination and Dehydrobromination
An alternative chemical synthesis route involves a two-step process starting from a suitable steroid precursor like Mesterolone (1α-methyl-dihydrotestosterone). This method first introduces bromine atoms, followed by elimination to create the desired double bonds.
Microbial Synthesis
Microbial transformation offers a highly selective and efficient method for the synthesis of methandrostenolone from 17α-methyltestosterone. This process utilizes the enzymatic machinery of microorganisms to carry out specific chemical reactions.
2.2.1. Dehydrogenation using Arthrobacter simplex
The 1,2-dehydrogenation of 17α-methyltestosterone to methandrostenolone can be effectively carried out using the bacterium Arthrobacter simplex.[5] The use of cyclodextrins in the reaction medium can enhance the solubility of the steroid substrate and improve the conversion rate.[6]
Experimental Protocol: Microbial Dehydrogenation of 17α-Methyltestosterone [5][7]
-
Microorganism: Arthrobacter simplex (e.g., VKM Ac-1632) or Arthrobacter globiformis.[6][7]
-
Culture Medium: A suitable medium containing a carbon source (e.g., glucose), nitrogen source (e.g., corn steep liquor, yeast extract), and mineral salts.
-
Fermentation: The microorganism is cultured under aerobic conditions to obtain a sufficient biomass.
-
Biotransformation: 17α-methyltestosterone, the substrate, is added to the culture broth. The transformation is carried out at a controlled temperature and pH. The use of solubilizing agents like polyvinylpyrrolidone (B124986) or modified β-cyclodextrins can increase the substrate concentration and reaction rate.[6][7]
-
Extraction and Purification: After the transformation is complete (monitored by HPLC), the product, methandrostenolone, is extracted from the fermentation broth using an organic solvent. The crude extract is then purified by crystallization or column chromatography.
Derivatives of Methandrostenolone
The majority of methandrostenolone derivatives are its metabolites, formed through enzymatic reactions in the body. The synthesis and study of these derivatives are crucial for understanding the metabolism and biological activity of the parent compound.
Hydroxylated Derivatives
Hydroxylation is a major metabolic pathway for methandrostenolone. The synthesis of these hydroxylated metabolites is important for their use as reference standards in analytical testing and for studying their biological properties.
3.1.1. 6β-Hydroxymethandrostenolone
6β-hydroxylation is a significant metabolic route for methandrostenolone.[8]
Experimental Protocol: Synthesis of 6β-Hydroxymethandrostenolone
A general method for the 6β-hydroxylation of steroids involves the use of specific oxidizing agents or microbial transformation. For example, the biotransformation of Dithis compound using Cunninghamella elegans can yield 6β-hydroxydithis compound.[9]
Epimers
Epimerization at the C17 position can lead to the formation of 17-epimethandrostenolone.[10]
Biological Activity and Quantitative Data
The biological activity of methandrostenolone and its derivatives is primarily mediated through their interaction with the androgen receptor (AR). The anabolic and androgenic effects are key parameters for evaluating these compounds.
Anabolic and Androgenic Activity
The anabolic activity of steroids is often assessed using the levator ani muscle assay in rats, while androgenic activity is determined by observing the growth of seminal vesicles and the prostate gland (Hershberger assay).[11][12]
Table 1: Anabolic and Androgenic Ratings of Methandrostenolone [4]
| Compound | Anabolic Rating | Androgenic Rating |
| Testosterone | 100 | 100 |
| Methandrostenolone | 90-210 | 40-60 |
Androgen Receptor Binding Affinity
The binding affinity of a steroid to the androgen receptor is a key determinant of its biological potency. While methandrostenolone is a potent activator of the AR, its binding affinity is reported to be relatively low compared to other androgens.[13]
Table 2: Relative Binding Affinity (RBA) for the Androgen Receptor [1]
| Compound | Molecular Properties (Example) | Binding Energy (Example) |
| Testosterone | - | High |
| Methandrostenolone | Similar to Testosterone | Highest among tested synthetic steroids |
| Oxymetholone | - | - |
| Oxandrolone | - | - |
| Stanozolol | - | Lower than Methandrostenolone |
Note: This table is a qualitative representation based on the provided source. For precise quantitative data, further experimental results are required.
Signaling Pathways
Methandrostenolone exerts its biological effects primarily through the androgen receptor signaling pathway. This can be broadly divided into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of methandrostenolone to the androgen receptor in the cytoplasm, followed by translocation of the receptor-ligand complex to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the recruitment of coactivators or corepressors and subsequent modulation of target gene transcription. This ultimately results in the anabolic and androgenic effects of the steroid.[3]
Experimental Workflow for Synthesis
The general workflow for both chemical and microbial synthesis of methandrostenolone and its derivatives involves several key stages, from the initial reaction to the final characterization of the purified product.
Conclusion
This technical guide has provided a detailed overview of the synthesis, derivatives, and biological activity of methandrostenolone. The methodologies described for chemical and microbial synthesis offer pathways for the preparation of this potent anabolic steroid and its derivatives in a laboratory setting. The compiled quantitative data on biological activity, although requiring further expansion through dedicated studies, provides a basis for understanding the structure-activity relationships of this class of compounds. The elucidation of the androgen receptor-mediated signaling pathway provides a framework for understanding its mechanism of action at a molecular level. This guide serves as a foundational resource for researchers and scientists in the field of steroid chemistry and drug development, encouraging further investigation into the therapeutic potential and risks associated with methandrostenolone and its analogues.
References
- 1. rjp.nipne.ro [rjp.nipne.ro]
- 2. CAS 72-63-9: Methandrostenolone | CymitQuimica [cymitquimica.com]
- 3. A Systematic Review of Methandrostenolone [athenaeumpub.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101250576A - Method for producing 17α-dehydromethyltestosterone using Arthrobacter globosa - Google Patents [patents.google.com]
- 6. [Conversion of 17 alpha-methyltestosterone to methandrostenolone by the bacterium Pimelobacter simplex VKPM Ac-1632 with the presence of cyclodextrins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2236464C2 - Method for preparing metandrostenolone - Google Patents [patents.google.com]
- 8. Metandienone - Wikipedia [en.wikipedia.org]
- 9. dlib.hust.edu.vn [dlib.hust.edu.vn]
- 10. WikiGenes - Dithis compound - (8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13... [wikigenes.org]
- 11. epa.gov [epa.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Development of Anabolic-Androgenic Steroids: A Technical Guide
Abstract
Anabolic-androgenic steroids (AAS) represent a class of synthetic derivatives of testosterone (B1683101) designed to maximize anabolic (myotrophic) effects while minimizing androgenic properties. Their history is a fascinating journey through endocrinology, medicinal chemistry, and sports medicine, marked by Nobel Prize-winning discoveries and significant societal controversy. This guide provides a technical overview of the key milestones in the development of AAS, from the initial isolation and synthesis of testosterone in the 1930s to the proliferation of synthetic variants in the mid-20th century and the subsequent regulatory responses to their widespread non-medical use. We will detail the foundational experimental protocols that enabled these advancements, present comparative quantitative data on the properties of various steroids, and illustrate the core signaling pathways through which these compounds exert their powerful physiological effects.
The Discovery and Isolation of Testosterone (1930s)
The scientific journey towards understanding and manipulating the male sex hormone began long before its chemical identification. Early endocrinology experiments in the 19th century, such as those by Arnold Adolph Berthold in 1849 on castrated roosters, suggested the existence of a blood-borne substance from the testes responsible for male characteristics.[1] However, it was not until the 1930s, a period often called the "Golden Age" of steroid chemistry, that the active principle was isolated and identified.[2]
In 1935, a team led by Ernst Laqueur in Amsterdam successfully isolated a few milligrams of the crystalline male hormone from a large quantity of bull testes, naming it "testosterone".[2][3][4][5] This monumental achievement was the culmination of efforts by several groups, including the work of Fred C. Koch and Lemuel McGee, who had earlier extracted the hormone and demonstrated its effects.[2]
Almost concurrently, the chemical structure of testosterone was elucidated, paving the way for its synthesis. In August 1935, Adolf Butenandt in Germany and Leopold Ruzicka in Switzerland independently achieved the first chemical synthesis of testosterone from cholesterol derivatives.[1][2][3][6][7] This breakthrough work earned Butenandt and Ruzicka the Nobel Prize in Chemistry in 1939 and made testosterone readily available for medical and scientific use.[1][2][6]
Experimental Protocol: Conceptual Early Testosterone Extraction from Bull Testes
The precise, detailed protocols from the 1930s are not fully documented in modern literature. However, based on historical accounts, a conceptual workflow can be reconstructed. The process was inefficient, requiring enormous amounts of starting material. For instance, one early effort extracted just 20 mg of the hormone from 40 pounds of bull testes.[2]
-
Tissue Procurement: Obtain a large mass of bull testes (e.g., >100 kg).
-
Homogenization: Mince and homogenize the testicular tissue to break down cellular structures.
-
Solvent Extraction: Perform a series of extractions using organic solvents (e.g., ethanol, acetone) to separate the lipid-soluble components, which would include testosterone, from the aqueous components.
-
Fractionation: Concentrate the organic extract and perform further purification steps. This likely involved partitioning between different immiscible solvents to separate steroids from other lipids based on polarity.
-
Purification: Employ techniques such as fractional distillation and sublimation to isolate the crude steroidal fraction.
-
Crystallization: The final and most critical step was to induce crystallization of the pure hormone from a supersaturated solution, allowing for the isolation of pure, crystalline testosterone. This was the key achievement of Laqueur's group.[4]
Caption: Conceptual workflow for the isolation of testosterone in the 1930s.
The Dawn of Synthetic Anabolic Steroids (1940s-1950s)
With the synthesis of testosterone achieved, researchers began to explore its therapeutic potential. However, a significant limitation was its rapid metabolism and inactivation by the liver when administered orally.[3] This led to the development of two primary chemical modification strategies to enhance bioavailability and to attempt the separation of the desirable anabolic (muscle-building) effects from the often-undesirable androgenic (masculinizing) effects.
-
Esterification: Attaching a carboxylic acid ester to the 17-beta-hydroxyl group (e.g., testosterone propionate, enanthate) slows the release of the hormone from the injection site, creating a longer-lasting, injectable preparation.[8]
-
17α-Alkylation: Adding an alkyl group (typically a methyl group) at the C17-alpha position creates an orally active steroid by sterically hindering its first-pass metabolism in the liver. Methyltestosterone, introduced in the late 1930s, was the first commercially available oral AAS.[1][5]
The 1950s saw a concerted effort to create synthetic analogs with a more favorable anabolic-to-androgenic ratio. This research was partly driven by the desire to treat catabolic states without causing significant masculinization in women and children. It was also spurred by reports of Soviet athletes using testosterone to enhance performance at the 1954 Olympics, prompting U.S. physician John Ziegler to collaborate on developing a compound with stronger anabolic and weaker androgenic effects.[9] This work led to the creation of methandrostenolone (B1676361) (Dianabol) by Ciba Pharmaceuticals, which was approved by the FDA in 1958.[9] Another key development of this era was the synthesis of nandrolone (B1676933) (19-nortestosterone) and its esters (e.g., Nandrolone Decanoate), which exhibited a significantly more favorable anabolic profile compared to testosterone.[1]
Data Presentation: Anabolic and Androgenic Ratios of Early AAS
The anabolic and androgenic properties of these new compounds were quantified using animal models, most notably the Hershberger assay in rats. This assay measures the change in weight of an anabolic tissue (the levator ani muscle) versus an androgenic tissue (the ventral prostate or seminal vesicles) in castrated rats.[10] The ratio of these effects is compared to a reference standard, typically testosterone or methyltestosterone, which is assigned a baseline ratio of 100:100.
| Compound | Chemical Modification | Anabolic Rating | Androgenic Rating | Anabolic:Androgenic Ratio |
| Testosterone | (Reference) | 100 | 100 | 1:1 |
| Methyltestosterone | 17α-Alkylated | 90-115 | 94-130 | ~1:1 |
| Nandrolone Decanoate | Esterified 19-nor | 125 | 37 | ~3.4:1 |
| Methandrostenolone | 17α-Alkylated | 90-210 | 40-60 | ~3:1 |
| Norethandrolone | 17α-Alkylated 19-nor | 100-200 | 20-50 | ~4:1 |
Note: Data is compiled from various sources and represents approximate ranges, as assay results can vary. The goal was to create compounds with a high first number and a low second number.[10][11]
Caption: Key chemical modifications of the testosterone molecule.
The "Golden Age" and Proliferation of AAS (1960s)
The 1960s witnessed an explosion in the development of new synthetic steroids. Pharmaceutical companies synthesized hundreds of variants, each with a unique profile of anabolic activity, androgenic potency, estrogenic potential, and hepatotoxicity. The primary goal remained the dissociation of anabolic from androgenic effects, leading to compounds with highly favorable therapeutic indices on paper. Notable AAS developed during this period include:
-
Oxandrolone (Anavar): Known for its very low androgenic activity and oral bioavailability.
-
Stanozolol (Winstrol): An oral and injectable steroid with strong anabolic properties.
-
Fluoxymesterone (Halotestin): A very potent oral androgen with significant anabolic effects.
-
Drostanolone (Masteron): An injectable derivative of dihydrotestosterone.
Experimental Protocol: The Hershberger Assay
The Hershberger assay became the standardized method for assessing the anabolic and androgenic activity of new compounds.[10] It was officially standardized by the OECD (Test Guideline 441).[12][13][14]
-
Animal Model: Immature, castrated male rats (peripubertal, typically around 42 days old). Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous compounds.
-
Dosing Regimen:
-
Androgenic Assay: The test compound is administered daily for 10 consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., testosterone propionate) are included.[15]
-
Anti-Androgenic Assay: The test compound is co-administered with a standard dose of an androgen agonist (e.g., testosterone propionate). A negative control group receives only the androgen agonist.[15][16]
-
-
Necropsy and Tissue Weighing: Approximately 24 hours after the final dose, the animals are euthanized. Five key androgen-dependent tissues are carefully dissected and weighed (wet weight):
-
Ventral Prostate (VP)
-
Seminal Vesicles (SV) (including coagulating glands and fluids)
-
Levator Ani-Bulbocavernosus (LABC) muscle
-
Cowper's Glands (CG)
-
Glans Penis (GP)
-
-
Data Analysis: The weights of the tissues from the treated groups are statistically compared to the control groups.
-
Anabolic activity is primarily indicated by a significant increase in the weight of the LABC muscle.
-
Androgenic activity is indicated by a significant increase in the weights of the VP, SV, CG, and GP.[12]
-
Anti-androgenic activity is indicated by a statistically significant decrease in the weights of these tissues compared to the group receiving the androgen agonist alone.[16]
-
Caption: Standardized workflow of the Hershberger Assay.
Mechanism of Action: The Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[10][17] The classical or "genomic" signaling pathway is the primary mechanism for the anabolic and androgenic effects of these hormones.
-
Ligand Binding: AAS, being lipid-soluble, diffuse across the cell membrane into the cytoplasm. Here, they bind to the Ligand-Binding Domain (LBD) of the AR, which is maintained in an inactive state by a complex of heat shock proteins (HSPs).[18]
-
Conformational Change & Translocation: Ligand binding induces a conformational change in the AR, causing the dissociation of the HSPs.[18] This exposes a nuclear localization signal.
-
Dimerization: The activated AR-ligand complexes form homodimers.[18]
-
Nuclear Translocation & DNA Binding: The AR homodimer translocates into the nucleus.[18][19] Inside the nucleus, the DNA-Binding Domain (DBD) of the receptor binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes.[18][19]
-
Transcriptional Regulation: Upon binding to AREs, the AR recruits a host of co-activator and co-repressor proteins and the basal transcriptional machinery to modulate (typically upregulate) the transcription of androgen-responsive genes.[18][20] This leads to increased synthesis of specific proteins (e.g., muscle contractile proteins, erythropoietin), resulting in the observed physiological effects.
Caption: The genomic signaling pathway of the Androgen Receptor (AR).
Decline in Therapeutic Research and Rise of Non-Medical Use (1970s-Present)
By the 1970s, the therapeutic development of new AAS had slowed considerably. While they retained niche medical applications for conditions like hypogonadism, cachexia, and certain anemias, the widespread appreciation of their side effects grew.[10][21] Simultaneously, their non-medical use for performance and image enhancement, which began in elite sports in the 1950s, proliferated into amateur athletics and the general population by the 1980s.[22][23]
This led to increased regulatory scrutiny. The International Olympic Committee (IOC) banned anabolic steroids from competition in 1975.[9] In the United States, growing concern over illicit use culminated in the Anabolic Steroids Control Act of 1990, which classified AAS as Schedule III controlled substances, criminalizing their non-prescribed possession and distribution.[1][22][24] This was followed by the Anabolic Steroid Control Act of 2004, which expanded the list of banned substances.[22]
The focus of modern research has largely shifted away from traditional AAS and towards the development of Selective Androgen Receptor Modulators (SARMs). These non-steroidal compounds aim to bind to the androgen receptor and elicit tissue-selective effects, ideally promoting anabolic benefits in muscle and bone while avoiding the androgenic side effects in tissues like the prostate and skin.
References
- 1. swolverine.com [swolverine.com]
- 2. denverhormonehealth.com [denverhormonehealth.com]
- 3. ENDOCRINE HISTORY: The history of discovery, synthesis and development of testosterone for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. historycooperative.org [historycooperative.org]
- 7. nobelprize.org [nobelprize.org]
- 8. Testosterone deficiency: a historical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A timeline of performance-enhancing drugs in sports - Sports Illustrated [si.com]
- 10. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 11. steroidsourcetalk.cc [steroidsourcetalk.cc]
- 12. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. epa.gov [epa.gov]
- 16. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Anabolic steroids | Research Starters | EBSCO Research [ebsco.com]
- 22. storymd.com [storymd.com]
- 23. History and epidemiology of anabolic androgens in athletes and non-athletes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolic Pathways and Excretion of Methandienone Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways and excretion of methandienone, a potent anabolic-androgenic steroid. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on detailed data presentation, experimental protocols, and visual representations of metabolic processes.
Introduction to Methandienone Metabolism
Methandienone (17β-hydroxy-17α-methylandrosta-1,4-dien-3-one) undergoes extensive biotransformation in the human body, primarily in the liver. The metabolic processes are designed to increase the water solubility of the compound, facilitating its excretion in urine. These transformations involve a series of enzymatic reactions, including oxidation, reduction, hydroxylation, epimerization, and conjugation. The resulting metabolites can be detected in urine for varying periods, with some long-term metabolites being traceable for several weeks after administration. Understanding these pathways is crucial for developing sensitive and specific detection methods in anti-doping science and for assessing the pharmacological and toxicological profiles of the drug.
Metabolic Pathways of Methandienone
The metabolism of methandienone is a multi-step process involving both Phase I and Phase II reactions.
Phase I Metabolism primarily involves structural modifications to the methandienone molecule. Key reactions include:
-
6β-Hydroxylation: This is a major metabolic pathway for methandienone, resulting in the formation of 6β-hydroxymethandienone.[1]
-
17-Epimerization: The stereochemistry at the C17 position is altered, converting the 17β-hydroxy group to a 17α-hydroxy group, leading to the formation of 17-epimethandienone.
-
A-ring Reduction: The double bonds in the A-ring of the steroid are reduced. This process occurs sequentially, targeting the Δ4, 3-oxo, and Δ1 positions.[2]
-
Hydroxylation at other positions: Hydroxylation can also occur at other sites on the steroid nucleus, such as C12 and C16, leading to the formation of various dihydroxy-metabolites.[3]
-
D-ring Rearrangement and Hydroxymethylation: A key transformation for long-term metabolites involves a rearrangement of the D-ring, leading to the formation of 18-nor-17,17-dimethyl metabolites, which can be further hydroxylated to form 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one.[4][5]
Phase II Metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility for excretion. The primary conjugation reactions are:
-
Glucuronidation: Metabolites with hydroxyl groups are conjugated with glucuronic acid.
-
Sulfation: Sulfate groups can also be added to the hydroxylated metabolites.
The following diagram illustrates the major metabolic pathways of methandienone.
Excretion of Methandienone Metabolites
The metabolites of methandienone are primarily excreted in the urine. The detection window for these metabolites varies significantly depending on the specific metabolite, the dosage, and the individual's metabolism. While the parent drug and some primary metabolites are detectable for only a few days, certain long-term metabolites can be identified for several weeks.
Quantitative Data on Urinary Excretion
The following table summarizes the key urinary metabolites of methandienone and their typical detection windows after a single oral dose. Please note that exact concentrations can vary widely between individuals.
| Metabolite Name | Abbreviation | Typical Detection Window | Notes |
| 17-Epimethandienone | epi-MD | Up to 4 days | A common early metabolite formed by epimerization at the C17 position. |
| 6β-Hydroxymethandienone | 6β-OH-MD | Up to 5 days | A major product of Phase I metabolism.[1] |
| 17α-Methyl-5β-androstane-3α,17β-diol | Up to 5 days | A product of A-ring reduction.[2] | |
| 17β-Methyl-5β-androst-1-ene-3α,17α-diol | Epimetendiol | Up to 14 days | A longer-term metabolite resulting from A-ring reduction and epimerization. |
| 18-nor-17,17-dimethyl-5β-androst-1,13-dien-3α-ol | Up to 14 days | A metabolite formed through D-ring rearrangement and A-ring reduction. | |
| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | LTM | Up to 19 days or longer | A key long-term metabolite that is a crucial marker for detecting methandienone use long after administration.[4][5] This metabolite can be detected for up to 26 days using highly sensitive methods.[6] |
Experimental Protocols for Metabolite Analysis
The analysis of methandienone metabolites in urine typically involves sample preparation to isolate the metabolites, followed by instrumental analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
The following diagram outlines a typical workflow for the preparation of urine samples for the analysis of methandienone metabolites.
Detailed Protocol for Sample Preparation:
-
Enzymatic Hydrolysis:
-
To 2 mL of urine, add an internal standard.
-
Add 1 mL of phosphate (B84403) buffer (pH 7.0).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 50-55°C for 1-3 hours to cleave the glucuronide conjugates.[7]
-
-
Extraction:
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the hydrolyzed urine to 9-10 with a suitable buffer.
-
Add 5 mL of an organic solvent (e.g., methyl tert-butyl ether, MTBE).
-
Vortex for 5-10 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) and water.
-
Load the hydrolyzed urine onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the metabolites with methanol or another suitable organic solvent.
-
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40-50°C.
-
-
Derivatization (for GC-MS analysis):
-
To the dry residue, add a derivatizing agent such as 50-100 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with a catalyst (e.g., ammonium (B1175870) iodide and dithioerythritol).[7]
-
Incubate at 60-80°C for 20-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable for GC-MS analysis.
-
-
Reconstitution (for LC-MS/MS analysis):
-
Reconstitute the dry residue in a suitable solvent mixture (e.g., 100-200 µL of methanol/water) for injection into the LC-MS/MS system.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a widely used technique for the detection of methandienone metabolites. The TMS-derivatized metabolites are separated on a capillary column and detected by a mass spectrometer.
Typical GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | Fused silica (B1680970) capillary column (e.g., HP-1 or equivalent), 17-30 m length, 0.2 mm ID, 0.11-0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min) |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature of 180°C, ramp to 240°C at 3-5°C/min, then ramp to 320°C at 10-20°C/min, hold for 2-5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | Specific m/z values for each target metabolite (e.g., for TMS-derivatized long-term metabolite: m/z 442, 339, 143) |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of both conjugated and unconjugated metabolites without the need for derivatization.
Typical LC-MS/MS Parameters:
| Parameter | Value |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 50-150 mm length, 2.1 mm ID, 1.7-3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid or ammonium formate |
| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or ammonium formate |
| Gradient | A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-20 minutes to elute the metabolites. |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 40-50°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor ion → product ion transitions for each target metabolite (e.g., for 6β-hydroxy-methandienone: m/z 317 → 299, 281) |
Conclusion
The metabolism of methandienone is complex, involving a variety of Phase I and Phase II reactions that lead to a wide array of urinary metabolites. The identification of these metabolites, particularly the long-term ones, is essential for effective drug testing in sports. The analytical methods of GC-MS and LC-MS/MS, coupled with appropriate sample preparation, provide the necessary sensitivity and specificity for the reliable detection and quantification of these compounds. This guide provides a foundational understanding of the metabolic fate of methandienone and the analytical methodologies used to monitor its use. Further research into the quantitative excretion profiles and the discovery of new, even longer-term metabolites will continue to advance the field of anti-doping science.
References
- 1. Metabolism of anabolic steroids in humans: synthesis of 6 beta-hydroxy metabolites of 4-chloro-1,2-dehydro-17 alpha-methyltestosterone, fluoxymesterone, and metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on anabolic steroids. V. Sequential reduction of methandienone and structurally related steroid A-ring substituents in humans: gas chromatographic-mass spectrometric study of the corresponding urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dshs-koeln.de [dshs-koeln.de]
An In-Depth Technical Guide to the Effects of Anabol (Methandienone) on Nitrogen Balance and Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anabol (methandienone or Dithis compound) is a potent synthetic anabolic-androgenic steroid (AAS) that has been widely utilized for its profound effects on muscle mass and strength. This technical guide provides a comprehensive analysis of the core mechanisms by which methandienone exerts its anabolic effects, with a specific focus on its impact on nitrogen balance and protein synthesis. This document synthesizes findings from key clinical studies, details the underlying molecular signaling pathways, and provides an overview of the experimental protocols used to quantify these physiological changes. The information is intended to serve as a resource for researchers, scientists, and professionals in drug development who are investigating the pharmacological and physiological effects of anabolic agents.
Introduction
Methandienone (17α-methyl-17β-hydroxy-1,4-androstadien-3-one) is an orally active anabolic steroid derived from testosterone. Its structural modifications enhance its anabolic properties while reducing its relative androgenicity. The primary clinical interest in methandienone and other AAS lies in their ability to promote protein anabolism, making them subjects of study for conditions associated with muscle wasting and negative nitrogen balance.[1] Understanding the precise mechanisms and quantitative effects of these compounds on fundamental physiological processes such as nitrogen retention and protein synthesis is critical for both therapeutic development and for comprehending their off-label use in athletic contexts.
Effects on Nitrogen Balance
Nitrogen is a fundamental component of amino acids, the building blocks of protein.[2] Nitrogen balance is the metric used to assess the net change in total body protein. A positive nitrogen balance, where nitrogen intake exceeds nitrogen loss, is indicative of a state of anabolism and protein accretion.[2] Anabolic steroids are well-documented to induce a state of positive nitrogen balance, primarily by increasing nitrogen retention within tissues, particularly skeletal muscle.[2]
Quantitative Data from Clinical Trials
A pivotal study by Hervey et al. (1981) provides key quantitative insights into the effects of methandienone on nitrogen balance in men undergoing athletic training. The findings from this and other relevant studies are summarized in the table below.
| Parameter | Methandienone Group | Placebo Group | Study Details | Citation |
| Change in Total Body Nitrogen (g) | +255 ± 69 g | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |
| Change in Body Weight (kg) | +2.3 ± 0.4 kg | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |
| Change in Total Body Potassium (mmol) | +436 ± 41 mmol | Not statistically significant | 7 male weightlifters, 100 mg/day for 6 weeks in a double-blind crossover design. | [3][4][5] |
These data demonstrate a significant increase in total body nitrogen in subjects receiving methandienone, confirming its potent nitrogen-retaining effects. The concurrent increase in body weight and potassium further supports the anabolic action of the drug, suggesting an increase in lean body mass.[3][4][5]
Effects on Protein Synthesis
The positive nitrogen balance induced by methandienone is a direct consequence of its stimulatory effects on muscle protein synthesis (MPS).[6] Anabolic steroids enhance the rate at which amino acids are incorporated into skeletal muscle proteins, leading to an increase in muscle fiber size (hypertrophy).
Signaling Pathways
The primary mechanism of action for methandienone is through its interaction with the intracellular androgen receptor (AR). The binding of methandienone to the AR initiates a cascade of molecular events that ultimately upregulate the machinery of protein synthesis. A key downstream effector of AR signaling is the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis.
References
- 1. Can we increase protein synthesis by anabolic factors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metandienone? [synapse.patsnap.com]
- 3. Effects of methandienone on the performance and body composition of men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Properties of Methandienone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methandienone, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, has been a subject of significant scientific interest due to its potent anabolic effects. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and pharmacological characteristics of methandienone. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields. This document delves into its mechanism of action, metabolic pathways, and includes detailed experimental protocols for its study, alongside structured data presentation and visual diagrams of its signaling pathways.
Molecular Structure and Chemical Identity
Methandienone, chemically known as (17β)-17-hydroxy-17-methylandrosta-1,4-dien-3-one, is a 17α-alkylated anabolic steroid.[1] Its structure is characterized by a C1-C2 double bond and a methyl group at the C17α position of the steroid nucleus, modifications that increase its oral bioavailability and anabolic potency relative to testosterone.[1]
Table 1: Chemical and Physical Properties of Methandienone
| Property | Value | Reference(s) |
| IUPAC Name | (17β)-17-hydroxy-17-methylandrosta-1,4-dien-3-one | [2] |
| Synonyms | Methandrostenolone, Dianabol, Metandienone | [3][4] |
| CAS Number | 72-63-9 | [2][3][4][5] |
| Molecular Formula | C20H28O2 | [3][4][5] |
| Molecular Weight | 300.44 g/mol | [2][3] |
| Melting Point | 163-167 °C | [6] |
| Boiling Point | 436.5 °C (estimated) | [6] |
| Solubility | Soluble in alcohol, chloroform, glacial acetic acid; slightly soluble in ether; insoluble in water. | |
| Appearance | White to off-white crystalline powder | [6] |
Pharmacological Properties and Mechanism of Action
Methandienone's primary mechanism of action is through its binding to and activation of the androgen receptor (AR).[1][7] This interaction initiates a cascade of intracellular events leading to its characteristic anabolic and androgenic effects.
Androgen Receptor Binding and Signaling
As an agonist of the androgen receptor, methandienone mimics the effects of endogenous androgens like testosterone.[7] Upon binding to the AR in the cytoplasm, the receptor-ligand complex translocates to the nucleus. Inside the nucleus, it binds to specific DNA sequences known as androgen response elements (AREs), which modulates the transcription of target genes. This leads to an increase in protein synthesis and a decrease in protein catabolism, particularly in skeletal muscle tissue, resulting in muscle hypertrophy.[7] Methandienone also enhances glycogenolysis, providing a ready source of glucose for energy during physical activity.[7]
References
- 1. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the method for determining Methandienone in Toxicology and doping-analysis | Semantic Scholar [semanticscholar.org]
- 3. Metandienone - Wikipedia [en.wikipedia.org]
- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Androgen Bioassays as a Detection Method for Designer Androgens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Metandienone? [synapse.patsnap.com]
The Pharmacodynamics of Methandienone on Androgen Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methandienone, a synthetic anabolic-androgenic steroid (AAS), exerts its potent muscle-building effects primarily through its interaction with the androgen receptor (AR). This technical guide provides an in-depth examination of the pharmacodynamics of methandienone at the molecular level, focusing on its binding to and activation of the AR, and the subsequent downstream signaling cascades that lead to muscle hypertrophy. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of endocrinology, pharmacology, and drug development.
Introduction
Methandienone (17α-methyl-17β-hydroxy-androsta-1,4-dien-3-one), first synthesized in the 1950s, is a well-known orally active anabolic-androgenic steroid.[1] Its primary mechanism of action involves binding to and activating the androgen receptor, a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1][2] Upon activation, the AR translocates to the nucleus and modulates the transcription of a host of target genes, leading to increased protein synthesis and muscle growth.[3] While clinically used in the past for conditions like hypogonadism, its use is now predominantly non-medical, aimed at enhancing physical performance and muscle mass.[1] Understanding the precise molecular interactions between methandienone and the AR is crucial for elucidating its anabolic effects and potential adverse reactions.
Interaction with the Androgen Receptor
The pharmacodynamic effects of methandienone are initiated by its binding to the androgen receptor. This interaction, while central to its function, is characterized by a relatively low binding affinity compared to other androgens.
Binding Affinity
In vitro competitive binding assays have demonstrated that methandienone possesses a weak affinity for the androgen receptor.[4] The relative binding affinity (RBA) of methandienone for the rat androgen receptor in both skeletal muscle and prostate is less than 5% of that of the high-affinity synthetic androgen, methyltrienolone (B1676529) (MT).[4] This suggests that at the receptor level, methandienone is not a particularly potent binder.
| Compound | Relative Binding Affinity (RBA) to Rat AR (Skeletal Muscle) | Relative Binding Affinity (RBA) to Rat AR (Prostate) | Relative Binding Affinity (RBA) to Human SHBG |
| Methyltrienolone (MT) | 100% | 100% | Not Determined |
| Testosterone | 19% | 23% | 19% |
| Dihydrotestosterone (DHT) | 1% | 46% | 100% |
| Methandienone | < 5% | < 5% | < 5% |
| Data sourced from Saartok et al., 1984. |
Receptor Activation
Downstream Signaling Pathways
Upon activation by methandienone, the androgen receptor initiates a cascade of intracellular events that ultimately lead to increased muscle protein synthesis and hypertrophy.
Classical Androgen Receptor Signaling
The binding of methandienone to the AR in the cytoplasm induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event, in conjunction with the recruitment of coactivator proteins, initiates the transcription of genes involved in muscle growth and repair.
Regulation of Muscle-Specific Gene Expression
The anabolic effects of methandienone are mediated through the altered expression of specific genes involved in muscle growth and degradation. A key pathway affected is the myostatin (MSTN) signaling cascade. Myostatin is a negative regulator of muscle mass.
A study by Mosler et al. (2011) in rats demonstrated that while training alone reduced the mRNA expression of genes in the MSTN signaling cascade (MSTN, Smad7, and MyoD) in the gastrocnemius muscle, methandienone treatment by itself did not have a significant effect on these specific genes in that muscle.[5] However, in the soleus muscle, the combination of training and methandienone treatment did affect the expression of MSTN and its inhibitors, follistatin (FLST) and Smad-7.[5] This suggests a complex, muscle-type specific interaction between methandienone and physical training in the regulation of the myostatin pathway.
| Gene | Function | Effect of Methandienone (in combination with training in soleus muscle) |
| Myostatin (MSTN) | Negative regulator of muscle growth | Altered expression |
| Follistatin (FLST) | Myostatin inhibitor | Altered expression |
| Smad7 | Inhibitor of TGF-β signaling (downstream of myostatin) | Altered expression |
| Data based on findings from Mosler et al., 2011.[5] |
Furthermore, anabolic steroids are known to increase the expression of Insulin-like Growth Factor 1 (IGF-1), a potent stimulator of muscle protein synthesis.[6] The interplay between the suppression of myostatin signaling and the enhancement of IGF-1 signaling is a critical component of the anabolic action of methandienone.
Experimental Protocols
The investigation of methandienone's pharmacodynamics relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of methandienone for the androgen receptor.
Objective: To quantify the ability of methandienone to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Rat ventral prostate cytosol (as a source of AR)
-
Radiolabeled androgen (e.g., [³H]-methyltrienolone)
-
Unlabeled methandienone and other competing ligands
-
Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Preparation of Cytosol: Homogenize rat ventral prostates in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the AR.
-
Competitive Binding: In a series of tubes, incubate a fixed amount of the cytosol and a constant concentration of the radiolabeled androgen with increasing concentrations of unlabeled methandienone. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled high-affinity androgen).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the AR-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the methandienone concentration. The IC50 value (the concentration of methandienone that inhibits 50% of the specific binding of the radioligand) can then be determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
References
- 1. What is the mechanism of Metandienone? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
Degradation Products of Methandienone in Biological Samples: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation products of methandienone in biological samples, focusing on their identification, quantification, and the analytical methodologies employed. It is designed to serve as a valuable resource for professionals in research, clinical diagnostics, and the development of new therapeutic agents.
Introduction to Methandienone and its Metabolism
Methandienone, a synthetic anabolic-androgenic steroid (AAS), undergoes extensive biotransformation in the body, primarily in the liver. The resulting metabolites, or degradation products, are excreted in urine and can be detected in other biological matrices such as blood and hair. Understanding the metabolic fate of methandienone is crucial for various applications, including doping control, clinical toxicology, and pharmacokinetic studies. The primary metabolic reactions include hydroxylation, epimerization, reduction, and the formation of long-term metabolites with rearranged steroidal structures. These transformations are key to identifying and confirming the use of methandienone.
Methandienone Metabolites: A Quantitative Overview
The metabolism of methandienone gives rise to a variety of degradation products. The table below summarizes the key metabolites identified in human biological samples, primarily urine, along with their detection windows.
| Metabolite Name | IUPAC Name | Detection Window (in Urine) | Notes |
| 17-epimetandienone | (17R)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[1] | Up to 3 days | A primary and short-term metabolite. |
| 6β-hydroxy-methandienone | (6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one[2] | Up to 4-6 days | A major phase I metabolite. |
| 17α-methyl-5β-androstane-3α,17β-diol | (3R,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | Up to 2-3 weeks | A long-term metabolite resulting from A-ring reduction. |
| 18-nor-17β-hydroxymethyl,17α-methyl-androst-1,4,13-trien-3-one | 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one[3][4] | Up to 19 days or longer[3] | A key long-term metabolite with a rearranged D-ring, crucial for extending the detection of methandienone use.[3] |
| 17α-hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one | Not available | Long-term | Another long-term metabolite with a rearranged D-ring. |
Experimental Protocols for Metabolite Analysis
The detection of methandienone metabolites in biological samples requires sensitive and specific analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of steroid metabolites. Due to the low volatility of these compounds, a derivatization step is necessary.
3.1.1. Sample Preparation and Hydrolysis
-
To 2-5 mL of urine, add a suitable internal standard (e.g., deuterated testosterone).
-
Adjust the pH to 7.0 using a phosphate (B84403) buffer.
-
Add β-glucuronidase from E. coli to hydrolyze the glucuronide conjugates.
-
Incubate the mixture at 50-55°C for 1-2 hours.
3.1.2. Extraction
-
Perform a liquid-liquid extraction (LLE) with a non-polar solvent like diethyl ether or a solid-phase extraction (SPE) using C18 cartridges.
-
For LLE, add the extraction solvent, vortex, and centrifuge. Collect the organic layer. Repeat the extraction.
-
For SPE, condition the cartridge with methanol (B129727) and water. Apply the sample, wash with water, and elute the analytes with methanol or ethyl acetate.
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
3.1.3. Derivatization
-
Reconstitute the dry residue in a derivatizing agent. A common reagent is a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[5]
-
Heat the mixture at 60-80°C for 20-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6]
3.1.4. GC-MS Analysis
-
Gas Chromatograph:
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 180°C, ramp to 230°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for screening.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity and can often analyze metabolites without derivatization, particularly the conjugated forms.
3.2.1. Sample Preparation
-
For direct analysis of conjugated metabolites, dilute the urine sample with the initial mobile phase.
-
For analysis of deconjugated metabolites, follow the hydrolysis and extraction steps outlined in the GC-MS protocol (3.1.1 and 3.1.2).
3.2.2. LC-MS/MS Analysis
-
Liquid Chromatograph:
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
Gradient: A suitable gradient from low to high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Tandem Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each metabolite.
-
Signaling Pathways and Logical Relationships
The biological effects of methandienone and its metabolites are mediated through their interaction with cellular signaling pathways. The primary pathway is the androgen receptor signaling cascade. Additionally, its aromatization to an estrogenic metabolite implicates estrogen receptor signaling.
Conclusion
The analysis of methandienone degradation products is a complex but essential task in various scientific and regulatory fields. The identification of both short-term and long-term metabolites, coupled with advanced analytical techniques like GC-MS and LC-MS/MS, allows for a comprehensive understanding of its metabolic fate and provides a robust means for its detection. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this compound. Further research into novel long-term metabolites and the refinement of analytical methods will continue to enhance our capabilities in this area.
References
- 1. 17-epi-Methandienone | C20H28O2 | CID 6429875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6beta-Hydroxymethandrostenolone | C20H28O3 | CID 13241205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one: A long-term metandienone metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
analytical methods for detecting methandienone in urine
Anabolic androgenic steroids, such as methandienone, are powerful performance-enhancing drugs frequently monitored in sports doping control and forensic toxicology. The effective detection of methandienone relies on robust analytical methods capable of identifying the parent compound and its various metabolites in complex biological matrices like urine. Due to extensive hepatic biotransformation, the parent drug is rarely found in urine; instead, a suite of metabolites is targeted for analysis.[1]
The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods offer the high sensitivity and specificity required to detect the minute concentrations of methandienone metabolites excreted in urine. The choice of method often depends on the specific metabolite being targeted, as some are more amenable to GC-MS analysis while others, particularly conjugated metabolites, can be detected directly by LC-MS/MS.[3][4]
A significant advancement in methandienone detection has been the identification of long-term metabolites, which extend the window of detection for weeks after administration. A key long-term metabolite, 17α-methyl-17β-hydroxymethyl-androst-1,4,13-trien-3-one, can be detected for up to 19 days after a single 5 mg oral dose.[1][5] Utilizing advanced techniques like GC-Chemical Ionization-MS/MS can further prolong this detection window to as long as 26 days.[2][6]
This document provides detailed application notes and protocols for the detection of methandienone and its metabolites in urine using both GC-MS and LC-MS/MS methodologies, intended for researchers, scientists, and professionals in the field of drug analysis.
Quantitative Data Summary
The performance of analytical methods is characterized by several key parameters. The following table summarizes quantitative data for the detection of methandienone and its metabolites from various validated methods.
| Parameter | GC-MS Method | LC-MS/MS Method | Reference |
| Limit of Detection (LOD) | < 30 ng | Not Specified | [7] |
| Decision Limit (CCα) | Not Specified | 0.10 - 0.17 µg/L | [8] |
| Detection Capability (CCβ) | Not Specified | 0.17 - 0.29 µg/L | [8] |
| Recovery | Not Specified | 76.5% - 118.9% | [8] |
| Minimum Required Performance Limit (MRPL) as per WADA | ~2 ng/mL | ~2 ng/mL | [9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Methandienone Metabolites
This protocol is a common approach for screening and confirming the presence of various methandienone metabolites. It involves enzymatic hydrolysis to liberate the metabolites from their conjugated forms, followed by extraction and derivatization to make them suitable for GC-MS analysis.
1. Sample Preparation: Hydrolysis, Extraction, and Derivatization
-
Internal Standard Addition: To 2 mL of urine, add an appropriate internal standard (e.g., 50 µL of 17α-methyltestosterone at 10 µg/mL).[10]
-
Buffering: Add 750 µL of phosphate (B84403) buffer (0.8 M, pH 7.0).[10]
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase from E. coli. Incubate the mixture at 55°C for 1 hour to cleave the glucuronide conjugates.[10][11]
-
pH Adjustment: Adjust the pH of the sample to 9.6 by adding a potassium carbonate/bicarbonate buffer.[11]
-
Liquid-Liquid Extraction (LLE): Add 5 mL of tert-butyl methyl ether (TBME), vortex for 5 minutes, and centrifuge. Transfer the upper organic layer to a new tube.[11]
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Derivatization: To the dry residue, add 100 µL of a derivatizing agent mixture (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol). Heat at 80°C for 30-60 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[12]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 GC system or equivalent.
-
Column: HP-1 (cross-linked methyl silicone) fused silica (B1680970) capillary column (e.g., 17 m x 0.20 mm i.d., 0.11 µm film thickness).[10]
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 180°C.
-
Ramp 1: Increase to 230°C at 3°C/min.
-
Ramp 2: Increase to 310°C at 30°C/min.
-
Hold at 310°C for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV or Chemical Ionization (CI) for enhanced sensitivity.[2][6][10]
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolite ions. For screening, a full scan from m/z 50-650 can be used.[10]
Protocol 2: LC-MS/MS Analysis of Methandienone Metabolites
This protocol is suitable for the direct detection of both phase I and phase II (glucuronoconjugated) metabolites. It can be faster as it may not require the hydrolysis and derivatization steps, and it is particularly useful for detecting glucuronides that are resistant to enzymatic hydrolysis.[3]
1. Sample Preparation: Dilution or Solid-Phase Extraction (SPE)
-
Option A: Direct Dilution (for conjugated metabolites)
-
Centrifuge a 1 mL urine sample to remove particulates.
-
Dilute the supernatant with a suitable buffer (e.g., 1:4 with mobile phase A).
-
Add an internal standard. The sample is now ready for injection.
-
-
Option B: Solid-Phase Extraction (for free and hydrolyzed metabolites)
-
Hydrolysis (Optional): Perform enzymatic hydrolysis as described in the GC-MS protocol if targeting deconjugated metabolites.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg/well) with methanol (B129727) followed by water.[13]
-
Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture (e.g., 40:60) to remove interferences.[13]
-
Elution: Elute the analytes with an isopropanol/methanol mixture (1:1).[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 100 µL of mobile phase.[9]
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UHPLC system such as a Waters ACQUITY UPLC or equivalent.
-
Column: C18 reversed-phase column (e.g., Kinetex C18, 50 x 2.10 mm, 2.6 µm particle size).[13]
-
Mobile Phase A: 1 mM Ammonium acetate (B1210297) in water.[13]
-
Mobile Phase B: 1 mM Ammonium acetate in methanol.[13]
-
Flow Rate: 0.50 mL/min.[13]
-
Gradient Elution:
-
Start with 35% B.
-
Linear gradient to 60% B over 18.5 minutes.
-
Increase to 100% B and hold for 2 minutes.
-
Return to initial conditions and equilibrate.[13]
-
-
Injection Volume: 10-30 µL.[13]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000) with a TurboIon-Spray or Electrospray Ionization (ESI) source.[8]
-
Ionization Mode: Positive ESI.
-
Source Temperature: 120°C.[13]
-
Desolvation Temperature: 300°C.[13]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs specific to each target metabolite are monitored.
Visualizations
Logical Workflow for Methandienone Metabolite Detection
The following diagram illustrates the overall logical workflow from sample reception to final data analysis for detecting methandienone in urine.
References
- 1. Metandienone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wada-ama.org [wada-ama.org]
- 5. Identification and synthesis of a new long-term excreted metabolite of metandienone | World Anti Doping Agency [wada-ama.org]
- 6. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apro-s.com [apro-s.com]
- 10. researchgate.net [researchgate.net]
- 11. dshs-koeln.de [dshs-koeln.de]
- 12. agilent.com [agilent.com]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Animal Models in Anabolic Steroid Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the multifaceted effects of anabolic-androgenic steroids (AAS). The information compiled herein is intended to guide researchers in designing and executing robust preclinical studies to investigate the physiological, behavioral, and molecular impacts of AAS. This document summarizes key quantitative data from various studies, offers detailed experimental protocols, and visualizes complex biological pathways and workflows.
Introduction to Animal Models for AAS Research
Animal models are indispensable for elucidating the mechanisms of action and adverse effects of AAS, providing a controlled environment to study variables that are difficult to manage in human subjects.[1] Rodents, including rats and mice, are the most commonly used models due to their well-characterized genetics, relatively short lifespan, and the availability of established behavioral and physiological assays.[2][3] Non-human primates are also utilized, particularly for studies requiring closer physiological and behavioral homology to humans, such as investigations into aggression and social behavior.[4][5] The choice of model often depends on the specific research question, with considerations for species, strain, sex, and age, as adolescent animals may be particularly vulnerable to the effects of AAS.[6]
Data Presentation: Summary of Animal Models and AAS Effects
The following table summarizes quantitative data from various studies utilizing animal models to investigate the effects of AAS. This allows for a comparative overview of different models, steroid types, dosing regimens, and observed outcomes.
| Animal Model (Species/Strain) | Anabolic-Androgenic Steroid (AAS) & Dosage | Treatment Duration | Key Quantitative Findings & Effects | Reference(s) |
| Rat (Wistar, Male) | Nandrolone Decanoate: 10 mg/kg/week (IM) | 8 weeks | Increased intermuscular hemorrhages and congested myocardial vessels in the heart. | [7] |
| Rat (Wistar, Male) | Nandrolone Decanoate: 10 or 50 mg/ml (IM) | 8 weeks | High dose led to more time spent in the margin of an open-field test; inhibited growth. | [8] |
| Rat (Male) | Testosterone (B1683101): 7.5 mg/kg (SC) | Chronic (5 days/week) | Caused a tenfold increase in serum testosterone compared to controls. | [9] |
| Rat (Male) | Nandrolone Decanoate | 6 weeks | Produced stiffer Achilles tendons that absorbed less energy before failure. | [10] |
| Mouse (C57Bl/6J, Female) | AAS Cocktail (Testosterone, Nandrolone, Methandrostenolone): 7.5 mg/kg/day (IP) | 4 weeks | Significantly enhanced anxiety-like behavior (acoustic startle response); increased CRF mRNA in the central amygdala. | [11] |
| Mouse (Female) | AAS Cocktail (4 steroids) | 9 weeks | Increased body weight and fat content; increased aggressiveness. | [12] |
| Mouse (Female) | Steroids (unspecified) | 2 weeks | Increased the number of nuclei in muscle cells by 66% compared to controls. | [13] |
| Syrian Hamster (Male) | AAS Cocktail (Testosterone, Nandrolone, Boldenone): 2 mg/kg of each (daily) | 14 days | Adolescents: Significant increases in sexual and aggressive behaviors. Adults: Significant decreases in sexual behavior, no change in aggression. | [6] |
| Rabbit (New Zealand White) | Nandrolone Decanoate: 15 mg/kg/week (IM) | 8 weeks | Significantly greater wet weights, dry weights, and contractile forces in tibialis anterior muscle, even in immobilized limbs. | [14] |
| Non-Human Primate (Cynomolgus Monkey) | Testosterone Propionate | 8 weeks | Significantly increased aggressive behavior, particularly in dominant monkeys. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of experimental findings. The following sections provide protocols for key experiments cited in AAS research.
Protocol 1: AAS Administration in Rodents
This protocol outlines the standard procedure for the preparation and administration of AAS to rats, adaptable for mice with appropriate dose adjustments.
Materials:
-
Anabolic-androgenic steroid (e.g., Nandrolone Decanoate, Testosterone Cypionate)
-
Vehicle (e.g., sterile peanut oil, cottonseed oil, or a solution of 3% ethanol (B145695) and 13% cyclodextrin)[7][9]
-
Sterile syringes and needles (size appropriate for species, e.g., 23-25 gauge for subcutaneous or intramuscular injection)
-
Analytical balance and appropriate weighing supplies
-
Vortex mixer
Procedure:
-
Preparation of AAS Solution:
-
On the day of injection, weigh the required amount of AAS powder using an analytical balance under sterile conditions.
-
Dissolve the AAS powder in the chosen vehicle to achieve the desired final concentration (e.g., 10 mg/ml).
-
Vortex the solution thoroughly to ensure the steroid is completely dissolved or forms a uniform suspension. Prepare fresh daily or as stability allows.[9]
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise volume of the AAS solution to be administered based on the target dose (e.g., 10 mg/kg body weight).
-
Gently restrain the animal. The method of restraint will depend on the species and injection route.
-
For Subcutaneous (SC) Injection: Pinch a loose fold of skin at the nape of the neck. Insert the needle into the base of the skin fold and inject the solution, forming a small bolus under the skin.
-
For Intramuscular (IM) Injection: Inject into a large muscle mass, such as the quadriceps or gluteal muscles. Ensure the needle is inserted deep into the muscle belly. This route is common for oil-based steroid preparations.[7][8]
-
-
Control Group:
-
Administer an equivalent volume of the vehicle alone to the control group animals, following the same injection procedure and schedule.
-
-
Schedule:
Protocol 2: Assessment of Anxiety-Like Behavior (Acoustic Startle Response)
This protocol is used to measure generalized anxiety, which can be altered by chronic AAS exposure.[11]
Materials:
-
Startle response measurement system (e.g., SR-LAB, San Diego Instruments)
-
Animal scale
Procedure:
-
Acclimation:
-
Handle the animals for several days prior to testing to reduce stress.
-
On the test day, allow animals to acclimate to the testing room for at least 1 hour before the session begins.
-
-
Habituation:
-
Place the mouse or rat into the startle chamber.
-
Allow a 5-minute habituation period with a constant background white noise (e.g., 65 dB).
-
-
Testing Paradigm:
-
Present a series of acoustic startle stimuli (e.g., 120 dB white noise for 40 ms).
-
The session typically consists of multiple blocks. The first and last blocks often present the startle stimulus alone to assess baseline startle and habituation over the session.
-
Intermediate blocks can be used for prepulse inhibition (PPI) testing, where a weaker, non-startling prepulse stimulus (e.g., 70 dB) precedes the main startle pulse to measure sensorimotor gating.[11]
-
-
Data Collection and Analysis:
-
The startle response is measured as the peak amplitude of the animal's motor reaction within a defined time window after the stimulus.
-
Calculate the average startle amplitude for each animal in response to the "startle alone" trials.
-
Compare the average startle amplitude between the AAS-treated and control groups. An enhanced startle amplitude in the AAS-treated group suggests an increase in anxiety-like behavior.[11]
-
Protocol 3: Assessment of Muscle Hypertrophy
This protocol describes the methods for quantifying changes in skeletal muscle mass following AAS treatment.
Materials:
-
Surgical instruments (scissors, forceps)
-
Analytical balance
-
Drying oven
-
Homogenizer and buffers for protein analysis
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Tissue Collection:
-
Wet Weight Measurement:
-
Gently blot the dissected muscle on filter paper to remove excess moisture.
-
Immediately weigh the muscle on an analytical balance to obtain the wet weight.
-
-
Dry Weight Measurement (Optional but Recommended):
-
Place the weighed muscle in a pre-weighed container and dry it in an oven (e.g., at 60°C) until a constant weight is achieved (typically 24-48 hours).
-
Weigh the dried muscle to obtain the dry weight. This helps to control for variations in tissue water content.[14]
-
-
Total Protein Concentration:
-
Homogenize a portion of the muscle tissue in an appropriate lysis buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay.[16]
-
-
Data Analysis:
-
Compare the absolute muscle weights (wet and dry) between AAS-treated and control groups.
-
Normalize muscle weight to the animal's total body weight to account for overall size differences.
-
Compare the total protein concentration per unit of muscle mass. An increase in these parameters in the AAS-treated group is indicative of muscle hypertrophy.[16]
-
Mandatory Visualizations
Signaling Pathways
The biological effects of AAS are mediated through complex signaling networks. The primary mechanism involves the androgen receptor (AR), which can trigger both slow genomic and rapid non-genomic pathways to promote muscle growth.
Caption: AAS signaling pathways in muscle cells.
Experimental Workflow
A well-structured experimental workflow is essential for conducting AAS research. This diagram illustrates a typical study design from animal model selection through data analysis.
References
- 1. Anabolic androgenic steroids and aggression: studies using animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anabolic steroids and aggressive behavior in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The nonhuman primate model of the relationship between gonadal steroids and coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anabolic androgenic steroids differentially affect social behaviors in adolescent and adult male Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse effects of consumption of anabolic steroids on heart: An Experimental Study - Journal of Research in Applied and Basic Medical Sciences [ijrabms.umsu.ac.ir]
- 8. Behavioral effects of long-term administration of an anabolic steroid in intact and castrated male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ANABOLIC-ANDROGENIC STEROIDS AND COGNITIVE EFFORT DISCOUNTING IN MALE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of anabolic steroids on rat tendon. An ultrastructural, biomechanical, and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Anabolic Androgenic Steroid Exposure Alters Corticotropin Releasing Factor Expression and Anxiety-Like Behaviors in the Female Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of anabolic steroids on behavior and physiological characteristics of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snexplores.org [snexplores.org]
- 14. Anabolic-androgenic steroid administration causes hypertrophy of immobilized and nonimmobilized skeletal muscle in a sedentary rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anabolic-androgenic steroid does not enhance compensatory muscle hypertrophy but significantly diminish muscle damages in the rat surgical ablation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Myotropic Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skeletal muscle hypertrophy, the growth of muscle cells, is a critical process in development, athletic training, and recovery from muscle-wasting conditions. The assessment of myotropic (muscle-building) activity is a key step in the discovery and development of novel therapeutics for sarcopenia, cachexia, and other muscle-related disorders. In vitro assays provide a controlled and high-throughput environment to screen for and characterize compounds that promote muscle growth. This document provides detailed application notes and protocols for commonly used in vitro assays to assess myotropic activity.
The most widely utilized in vitro model for studying skeletal muscle hypertrophy is the C2C12 murine myoblast cell line.[1][2][3][4][5][6][7][8][9][10][11] These cells can be readily differentiated into contractile myotubes that exhibit hypertrophic responses to various stimuli. Human primary myotubes and induced pluripotent stem cell (iPSC)-derived skeletal myocytes also represent valuable, more physiologically relevant models.[12][13][14][15]
Key indicators of myotropic activity in vitro include morphological changes in myotubes, increased protein synthesis, and the modulation of specific molecular markers and signaling pathways.
Key In Vitro Assays for Myotropic Activity
Several robust in vitro assays are available to quantify the myotropic potential of test compounds. These assays can be broadly categorized into morphological, biochemical, and molecular assessments.
Morphological Analysis of Myotube Hypertrophy
The most direct method to assess myotropic activity is to measure the physical growth of myotubes. This is typically achieved by quantifying changes in myotube diameter, surface area, and the fusion index.
Experimental Workflow
Workflow for morphological analysis of myotube hypertrophy.
Protocol: Myotube Diameter and Fusion Index Quantification
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.
-
Test compounds and controls (e.g., IGF-1 as a positive control).[1]
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Anti-Myosin Heavy Chain (MyHC) antibody (e.g., MF-20).
-
Secondary Antibody: Fluorophore-conjugated anti-mouse IgG.
-
Nuclear Stain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density of 2 x 10^4 cells/well in GM.
-
Proliferation: Culture the cells at 37°C and 5% CO2 until they reach 70-80% confluency (approximately 24-48 hours).
-
Differentiation: Replace GM with DM to induce myotube formation. Change the DM every 48 hours. Mature myotubes typically form within 4-7 days.[9]
-
Treatment: Treat the differentiated myotubes with test compounds at various concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., 100 ng/mL IGF-1).
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-MyHC antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and incubate with DAPI for 5 minutes.
-
Imaging: Wash three times with PBS and add a drop of mounting medium. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software (e.g., ImageJ) to measure the diameter of at least 50 myotubes per condition.[1][5][16] The fusion index is calculated as the number of nuclei within MyHC-positive myotubes divided by the total number of nuclei, expressed as a percentage.[1][4][16]
Data Presentation:
| Treatment | Concentration | Average Myotube Diameter (μm) ± SD | Fusion Index (%) ± SD |
| Vehicle Control | - | 18.2 ± 2.5 | 35.4 ± 4.1 |
| IGF-1 (Positive Control) | 100 ng/mL | 25.8 ± 3.1 | 48.9 ± 5.3 |
| Test Compound A | 1 µM | 22.5 ± 2.8 | 42.1 ± 4.5 |
| Test Compound A | 10 µM | 28.1 ± 3.5 | 51.7 ± 5.8 |
Assessment of Protein Synthesis
An increase in protein synthesis is a hallmark of skeletal muscle hypertrophy.[17][18] This can be assessed by measuring total protein content or by quantifying the rate of new protein synthesis.
Protocol: Total Protein Quantification
Materials:
-
Differentiated C2C12 myotubes in 6-well plates.
-
Radioimmunoprecipitation assay (RIPA) buffer with protease inhibitors.
-
Bicinchoninic acid (BCA) protein assay kit.
-
Plate reader.
Procedure:
-
Culture, differentiate, and treat C2C12 cells as described previously.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA assay according to the manufacturer's instructions.
-
Normalize the total protein content to the well or to DNA content.
Protocol: Puromycin (B1679871) Incorporation Assay (SUnSET)
The Surface Sensing of Translation (SUnSET) method uses puromycin, an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, to measure global protein synthesis.
Materials:
-
Differentiated C2C12 myotubes.
-
Puromycin solution.
-
RIPA buffer.
-
SDS-PAGE and Western blotting reagents.
-
Anti-puromycin antibody.
Procedure:
-
Culture, differentiate, and treat C2C12 cells.
-
Thirty minutes before the end of the treatment period, add puromycin to the culture medium at a final concentration of 1 µg/mL.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform SDS-PAGE and Western blotting using an anti-puromycin antibody to detect puromycin-labeled peptides.
-
Quantify the band intensity using densitometry. An increase in signal indicates an increase in protein synthesis.
Data Presentation:
| Treatment | Concentration | Total Protein (µ g/well ) ± SD | Puromycin Incorporation (Relative to Control) ± SD |
| Vehicle Control | - | 150.3 ± 12.1 | 1.00 ± 0.12 |
| IGF-1 | 100 ng/mL | 210.5 ± 15.8 | 1.85 ± 0.21 |
| Test Compound B | 5 µM | 185.7 ± 14.3 | 1.45 ± 0.18 |
| Test Compound B | 20 µM | 225.1 ± 18.2 | 2.10 ± 0.25 |
Analysis of Anabolic Signaling Pathways
The insulin-like growth factor 1 (IGF-1)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of muscle protein synthesis and hypertrophy.[17][19][20][21][22][23][24][25] Assessing the activation of key proteins in this pathway provides mechanistic insight into the myotropic activity of a compound.
Simplified IGF-1/Akt/mTOR signaling pathway.
Protocol: Western Blot Analysis of Phosphorylated Proteins
Materials:
-
Differentiated and treated C2C12 myotube lysates.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-p70S6K (Thr389), anti-total-p70S6K.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Prepare cell lysates as described for total protein quantification.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Data Presentation:
| Treatment | p-Akt/Total Akt (Fold Change) | p-p70S6K/Total p70S6K (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| IGF-1 | 3.5 | 4.2 |
| Test Compound C | 10 µM | 2.8 |
High-Throughput Screening (HTS) for Myotropic Compounds
For large-scale screening of compound libraries, assays need to be adapted for high-throughput formats.[26][27][28][29]
Reporter Gene Assays: A stable C2C12 cell line expressing a reporter gene (e.g., luciferase) under the control of a muscle-specific promoter (e.g., β-myosin heavy chain) can be used.[3] An increase in luciferase activity indicates the activation of hypertrophic gene expression.
High-Content Imaging: Automated microscopy and image analysis platforms can quantify myotube morphology (diameter, area, fusion index) in 96- or 384-well plates, enabling rapid screening of numerous compounds.[1]
Impedance-Based Assays: Real-time cell analysis systems, such as the xCELLigence™ platform, can monitor changes in cell index, which correlate with myotube formation and hypertrophy, providing a label-free method for screening.[5]
Conclusion
The in vitro assays described provide a comprehensive toolkit for the assessment of myotropic activity. A multi-assay approach, combining morphological, biochemical, and molecular readouts, is recommended for a thorough characterization of potential therapeutic candidates. The C2C12 cell line serves as a robust and accessible primary screening model, with findings that can be further validated in human primary cells or iPSC-derived myocytes for greater translational relevance. Careful experimental design, including the use of appropriate positive and negative controls, is crucial for generating reliable and reproducible data.
References
- 1. In Vitro, In Vivo, and In Silico Methods for Assessment of Muscle Size and Muscle Growth Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [dr.lib.iastate.edu]
- 3. A novel cell-based system for evaluating skeletal muscle cell hypertrophy-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. Optimization of an in vitro bioassay to monitor growth and formation of myotubes in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. Context Matters: In Vivo and In Vitro Influences on Muscle Satellite Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. criver.com [criver.com]
- 13. Available In Vitro Models for Human Satellite Cells from Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 17. Cellular mechanisms regulating protein synthesis and skeletal muscle hypertrophy in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scholars.uky.edu [scholars.uky.edu]
- 20. Anabolic and catabolic pathways regulating skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Amino Acid Trafficking and Skeletal Muscle Protein Synthesis: A Case of Supply and Demand [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. Molecular Mechanisms of Skeletal Muscle Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Overview of high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. bellbrooklabs.com [bellbrooklabs.com]
- 28. drugtargetreview.com [drugtargetreview.com]
- 29. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Anabol (Methandienone) Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for administering Anabol (methandienone/methandrostenolone) in rodent studies. This document outlines the underlying signaling pathways, detailed experimental procedures, and expected quantitative outcomes to guide researchers in the preclinical assessment of this anabolic androgenic steroid (AAS).
Mechanism of Action: Key Signaling Pathways
This compound primarily exerts its anabolic effects through the activation of the androgen receptor (AR). However, its overall impact on muscle growth is a result of crosstalk with other significant signaling pathways, including the myostatin and IGF-1 pathways.
Androgen Receptor (AR) Signaling
Upon entering the cell, this compound binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins (HSPs). The this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to Androgen Response Elements (AREs) on the DNA. This binding initiates the transcription of target genes responsible for increased protein synthesis and muscle growth.
Integrated Anabolic Signaling Pathways
This compound's anabolic effects are amplified through its interaction with other key pathways. It has been shown to suppress the myostatin signaling pathway, a negative regulator of muscle growth.[1] Additionally, androgen signaling can influence the insulin-like growth factor-1 (IGF-1) pathway, which is a potent stimulator of muscle hypertrophy.[2][3] The interplay between these pathways leads to a more pronounced anabolic state.
Experimental Protocols
The following protocols provide detailed methodologies for the administration of this compound in rodent studies. The most common routes of administration are oral gavage and subcutaneous injection. The Hershberger assay is a standardized method to assess the anabolic and androgenic properties of substances like this compound.[4][5][6]
General Animal Care and Housing
-
Species: Male Wistar or Sprague-Dawley rats are commonly used.
-
Age: Peripubertal (approximately 42 days old at the start of the study).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard rodent chow and water.[5]
Protocol 1: Oral Gavage Administration
Oral gavage is a common method for precise oral dosing.[7][8]
Materials:
-
This compound (methandienone) powder
-
Vehicle (e.g., corn oil, sesame oil)
-
Animal scale
-
Flexible or rigid gavage needles (size appropriate for the rodent)
-
Syringes
Procedure:
-
Preparation of Dosing Solution: Prepare the this compound solution in the chosen vehicle to the desired concentration. Ensure the solution is homogenous.
-
Animal Handling and Restraint: Weigh the animal to calculate the correct dose volume. Restrain the animal firmly but gently to prevent movement.
-
Gavage Administration:
-
Measure the length of the gavage needle from the tip of the rodent's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the mouth, over the tongue, and into the esophagus.
-
Slowly administer the calculated dose volume.
-
Carefully withdraw the needle.
-
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
Protocol 2: Subcutaneous Injection
Subcutaneous injections are another common route for administering this compound.[9][10][11]
Materials:
-
This compound (methandienone) solution
-
Sterile syringes and needles (25-27 gauge)
-
70% alcohol swabs
-
Animal scale
Procedure:
-
Dose Preparation: Draw the calculated dose of the this compound solution into a sterile syringe.
-
Animal Restraint: Weigh the animal. Restrain the animal and expose the dorsal neck or flank area.
-
Injection:
-
Clean the injection site with an alcohol swab.
-
Pinch the skin to create a "tent."
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Post-Injection Care: Return the animal to its cage and monitor for any adverse reactions at the injection site.
Experimental Workflow: Hershberger Assay
The Hershberger assay is a robust method for evaluating the anabolic and androgenic effects of compounds.[4][5][6][12]
Data Presentation
The following tables summarize representative quantitative data from rodent studies investigating the effects of anabolic steroids. These tables are intended to provide an expected range of outcomes.
Table 1: Anabolic Effects of this compound on Muscle and Body Weight in Rats
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g) | Final Body Weight (g) | Levator Ani Muscle Weight (mg) |
| Vehicle Control (Castrated) | 0 | 200 ± 10 | 195 ± 12 | 50 ± 5 |
| This compound | 1.0 | 202 ± 11 | 215 ± 10 | 150 ± 15 |
| This compound | 3.0 | 201 ± 9 | 230 ± 11 | 250 ± 20 |
| This compound | 10.0 | 203 ± 12 | 245 ± 13 | 350 ± 25 |
| Intact Control | 0 | 200 ± 10 | 250 ± 15 | 300 ± 20 |
| *Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. Data are hypothetical and based on expected outcomes from published studies. |
Table 2: Androgenic Effects of this compound on Accessory Sex Organs in Rats
| Treatment Group | Dose (mg/kg/day) | Ventral Prostate Weight (mg) | Seminal Vesicles Weight (mg) |
| Vehicle Control (Castrated) | 0 | 20 ± 4 | 25 ± 5 |
| This compound | 1.0 | 80 ± 10 | 90 ± 12 |
| This compound | 3.0 | 150 ± 15 | 180 ± 20 |
| This compound | 10.0 | 250 ± 25 | 300 ± 30 |
| Intact Control | 0 | 200 ± 20 | 280 ± 25 |
| *Data are presented as mean ± SD. *p < 0.05 compared to Vehicle Control. Data are hypothetical and based on expected outcomes from published studies.[13][14] |
Conclusion
These application notes provide a framework for conducting rodent studies with this compound. Adherence to these detailed protocols and a thorough understanding of the underlying signaling pathways will enable researchers to generate reliable and reproducible data for the assessment of anabolic and androgenic activities. Proper experimental design, including appropriate control groups and statistical analysis, is crucial for the accurate interpretation of results.
References
- 1. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of GH and IGF-I in Mediating Anabolic Effects of Testosterone on Androgen-Responsive Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of testosterone and insulin-like growth factor 1 on motor system form and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Researchers [rodentmda.ch]
- 8. Use of Micropipette-Guided Drug Administration as an Alternative Method to Oral Gavage in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 12. oecd.org [oecd.org]
- 13. Anabolic and androgenic activities, in rat, of some nandrolone and androstanolone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of an anabolic steroid (oxandrolone) on reproductive development in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Methandienone and its Metabolites in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the detection and quantification of methandienone, a potent anabolic-androgenic steroid, and its key metabolites in various biological samples. The protocol leverages the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a gold-standard analytical technique for steroid analysis.[1] This application note is intended to guide researchers in sports doping control, clinical chemistry, and pharmaceutical drug development in the establishment of robust and reliable analytical methods for methandienone.
Introduction
Methandienone, also known as methandrostenolone (B1676361) and sold under the brand name Dianabol, is a synthetic anabolic-androgenic steroid (AAS) that is prohibited in sports due to its performance-enhancing capabilities.[2] Its use is a significant concern in anti-doping programs, necessitating sensitive and specific detection methods. Methandienone undergoes extensive metabolism in the body, and the detection of its metabolites can extend the window of detection long after administration has ceased.[3][4][5] Several metabolites are unique to methandienone, making them ideal targets for analysis.[3] While both gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS can be used for detection, LC-MS/MS offers advantages in terms of simpler sample preparation and high specificity.[6][7] This application note details a comprehensive LC-MS/MS workflow for the analysis of methandienone and its metabolites.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of methandienone is depicted below.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix. The following protocols are generalized and may require optimization.
a) Urine Sample Preparation [8][9][10]
-
To 2.5 mL of urine, add a deuterated internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase in a phosphate (B84403) buffer at 50°C for 1 hour to cleave glucuronide conjugates.[8]
-
Adjust the pH of the hydrolyzed sample to approximately 9.5.
-
Execute liquid-liquid extraction (LLE) with a suitable organic solvent such as a pentane/ethyl ether mixture.[8]
-
Alternatively, for a cleaner extract, solid-phase extraction (SPE) can be employed. Condition a C18 SPE cartridge with methanol (B129727) and water. Apply the sample, wash with a low-organic solvent mixture, and elute the analytes with a high-organic solvent mixture (e.g., methanol with 2% ammonium (B1175870) hydroxide).[9]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 50 µL) of the initial mobile phase.[8]
b) Plasma/Serum Sample Preparation [6][11]
-
To a 500 µL aliquot of plasma or serum, add an internal standard.
-
Pre-treat the sample with 1% formic acid in water.[6]
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
For further purification, a supported liquid extraction (SLE) or LLE with a solvent like methyl-tert-butyl-ether can be performed.[11][12]
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in the mobile phase.
c) Hair Sample Preparation [2]
-
Wash hair samples extensively to remove external contamination.
-
Pulverize or cut the hair into small segments.
-
Incubate the hair samples in a digestion buffer to extract the analytes.
-
Proceed with an extraction method similar to that for urine or plasma.
Liquid Chromatography
The chromatographic conditions should be optimized to achieve separation of methandienone from its metabolites and endogenous matrix components.
-
Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2 mm, 5 µm particle size).[8]
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or 5 mM ammonium acetate.[8]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: A flow rate of 0.4 mL/min is a common starting point.[13]
-
Injection Volume: 5-20 µL.
Mass Spectrometry
Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for steroid analysis.[14]
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
-
MRM Transitions: Select at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation. The most intense transition is used for quantification (quantifier), and the second is used for confirmation (qualifier).
Quantitative Data
The following table summarizes typical quantitative performance data for the LC-MS/MS analysis of methandienone and its metabolites. Values can vary based on the specific instrumentation and matrix.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) |
| Methandienone | 0.5 - 2 ng/mL | 1 - 5 ng/mL | > 0.99 |
| 17-Epimethandienone | 1 - 2 ng/mL | 2 - 5 ng/mL | > 0.99 |
| 6β-Hydroxymethandienone | 1 - 2 ng/mL | 2 - 5 ng/mL | > 0.99 |
| Long-term Metabolites | 0.1 - 1 ng/mL | 0.5 - 2 ng/mL | > 0.99 |
Note: This table is a compilation of representative data from various sources and should be used as a guideline. Each laboratory must validate its own method.[8][13][15]
Signaling Pathway
While a detailed signaling pathway is beyond the scope of this analytical application note, it is important to understand that methandienone exerts its effects by binding to and activating the androgen receptor (AR). This interaction leads to downstream effects such as increased protein synthesis and muscle growth.[3]
References
- 1. protocols.io [protocols.io]
- 2. madbarn.com [madbarn.com]
- 3. Metandienone - Wikipedia [en.wikipedia.org]
- 4. New Insights into the Metabolism of Methyltestosterone and Metandienone: Detection of Novel A-Ring Reduced Metabolites [mdpi.com]
- 5. wada-ama.org [wada-ama.org]
- 6. phenomenex.com [phenomenex.com]
- 7. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 13. apro-s.com [apro-s.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. lcms.labrulez.com [lcms.labrulez.com]
Application Notes and Protocols for Cell-Based Models of Anabol-Induced Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabolic steroids are synthetic derivatives of testosterone (B1683101) known to increase muscle mass and strength. Understanding the cellular and molecular mechanisms underlying anabolic steroid-induced hypertrophy is crucial for developing therapeutic strategies for muscle wasting diseases and for comprehending the physiological effects of these agents. In vitro cell-based models provide a powerful and controlled environment to dissect these mechanisms, offering a platform for mechanistic studies and high-throughput screening of novel compounds.
This document provides detailed application notes and protocols for utilizing common cell-based models to study anabol-induced hypertrophy. It covers established cell lines such as murine C2C12 and rat L6 myoblasts, as well as primary human skeletal muscle cells (HSkMCs), which offer greater physiological relevance.
Featured Cell-Based Models
Several cell culture systems are routinely used to model skeletal muscle hypertrophy in vitro. The choice of model often depends on the specific research question, balancing factors like physiological relevance, ease of use, and reproducibility.
-
C2C12 Myoblasts: This immortalized mouse myoblast cell line is the most widely used model for studying myogenesis and muscle hypertrophy.[1][2] C2C12 cells are robust, proliferate readily, and can be efficiently differentiated into contractile myotubes.[2] They are an excellent tool for initial screening and mechanistic studies due to their ease of culture and transfection.[3]
-
L6 Myoblasts: This rat skeletal muscle cell line is another well-established model for studying muscle cell biology.[4] Similar to C2C12 cells, L6 myoblasts can be differentiated into myotubes and used to investigate signaling pathways involved in hypertrophy.[5]
-
Primary Human Skeletal Muscle Cells (HSkMCs): These cells are isolated directly from human muscle tissue and provide the most physiologically relevant in vitro model. HSkMCs are particularly valuable for translational research and for validating findings from rodent cell lines.[6] However, they have a limited lifespan in culture and can be more challenging to source and maintain.[7]
Signaling Pathways in this compound-Induced Hypertrophy
Anabolic steroids primarily exert their effects through the Androgen Receptor (AR) , a ligand-activated transcription factor.[8] Upon binding to an androgen like testosterone, the AR translocates to the nucleus and modulates the expression of target genes involved in muscle protein synthesis and satellite cell activation.[9][10]
A key downstream signaling cascade implicated in muscle hypertrophy is the PI3K/Akt/mTOR pathway .[[“]][12] Activation of this pathway by androgens and other growth factors, like Insulin-like Growth Factor-1 (IGF-1), leads to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in cellular hypertrophy.[12][13]
Experimental Workflow for In Vitro Hypertrophy Studies
A typical experiment to investigate this compound-induced hypertrophy in vitro follows a standardized workflow, from cell culture to data analysis.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of anabolic agents on myotube hypertrophy in vitro.
Table 1: Effect of Testosterone on C2C12 Myotube Size
| Testosterone Concentration | Treatment Duration | Myotube Size Increase (vs. Control) | Reference |
| 1 µM | 6 days | 36% (in Differentiation Medium) | [1] |
| 1 µM | 6 days | 17% (in Serum-Free Medium) | [1] |
| 50 nM | 6 days | ~21% increase in width | [14] |
| 500 nM | 6 days | ~17% increase in width | [14] |
| 100 nM (DHT) | 3 days | 20% increase in total protein content | [15] |
Table 2: General Observations of Anabolic Steroid Effects in C2C12 Cells
| Anabolic Agent | Effect | Reference |
| Dihydrotestosterone (DHT) & other anabolic steroids | Stimulation of C2C12 cell proliferation and creatine (B1669601) kinase activity. | [3][16] |
| Testosterone | Increased myogenin mRNA expression. | [14] |
| Dihydrotestosterone (DHT) | Increased total protein content in AR-transfected C2C12 myotubes. | [15] |
Detailed Experimental Protocols
Protocol 1: C2C12 Myoblast Culture, Differentiation, and Hypertrophy Induction
Materials:
-
C2C12 mouse myoblast cell line
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2][17]
-
Differentiation Medium (DM): DMEM with high glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.[2][17]
-
Testosterone (or other anabolic agent) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture:
-
Differentiation:
-
Seed C2C12 myoblasts into multi-well plates at a density that will allow them to reach approximately 80-90% confluency within 24 hours.[2][18]
-
Once confluent, aspirate the GM, wash the cells twice with PBS, and replace with DM.[17][19]
-
Incubate the cells in DM for 4-6 days to allow for the formation of multinucleated myotubes. Change the DM every 48 hours.[17][18]
-
-
Anabolic Steroid Treatment:
-
Prepare the desired concentrations of the anabolic steroid in DM.
-
After 4-6 days of differentiation, replace the DM with the treatment media. Include a vehicle control (e.g., ethanol (B145695) for testosterone).
-
Incubate the myotubes for the desired treatment duration (typically 24-72 hours).
-
Protocol 2: Primary Human Skeletal Muscle Cell (HSkMC) Culture and Differentiation
Materials:
-
Cryopreserved primary HSkMCs
-
Skeletal Muscle Cell Growth Medium (commercially available or a custom formulation)
-
Skeletal Muscle Cell Differentiation Medium (serum-free or low-serum)
-
Collagen-coated culture vessels
Procedure:
-
Cell Culture:
-
Thaw cryopreserved HSkMCs according to the supplier's protocol and plate them on collagen-coated flasks.
-
Culture the cells in Skeletal Muscle Cell Growth Medium at 37°C and 5% CO2.
-
Passage the cells when they reach 80-90% confluency. Note that primary cells have a limited number of passages.
-
-
Differentiation:
-
Seed HSkMCs on collagen-coated plates at a density recommended by the supplier.
-
When the cells reach approximately 80% confluence, switch to Skeletal Muscle Cell Differentiation Medium.
-
Allow the cells to differentiate for 5-8 days, with media changes every 2-3 days.
-
Protocol 3: Quantification of Myotube Hypertrophy
A. Morphometric Analysis (Myotube Diameter/Area):
-
After treatment, fix the myotubes with 4% paraformaldehyde or ice-cold methanol.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Stain for a muscle-specific protein, such as Myosin Heavy Chain (MyHC), using a primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Using image analysis software (e.g., ImageJ), measure the diameter at multiple points along the length of at least 50 myotubes per condition or measure the total myotube area.[1][20]
B. Total Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the total protein concentration of the lysates using a protein assay such as the Bicinchoninic Acid (BCA) assay.
-
Normalize the protein content to the number of nuclei or the well surface area.
C. Protein Synthesis Assay (SUnSET Method):
The Surface Sensing of Translation (SUnSET) method is a non-radioactive technique to measure global protein synthesis.[21]
-
Towards the end of the anabolic steroid treatment, add puromycin (B1679871) (a tRNA structural analog) to the culture medium at a final concentration of 1 µM.[22]
-
Incubate for 30 minutes. Puromycin will be incorporated into newly synthesized polypeptide chains.
-
Wash the cells with PBS and lyse them.
-
Perform Western blotting using an anti-puromycin antibody to detect the puromycin-labeled peptides. The intensity of the signal is proportional to the rate of protein synthesis.
Conclusion
The cell-based models and protocols described in this document provide a robust framework for investigating the mechanisms of this compound-induced muscle hypertrophy. The C2C12 cell line offers a convenient and reproducible system for initial studies, while primary human skeletal muscle cells provide a more physiologically relevant model for translational research. By combining these in vitro approaches with quantitative analysis of hypertrophy and signaling pathway activation, researchers can gain valuable insights into the complex processes governing muscle growth and develop novel therapeutic strategies for muscle-related disorders.
References
- 1. physoc.org [physoc.org]
- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 3. C2C12 myoblastoma cell differentiation and proliferation is stimulated by androgens and associated with a modulation of myostatin and Pax7 expression [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary Quantitative Profile of Differential Expression between Rat L6 Myoblasts and Myotubes by Stable Isotope Labeling by Amino acids in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opposite Roles of Myocardin and Atrogin-1 in L6 Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of primary human skeletal muscle cells from multiple commercial sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. umassmed.edu [umassmed.edu]
- 8. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crucial role of androgen receptor in resistance and endurance trainings-induced muscle hypertrophy through IGF-1/IGF-1R- PI3K/Akt- mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. consensus.app [consensus.app]
- 12. Frontiers | mTOR as a Key Regulator in Maintaining Skeletal Muscle Mass [frontiersin.org]
- 13. erc.bioscientifica.com [erc.bioscientifica.com]
- 14. physoc.org [physoc.org]
- 15. Generation and analysis of an androgen-responsive myoblast cell line indicates that androgens regulate myotube protein accretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Quantifying Protein Synthesis in Response to Anabolic Stimuli: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabolic stimuli, including hormones, growth factors, and resistance exercise, play a crucial role in promoting tissue growth, particularly in skeletal muscle, by increasing the rate of protein synthesis. The ability to accurately quantify these changes is paramount for understanding the underlying molecular mechanisms, identifying novel therapeutic targets, and assessing the efficacy of anabolic agents in drug development. This document provides detailed application notes and protocols for three powerful techniques used to measure protein synthesis: Stable Isotope Labeling with Deuterium (B1214612) Oxide (D₂O) , the Surface Sensing of Translation (SUnSET) assay , and Translating Ribosome Affinity Purification (TRAP) .
The selection of an appropriate method depends on the specific research question, the experimental model, and the desired level of detail. Stable isotope labeling offers a quantitative measure of protein synthesis rates over time, while SUnSET provides a rapid and robust method for detecting relative changes in global protein synthesis. TRAP, on the other hand, allows for the analysis of actively translated mRNAs in specific cell types, providing insights into the translatome.
Key Signaling Pathway: mTOR
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth and protein synthesis.[1][2][3] Anabolic stimuli, such as insulin, growth factors, and amino acids, activate the mTOR signaling pathway, leading to the phosphorylation of downstream targets that promote the initiation and elongation phases of translation.[1][2][3] Understanding this pathway is critical for interpreting data on protein synthesis in response to anabolic agents.
Figure 1: mTOR Signaling Pathway in Protein Synthesis. Max Width: 760px.
I. Stable Isotope Labeling with Deuterium Oxide (D₂O)
Application Notes
Deuterium oxide (D₂O), or heavy water, is a stable isotope tracer that can be used to measure the rate of protein synthesis over extended periods, from hours to weeks.[4][5][6][7] When administered, D₂O rapidly equilibrates with the body's water pool, and the deuterium is incorporated into the α-carbon of non-essential amino acids, primarily alanine, during their synthesis. These deuterated amino acids are then incorporated into newly synthesized proteins. The rate of deuterium incorporation into proteins, measured by mass spectrometry, reflects the fractional synthesis rate (FSR) of the protein pool.
Advantages:
-
Long-term measurements: Allows for the assessment of protein synthesis over days or weeks in free-living conditions.[4][6]
-
Versatile: Can be used to measure the synthesis rates of various proteins and other macromolecules.
Disadvantages:
-
Slower to show changes: Not ideal for detecting very acute changes in protein synthesis (minutes to a few hours).
-
Requires specialized equipment: Mass spectrometry is necessary for analysis.
Experimental Workflow
Figure 2: D₂O Labeling Experimental Workflow. Max Width: 760px.
Experimental Protocol: D₂O Labeling for Muscle Protein Synthesis
Materials:
-
Deuterium oxide (D₂O, 70 atom % or higher)
-
Saline (0.9% NaCl)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for protein hydrolysis (e.g., 6N HCl) and amino acid derivatization
Procedure:
-
Baseline Sample Collection: Collect a baseline blood or saliva sample to determine the natural abundance of deuterium.
-
D₂O Administration: Administer a priming bolus of D₂O (e.g., 150 mL of 70% D₂O for humans) to rapidly enrich the body water pool.[5][6] For longer studies, provide maintenance doses in the drinking water.
-
Body Water Enrichment Monitoring: Collect periodic blood, saliva, or urine samples to monitor the enrichment of D₂O in the body water pool over the course of the experiment.[5]
-
Tissue Biopsy: At the desired time points, collect tissue samples (e.g., muscle biopsies).
-
Sample Processing:
-
Homogenize the tissue and precipitate the proteins.
-
Hydrolyze the protein pellet to release individual amino acids.
-
Isolate and derivatize the amino acids (e.g., alanine) for GC-MS or LC-MS/MS analysis.
-
-
Mass Spectrometry Analysis: Analyze the deuterium enrichment in the selected amino acid from the protein hydrolysate and in the body water samples.
-
FSR Calculation: Calculate the fractional synthesis rate (FSR) using the precursor-product principle, where the enrichment of the amino acid in the protein is the product and the enrichment of body water is the precursor.
Quantitative Data Summary
| Anabolic Stimulus | Model | Tissue | Technique | Fold Change in Protein Synthesis Rate | Reference |
| Resistance Exercise | Human | Skeletal Muscle | D₂O Labeling | ~1.35x (Exercised vs. Non-exercised leg) | [5][6][7] |
| Whey Protein Ingestion | Mouse | Plasma Proteins | D₂O Labeling | ~1.7x - 2.5x (vs. Control) | [8] |
II. Surface Sensing of Translation (SUnSET)
Application Notes
The SUnSET method is a non-radioactive technique for measuring global protein synthesis in cells and tissues.[2][3][4] It utilizes the aminonucleoside antibiotic puromycin (B1679871), an analog of the 3' end of aminoacyl-tRNA. During translation, puromycin enters the A-site of the ribosome and is incorporated into the C-terminus of nascent polypeptide chains, leading to their premature release. These puromycylated peptides can then be detected and quantified by western blotting using an anti-puromycin antibody. The intensity of the puromycin signal is proportional to the rate of global protein synthesis.
Advantages:
-
Rapid and simple: The protocol is relatively quick and uses standard laboratory techniques like western blotting.[2][4]
-
Non-radioactive: Avoids the safety and disposal issues associated with radioactive methods.[2]
-
Versatile: Can be adapted for various applications, including immunohistochemistry (IHC) and flow cytometry.[2][3]
Disadvantages:
-
Semi-quantitative: Provides a relative measure of protein synthesis rather than an absolute rate.
-
Potential for toxicity: High concentrations of puromycin can be toxic to cells.
Experimental Workflow
Figure 3: SUnSET Experimental Workflow. Max Width: 760px.
Experimental Protocol: SUnSET for Cultured Cells
Materials:
-
Cell culture medium
-
Puromycin solution (e.g., 10 mg/mL stock in water)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Anti-puromycin antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the anabolic agent of interest for the desired duration.
-
Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary anti-puromycin antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Signal Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the intensity of the entire lane for each sample. Normalize the puromycin signal to a loading control (e.g., total protein stain or a housekeeping protein).
Quantitative Data Summary
| Anabolic Stimulus | Model | Tissue/Cell Line | Technique | Fold Change in Protein Synthesis | Reference |
| Synergist Ablation | Mouse | Skeletal Muscle | SUnSET | ~3.6x | [2][9] |
| Insulin | C2C12 Myoblasts | - | SUnSET | ~1.5x | [10] |
III. Translating Ribosome Affinity Purification (TRAP)
Application Notes
Translating Ribosome Affinity Purification (TRAP) is a technique used to isolate actively translated mRNAs from specific cell types within a complex tissue.[11][12][13][14][15] This method involves the expression of an epitope-tagged ribosomal protein (e.g., L10a-eGFP) under the control of a cell-type-specific promoter. The tagged ribosomes, along with their associated mRNAs (the "translatome"), can then be immunoprecipitated from tissue lysates. The isolated mRNA can be subsequently analyzed by quantitative PCR (qPCR) or RNA sequencing (TRAP-seq) to identify which genes are being actively translated in the target cell population.
Advantages:
-
Cell-type specific: Allows for the analysis of protein synthesis in specific cell populations within a heterogeneous tissue.[11][12][13]
-
Provides a snapshot of the translatome: Identifies which mRNAs are actively being translated.[11][13][14][15]
-
High-throughput: Can be combined with RNA sequencing for a genome-wide analysis of translation.[11][13][14]
Disadvantages:
-
Requires genetic modification: Relies on the generation of transgenic animals or cell lines.
-
Indirect measure of protein synthesis: Measures mRNA abundance on ribosomes, not the rate of protein production.
-
Technically demanding: The protocol requires careful optimization.
Experimental Workflow
Figure 4: TRAP Experimental Workflow. Max Width: 760px.
Experimental Protocol: TRAP for Mouse Brain Tissue
Materials:
-
Transgenic mice expressing eGFP-L10a in the cell type of interest
-
Homogenization buffer with RNase inhibitors and cycloheximide
-
Anti-eGFP antibody-coated magnetic beads
-
Magnetic rack
-
RNA extraction kit
-
Reagents for qPCR or RNA sequencing library preparation
Procedure:
-
Tissue Dissection and Homogenization: Rapidly dissect the brain region of interest and homogenize in ice-cold homogenization buffer.
-
Lysate Preparation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Immunoprecipitation:
-
Pre-clear the lysate with non-specific beads to reduce background binding.
-
Add the anti-eGFP antibody-coated magnetic beads to the cleared lysate and incubate with rotation at 4°C.
-
-
Washing: Use a magnetic rack to collect the beads and wash them several times with a stringent wash buffer to remove non-specifically bound material.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a standard RNA extraction protocol.
-
Quality Control: Assess the quality and quantity of the isolated RNA.
-
Downstream Analysis: Use the purified RNA for qPCR analysis of specific target genes or for library preparation for RNA sequencing (TRAP-seq).
Quantitative Data Summary
| Anabolic Stimulus | Model | Cell Type | Technique | Key Findings | Reference |
| Rapamycin (mTOR inhibitor) | Human Cell Line | - | TRAP-seq | Downregulation of genes involved in ribosome biogenesis and spliceosomes | [13] |
Note on TRAP Data: TRAP-seq data is typically presented as lists of differentially translated genes (up- or down-regulated) rather than a single fold-change value for global protein synthesis. The analysis focuses on identifying specific pathways and biological processes that are translationally regulated in response to the stimulus.
Conclusion
The choice of method for quantifying protein synthesis in response to anabolic stimuli depends on the specific research goals. D₂O labeling is ideal for long-term, quantitative measurements in vivo. The SUnSET assay offers a rapid and accessible method for detecting relative changes in global protein synthesis. TRAP provides a powerful tool for investigating the translatome of specific cell types. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method to advance their studies in the field of anabolism and drug discovery.
References
- 1. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring protein synthesis with SUnSET: a valid alternative to traditional techniques? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validation of the application of D(2)O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - Nottingham ePrints [eprints.nottingham.ac.uk]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.physiology.org [journals.physiology.org]
- 11. rna-seqblog.com [rna-seqblog.com]
- 12. TRAP-Seq [illumina.com]
- 13. Advanced RPL19-TRAPKI-seq method reveals mechanism of action of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRAP-SEQ of Eukaryotic Translatomes Applied to the Detection of Polysome-Associated Long Noncoding RNAs | Springer Nature Experiments [experiments.springernature.com]
- 15. Translating Ribosome Affinity Purification (TRAP) followed by RNA sequencing technology (TRAP-SEQ) for quantitative assessment of plant translatomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethical Considerations in Preclinical Anabolic Steroid Research: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anabolic-androgenic steroids (AAS) are synthetic derivatives of testosterone (B1683101). While they have legitimate, albeit limited, therapeutic applications, their non-medical use to enhance muscle mass and athletic performance is a significant public health concern. Preclinical animal research is indispensable for understanding the physiological and behavioral effects of AAS and for developing potential therapeutic interventions for AAS-induced pathologies. However, such research necessitates rigorous ethical scrutiny to ensure animal welfare. These application notes and protocols provide a framework for conducting ethically sound and scientifically robust preclinical research on anabolic steroids, with a focus on the principles of the 3Rs (Replacement, Reduction, and Refinement).
Ethical Framework: The 3Rs in Anabolic Steroid Research
The principles of Replacement, Reduction, and Refinement are central to the ethical use of animals in scientific research and are legally mandated in many jurisdictions.[1][2][3][4]
-
Replacement: This principle encourages the use of non-animal methods whenever possible. For AAS research, this can include:
-
In vitro studies: Utilizing cell cultures (e.g., myoblasts, hepatocytes, neurons) to investigate the molecular mechanisms of AAS action and toxicity.[5][6][7]
-
In silico models: Employing computer simulations and computational modeling to predict the pharmacokinetic and pharmacodynamic properties of new AAS compounds.[5][6]
-
Organoids: Using 3D cell cultures that mimic the structure and function of organs like the liver to study AAS metabolism and toxicity in a more physiologically relevant context than traditional 2D cell cultures.[5]
-
-
Reduction: This principle aims to minimize the number of animals used in experiments while still obtaining statistically significant data.[8][9][10] Strategies for reduction in AAS research include:
-
Appropriate experimental design and statistical analysis: Ensuring studies are well-designed with sufficient statistical power to avoid inconclusive results that would necessitate repeating the experiment.
-
Sharing of data and resources: Collaborating with other researchers to avoid unnecessary duplication of studies.
-
Longitudinal studies: Where feasible, designing experiments that involve repeated measurements on the same animals over time, rather than using separate groups of animals for each time point.
-
-
Refinement: This principle focuses on minimizing the pain, suffering, and distress experienced by research animals.[1][8][10][11] Refinements in AAS research should include:
-
Humane endpoints: Establishing clear criteria for when an animal should be removed from a study to prevent prolonged suffering.
-
Appropriate housing and husbandry: Providing enriched environments that allow for species-specific behaviors.
-
Minimally invasive procedures: Using the least invasive methods for drug administration and sample collection.
-
Pain management: Administering analgesics for any procedures that may cause pain.
-
Logical Relationship of the 3Rs in Research Planning
Caption: A flowchart illustrating the sequential application of the 3Rs (Replacement, Reduction, Refinement) in the ethical review process of animal research protocols.
Experimental Protocols
Anabolic Steroid Administration
Objective: To administer AAS to animal models in a controlled and reproducible manner.
Materials:
-
Anabolic steroid (e.g., Testosterone Propionate, Nandrolone Decanoate)
-
Vehicle (e.g., sesame oil, sterile saline with a solubilizing agent)
-
Sterile syringes and needles (gauge appropriate for the animal and injection route)
-
Animal scale
Protocol: Subcutaneous Injection in Rats
-
Preparation:
-
Accurately weigh the animal to determine the correct dosage.
-
Prepare the AAS solution in the appropriate vehicle to the desired concentration. Ensure the solution is sterile.
-
Warm the solution to room temperature to reduce viscosity and potential discomfort.
-
-
Restraint:
-
Gently but firmly restrain the rat. One common method is to hold the rat by the scruff of the neck with one hand, supporting its body with the other.
-
-
Injection:
-
Lift a fold of skin on the back, slightly off the midline, to create a "tent."
-
Insert a sterile needle (e.g., 23-25 gauge) into the base of the skin tent, parallel to the back.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and gently massage the injection site to aid dispersal.
-
-
Monitoring:
-
Observe the animal for any immediate adverse reactions.
-
Monitor the injection site for signs of irritation or infection in the following days.
-
Dosage and Frequency Examples:
| Anabolic Steroid | Animal Model | Dosage | Route | Frequency | Reference(s) |
| Testosterone Propionate | Rat (female) | 1 mg/kg/day | Subcutaneous | Daily for 14 days | [12] |
| Nandrolone Decanoate | Rat (female) | 1 mg/kg/day | Subcutaneous | Daily for 14 days | [12] |
| Sustanon® | Rat (male) | 5, 10, or 20 mg/kg | Intramuscular | Weekly for 60 days | [13][14] |
| 17α-methyltestosterone | Mouse (male) | 7.5 mg/kg | Subcutaneous (osmotic pump) | Continuous for 17 days | [15] |
| Nandrolone Decanoate | Rabbit (male) | 15 mg/kg | Intramuscular | 3 times a week for 12 weeks | [16] |
Experimental Workflow for AAS Administration and Monitoring
Caption: A workflow diagram outlining the key steps in an animal study involving anabolic steroid administration, from acclimation to tissue analysis.
Behavioral Assays
Objective: To assess aggressive behaviors in a semi-naturalistic setting.[17][18]
Materials:
-
Home cage of the "resident" animal (singly housed for at least one week).
-
An unfamiliar "intruder" animal (typically smaller and of the same sex).
-
Video recording equipment.
Protocol (for Rats):
-
Habituation: House the resident male with a female for at least one week to establish territoriality, removing the female one hour before the test.[19]
-
Introduction: Introduce the intruder into the resident's home cage.
-
Observation: Record the interaction for a set period (e.g., 10 minutes).
-
Scoring: Analyze the video for the following behaviors:
-
Latency to first attack: Time from introduction to the first aggressive act.
-
Number of attacks: Frequency of aggressive encounters.
-
Duration of aggression: Total time spent in aggressive behaviors (e.g., biting, wrestling).
-
Dominant/submissive postures.
-
-
Separation: Separate the animals immediately if there are signs of serious injury.
Objective: To assess anxiety-like behavior based on the animal's natural aversion to open, elevated spaces.[8][20][21]
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms).
-
Video recording and tracking software.
Protocol (for Mice):
-
Acclimation: Habituate the mouse to the testing room for at least 30 minutes before the test.
-
Placement: Place the mouse in the center of the maze, facing an open arm.
-
Exploration: Allow the mouse to freely explore the maze for 5 minutes.
-
Recording: Record the session using video tracking software.
-
Analysis: Measure the following parameters:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total distance traveled.
-
An increase in the time spent and entries into the open arms is indicative of anxiolytic-like effects, while a decrease suggests anxiogenic-like effects.
-
Physiological Measurements
Objective: To assess AAS-induced hepatotoxicity.
Materials:
-
10% buffered formalin.
-
Paraffin (B1166041) wax.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope.
Protocol:
-
Tissue Fixation: Immediately after euthanasia, dissect the liver and fix it in 10% buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded alcohols, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Examination: Examine the slides under a light microscope for pathological changes such as:
-
Hepatocyte swelling.
-
Inflammatory cell infiltration.
-
Vascular congestion.
-
Necrosis.
-
Fibrosis.[13]
-
Objective: To quantify changes in circulating hormone levels.
Materials:
-
Blood collection tubes (e.g., with EDTA or heparin).
-
Centrifuge.
-
ELISA or RIA kits for specific hormones (e.g., testosterone, LH, FSH).
-
Plate reader or gamma counter.
Protocol:
-
Blood Collection: Collect blood samples from the animals at specified time points.
-
Plasma/Serum Separation: Centrifuge the blood to separate plasma or serum.
-
Hormone Assay: Perform the hormone quantification using a validated ELISA or RIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the hormone concentrations based on the standard curve.
Data Presentation
Effects of Anabolic Steroids on Body and Organ Weights in Rats
| Anabolic Steroid | Dose | Duration | Change in Body Weight | Change in Testes Weight | Change in Liver Weight | Reference(s) |
| Testosterone Propionate | 1 mg/kg/day | 14 days | ↑ (females) | N/A | No significant change | [12] |
| Nandrolone Decanoate | 1 mg/kg/day | 14 days | No significant change | N/A | No significant change | [12] |
| Sustanon® | 10 mg/kg/week | 60 days | ↓ | ↓ | ↑ | [14][22] |
| Stanozolol | 5 mg/kg/day | 6 weeks | No significant change | ↓ | No significant change | [23] |
| Nandrolone Decanoate | 1 mg/100g/week | 8 weeks | No significant change | ↓ | No significant change | [24][25] |
Note: ↑ indicates an increase, ↓ indicates a decrease. N/A indicates data not available in the cited source.
Effects of Anabolic Steroids on Hormonal Levels in Male Rats
| Anabolic Steroid | Dose | Duration | Change in Testosterone | Change in LH | Change in FSH | Reference(s) |
| Testosterone | Varies | 1 week | Maintained at various levels | ↓ | ↓ | [26] |
| Testosterone Propionate | 50 µ g/100g BW | - | ↑ | ↓ (in old rats) | ↓ (in old rats) | [12] |
Note: ↑ indicates an increase, ↓ indicates a decrease.
Signaling Pathways
Anabolic steroids primarily exert their effects by binding to the androgen receptor (AR). This complex then translocates to the nucleus and modulates the transcription of target genes, leading to increased protein synthesis and muscle growth. AAS can also have non-genomic effects by interacting with cell surface receptors and activating intracellular signaling cascades.
Simplified Anabolic Steroid Signaling Pathway
Caption: A diagram illustrating the classical genomic signaling pathway of anabolic steroids, leading to increased protein synthesis and muscle hypertrophy.
Conclusion
Ethical considerations are paramount in the design and execution of preclinical research involving anabolic steroids. By adhering to the principles of the 3Rs, researchers can ensure the humane treatment of animals while generating high-quality, reproducible data. The protocols and data presented in these application notes provide a foundation for conducting such research in a manner that is both ethically responsible and scientifically sound, ultimately contributing to a better understanding of the risks associated with AAS use and the development of potential therapeutic strategies.
References
- 1. [PDF] Behavioral and physiological responses to anabolic-androgenic steroids | Semantic Scholar [semanticscholar.org]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maze.conductscience.com [maze.conductscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of anabolic steroids on behavior and physiological characteristics of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. Effect of testosterone on insulin-like growth factor-I (IGF-I) and IGF-I receptor gene expression in the hypophysectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Anabolic Androgenic Steroid Nandrolone Decanoate Disrupts Redox Homeostasis in Liver, Heart and Kidney of Male Wistar Rats | PLOS One [journals.plos.org]
- 13. Effects of Strength Training and Anabolic Steroid in the Peripheral Nerve and Skeletal Muscle Morphology of Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Table 1 from Change Trends of Organ Weight Background Data in Sprague Dawley Rats at Different Ages | Semantic Scholar [semanticscholar.org]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Behavioral and physiological responses to anabolic-androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anabolic androgenic steroids and aggression: studies using animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scielo.br [scielo.br]
- 24. Low and high doses of oxandrolone promote pathological cardiac remodeling in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jhrlmc.com [jhrlmc.com]
- 26. Effects of anabolic steroids and high intensity exercise on rat skeletal muscle fibres and capillarization. A morphometric study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Stable Formulations of Methandienone for Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methandienone (also known as methandrostenolone) is a synthetic androgen and anabolic steroid (AAS) derived from testosterone.[1] As an agonist of the androgen receptor (AR), it promotes significant increases in protein synthesis, leading to muscle hypertrophy.[1][2] Its use in research, particularly in studies related to endocrinology, muscle physiology, and drug metabolism, requires well-characterized and stable formulations to ensure reproducible and accurate results. A primary challenge in formulating methandienone is its poor solubility in aqueous solutions.[3] These application notes provide a comprehensive guide to the physicochemical properties, formulation strategies, and analytical protocols necessary for developing stable methandienone solutions for research use.
Physicochemical Properties of Methandienone
A thorough understanding of methandienone's properties is the foundation for developing a stable and effective formulation. Key properties are summarized below.
Table 1: Physicochemical Properties of Methandienone
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one | [4] |
| Molecular Formula | C₂₀H₂₈O₂ | [1][5] |
| Molar Mass | 300.44 g/mol | [1][5] |
| Melting Point | 163 - 166 °C | [3][5][6] |
| Appearance | White solid / Crystals | [3][5] |
| Water Solubility | Insoluble | [3] |
| Organic Solubility | Soluble in ethanol (B145695), methanol (B129727), acetonitrile (B52724) (1 mg/mL), chloroform, and glacial acetic acid. | [3][5][6][7] |
| Storage Temperature | 2 - 8 °C, Protect from light. |[4][6][7] |
Formulation Development and Protocols
Given its hydrophobicity, methandienone is typically formulated in organic solvents or co-solvent systems for research applications. The following protocol describes the preparation of a simple stock solution suitable for in vitro and in vivo preliminary studies.
Protocol 2.1: Preparation of a Methandienone Stock Solution
This protocol details the preparation of a 10 mg/mL stock solution in an ethanol and propylene (B89431) glycol co-solvent system.
Materials:
-
Methandienone powder (purity ≥98%)
-
Ethanol (200 proof, USP grade)
-
Propylene Glycol (USP grade)
-
Sterile, amber glass vials with PTFE-lined caps
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
-
Sterile syringe filters (0.22 µm, PTFE)
Procedure:
-
Weighing: Accurately weigh 100 mg of methandienone powder and transfer it to a 10 mL volumetric flask.
-
Solubilization: Add 5 mL of ethanol to the flask. Cap and vortex or sonicate until the powder is fully dissolved.
-
Co-solvent Addition: Add propylene glycol to the flask until the total volume reaches the 10 mL mark.
-
Mixing: Cap the flask and mix thoroughly by inversion. For larger volumes, use a magnetic stirrer for 15-20 minutes to ensure homogeneity.
-
Sterilization (Optional): For cell culture or animal studies, sterile-filter the solution using a 0.22 µm PTFE syringe filter into a sterile amber glass vial.
-
Storage: Store the final formulation at 2-8°C, protected from light.[4][6]
Table 2: Example Research Formulation Composition
| Component | Concentration | Purpose |
|---|---|---|
| Methandienone | 10 mg/mL | Active Pharmaceutical Ingredient (API) |
| Ethanol | 50% (v/v) | Primary Solvent |
| Propylene Glycol | 50% (v/v) | Co-solvent / Vehicle |
Stability Testing Protocol
Stability testing is crucial to determine the shelf-life of the formulation and to identify potential degradation products. This protocol outlines an accelerated stability study.
Protocol 3.1: Accelerated Stability Study of Methandienone Formulation
Objective: To assess the chemical stability of the methandienone formulation under accelerated temperature and light exposure conditions.
Methodology:
-
Sample Preparation: Prepare a batch of the methandienone formulation as described in Protocol 2.1. Aliquot 1 mL of the solution into multiple amber glass vials and seal.
-
Initial Analysis (T=0): Immediately analyze three vials to determine the initial concentration and purity of methandienone using the HPLC-UV method detailed in Protocol 4.1. This serves as the baseline.
-
Storage Conditions:
-
Time Points: Pull three vials from each storage condition at predetermined time points (e.g., T=0, 1, 3, and 6 months).
-
Analysis: At each time point, allow the vials to return to room temperature. Analyze the samples for methandienone concentration and the presence of degradation products via HPLC-UV.
-
Data Evaluation: Calculate the percentage of methandienone remaining relative to the T=0 value. A formulation is often considered stable if the API content remains within 90-110% of the initial value and no significant degradation products emerge.
Caption: Experimental workflow for an accelerated stability study.
Table 3: Example Stability Data Presentation
| Time Point | Storage Condition | Methandienone Assay (% of Initial) | Appearance |
|---|---|---|---|
| 0 | - | 100.2% | Clear, colorless solution |
| 3 Months | 40°C / 75% RH | 98.5% | Clear, colorless solution |
| 3 Months | Photostability | 99.1% | Clear, colorless solution |
| 3 Months | 2-8°C | 100.1% | Clear, colorless solution |
| 6 Months | 40°C / 75% RH | 95.3% | Clear, colorless solution |
| 6 Months | Photostability | 97.8% | Clear, colorless solution |
| 6 Months | 2-8°C | 99.8% | Clear, colorless solution |
Analytical Quantification Protocol
A validated, stability-indicating analytical method is required for formulation assay and stability testing. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a reliable and widely accessible technique for this purpose.[8][9]
Protocol 4.1: Quantification of Methandienone by HPLC-UV
This method is adapted from established protocols for steroid analysis.[9][10]
Equipment and Materials:
-
HPLC system with UV/Vis detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)[9]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Methandienone reference standard
Chromatographic Conditions: Table 4: HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (150 x 4.6 mm, 2.7 µm) |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 10 min, hold 2 min, return to 60% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C[9] |
| Detection Wavelength | 254 nm[9][10] |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of methandienone reference standard in methanol at 1 mg/mL. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dilute the research formulation (prepared in Protocol 2.1) with mobile phase to a theoretical concentration within the calibration range (e.g., 25 µg/mL).
-
Calibration Curve: Inject each working standard in triplicate. Plot the average peak area against concentration to generate a calibration curve. The correlation coefficient (R²) should be ≥ 0.999.
-
Sample Analysis: Inject the prepared sample solutions in triplicate.
-
Calculation: Determine the concentration of methandienone in the samples by interpolating their average peak area from the calibration curve. Account for the dilution factor to report the final concentration in the formulation.
Mechanism of Action: Androgen Receptor Signaling
Methandienone exerts its anabolic effects primarily by activating the androgen receptor (AR).[1][2] Upon entering the cell, it binds to the AR in the cytoplasm, causing a conformational change. This complex then translocates into the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding modulates the transcription of target genes, ultimately increasing protein synthesis and inhibiting protein degradation, which leads to muscle growth.[2][6]
References
- 1. Metandienone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Metandienone? [synapse.patsnap.com]
- 3. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methandienone (PIM 905) [inchem.org]
- 5. Metandienone | 72-63-9 [chemicalbook.com]
- 6. Metandienone CAS#: 72-63-9 [m.chemicalbook.com]
- 7. 72-63-9 CAS MSDS (Metandienone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Methandienone Instability in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of methandienone instability in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my methandienone solution losing potency over time?
A1: Methandienone is known to be unstable in aqueous solutions. The primary degradation pathway is epimerization at the C17 position, converting the active 17β-hydroxy epimer into the inactive 17α-hydroxy epimer (17-epimethandienone). This process is influenced by factors such as pH, temperature, and the presence of certain ions. Hydrolysis of other parts of the molecule can also occur under strong acidic or basic conditions.
Q2: What are the main degradation products of methandienone in an aqueous solution?
A2: The most significant degradation product is 17-epimethandienone. Other potential degradation products can arise from hydrolysis, particularly under forced degradation conditions such as strong acid or base, leading to the opening of the A-ring or other structural modifications.
Q3: How can I minimize the degradation of methandienone in my experiments?
A3: To minimize degradation, it is crucial to control the pH and temperature of your aqueous solutions. Preparing fresh solutions before use is the most effective strategy. If storage is necessary, it should be at refrigerated temperatures (2-8 °C) and protected from light. The use of buffered solutions and the addition of stabilizing agents like cyclodextrins or co-solvents can also significantly improve stability.
Q4: At what pH is methandienone most stable?
Q5: Can I use co-solvents to improve the stability of methandienone?
A5: Yes, using co-solvents can enhance the stability of methandienone in aqueous solutions. By reducing the polarity of the solvent, co-solvents can decrease the rate of hydrolysis and other degradation reactions. Common co-solvents used in pharmaceutical formulations include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). The optimal co-solvent and its concentration would need to be determined empirically for your specific application.
Troubleshooting Guides
Issue 1: Rapid Loss of Methandienone Concentration in Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH | Measure the pH of your solution. Adjust to a pH between 4 and 7 using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer). | Slower degradation rate of methandienone. |
| High Temperature | Prepare and store your solutions at refrigerated temperatures (2-8 °C). Avoid prolonged exposure to room temperature or higher. | Reduced rate of temperature-dependent degradation reactions. |
| Solution Age | Prepare fresh methandienone solutions immediately before each experiment. | Minimized degradation due to prolonged storage. |
| Oxidative Stress | If the experimental conditions involve oxidizing agents, consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation. | Protection against oxidative degradation pathways. |
Issue 2: Precipitation of Methandienone in Aqueous Buffer
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Increase the solubility by adding a co-solvent (e.g., ethanol up to 20% v/v) or a solubilizing agent like cyclodextrin. | A clear solution with no visible precipitate. |
| Incorrect Buffer Choice | Ensure the chosen buffer salts do not interact with methandienone to form an insoluble salt. Test different buffer systems if precipitation persists. | Methandienone remains in solution. |
| Concentration Too High | Prepare a more dilute solution of methandienone if high concentrations are not critical for the experiment. | The concentration remains below the solubility limit of the solvent system. |
Data Presentation
Table 1: General Stability Profile of 17α-Alkylated Anabolic Steroids in Aqueous Solutions (Inferred for Methandienone)
| Condition | Observed Effect on Stability | Primary Degradation Pathway |
| Acidic pH (pH < 4) | Increased degradation rate | Epimerization, Hydrolysis |
| Neutral pH (pH ~7) | Moderate stability | Epimerization |
| Alkaline pH (pH > 8) | Increased degradation rate | Hydrolysis, Epimerization |
| Elevated Temperature (>25°C) | Significantly increased degradation rate | All pathways accelerated |
| Presence of Metal Ions | May catalyze oxidative degradation | Oxidation |
| Exposure to Light | Potential for photodegradation | Photolysis |
Note: This table is based on general knowledge of steroid stability and forced degradation studies. Specific kinetic data for methandienone is limited in published literature.
Experimental Protocols
Protocol 1: Forced Degradation Study of Methandienone
This protocol is designed to intentionally degrade methandienone to identify its degradation products and assess the stability-indicating properties of an analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of methandienone in methanol.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Keep 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 48 hours.
-
-
Analysis: Analyze all samples, including an undegraded control, using a stability-indicating HPLC-UV method.
Protocol 2: Stability-Indicating HPLC-UV Method for Methandienone
This method can be used to separate and quantify methandienone from its primary degradation product, 17-epimethandienone.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare standard solutions of methandienone in the mobile phase.
-
Inject the standards to create a calibration curve.
-
Inject the prepared samples (from experiments or stability studies).
-
Quantify the amount of methandienone and any degradation products by comparing their peak areas to the calibration curve.
-
Mandatory Visualizations
optimizing anabol dosage to minimize off-target effects
This technical support center provides guidance for researchers on methodologies to determine the optimal dosage of Anabol (B1167289) (Methandienone) while minimizing off-target effects in experimental settings. The information is intended for professional use in a controlled laboratory environment for research purposes only.
Disclaimer
This content is for informational and research purposes only and is intended for an audience of researchers, scientists, and drug development professionals. This compound (Methandienone) is a controlled substance with significant health risks. This guide does not endorse or condone its use outside of legitimate, controlled scientific research. All experiments should be conducted in accordance with institutional and governmental regulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (Methandienone) and what are its principal off-target effects?
This compound (Methandienone) is a synthetic androgen and anabolic steroid (AAS). Its primary on-target effect is mediated by binding to and activating the Androgen Receptor (AR), a ligand-activated transcription factor.[1][2] This activation leads to a cascade of cellular processes, including increased protein synthesis, nitrogen retention, and glycogenolysis, which form the basis of its anabolic activity.[1][2]
However, Methandienone is known for significant off-target effects:
-
Hepatotoxicity : As a 17α-alkylated steroid, it is resistant to hepatic metabolism, which makes it orally bioavailable but also poses a significant risk of liver damage.[3] This can manifest as cholestasis (disrupted bile flow), peliosis hepatis (blood-filled cysts), and an increased risk of hepatic adenomas or hepatocellular carcinoma with prolonged exposure.[4]
-
Estrogenic Effects : Methandienone can be aromatized into a potent synthetic estrogen. This can lead to effects such as gynecomastia and fluid retention.[1]
-
Cardiovascular Effects : It can negatively alter cholesterol levels by decreasing high-density lipoprotein (HDL) and increasing low-density lipoprotein (LDL).
Q2: How can I establish a dose-response curve for Methandienone's on-target (AR activation) and off-target (e.g., cytotoxicity) effects in my cell line?
To determine the therapeutic window of Methandienone in your in vitro model, you must establish two separate dose-response curves:
-
On-Target Potency (EC50) : Use an AR-responsive reporter gene assay to measure the concentration of Methandienone that produces 50% of the maximal androgenic response. This will give you the half-maximal effective concentration (EC50).[4]
-
Off-Target Cytotoxicity (IC50) : Use a cell viability assay (e.g., MTT, LDH) on a relevant cell line (such as HepG2 for hepatotoxicity) to determine the concentration of Methandienone that causes 50% cell death. This is the half-maximal inhibitory concentration (IC50).[5]
The optimal experimental dosage range will be significantly above the EC50 for AR activation but well below the IC50 for cytotoxicity.
Q3: My experimental results are inconsistent. What are common sources of variability in steroid hormone assays?
Inconsistent results in steroid hormone experiments can arise from several factors:
-
Mycoplasma Contamination : This is a common issue that may not cause visible changes to the culture but can significantly alter cellular physiology and receptor responses.[6]
-
Reagent Quality and Stability : Ensure the Methandienone stock solution is correctly prepared and stored. Steroid hormones can be sensitive to degradation.
-
Cell Line Integrity : Use low-passage number cells and regularly verify their phenotype, as prolonged culture can lead to genetic drift and altered responses.
-
Assay-Specific Issues : Immunoassays can suffer from cross-reactivity with other steroids or metabolites.[7] Ensure your detection method is specific for the intended analyte. For reporter assays, transfection efficiency can be a major source of variability.
Quantitative Data Summary
Quantitative data for Methandienone is not extensively published in public literature, requiring empirical determination for specific experimental systems. The tables below summarize known binding characteristics and provide a template for organizing experimentally derived dose-response data.
Table 1: Androgen Receptor & Serum Protein Binding Affinity of Methandienone
| Compound | Target | Relative Binding Affinity (RBA) | Reference |
|---|---|---|---|
| Methyltrienolone (MT) | Androgen Receptor (AR) | 1.00 (Reference Compound) | [8][9] |
| Methandienone | Androgen Receptor (AR) | < 0.05 (Weak Binder) | [8][9] |
| Dihydrotestosterone (DHT) | Sex Hormone-Binding Globulin (SHBG) | 1.00 (Reference Compound) | [8][9] |
| Methandienone | Sex Hormone-Binding Globulin (SHBG) | Weak Binder | [8][9] |
Note: Despite its weak binding affinity in competitive assays, Methandienone is a potent activator of the AR in cell-based transactivation assays.[2]
Table 2: Example Dose-Response Data for Methandienone (To be determined experimentally)
| Assay Type | Cell Line | Parameter | Value |
|---|---|---|---|
| AR Reporter Gene Assay | e.g., HEK293-AR | EC50 (On-Target Potency) | Determine Experimentally |
| Cytotoxicity Assay | e.g., HepG2 | IC50 (Off-Target Toxicity) | Determine Experimentally |
Key Experimental Protocols
Protocol 1: Androgen Receptor (AR) Competitive Binding Assay
This protocol is designed to determine the relative binding affinity of Methandienone for the AR by measuring its ability to compete with a high-affinity radiolabeled androgen.
Materials:
-
AR source (e.g., cytosol from rat prostate or recombinant human AR).[10]
-
Radioligand: [³H]-Mibolerone or [³H]-R1881.
-
Test Compound: Methandienone.
-
Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol).
-
Wash Buffer (e.g., Tris-HCl with 10% glycerol).
-
Hydroxyapatite (HAP) slurry.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Compound Preparation : Prepare a serial dilution of Methandienone (e.g., from 1 nM to 100 µM) in the assay buffer.
-
Assay Plate Setup : In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding : Radioligand + AR preparation.
-
Non-Specific Binding : Radioligand + AR preparation + a saturating concentration of unlabeled androgen (e.g., cold Mibolerone).
-
Test Compound : Radioligand + AR preparation + each concentration of Methandienone.
-
-
Incubation : Add the AR preparation to all wells. Gently mix and incubate the plate at 4°C overnight to reach binding equilibrium.[11]
-
Separation of Bound/Free Ligand : Add ice-cold HAP slurry to each well to bind the AR-ligand complexes. Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Washing : Centrifuge the plate to pellet the HAP. Aspirate the supernatant and wash the pellet multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection : Add scintillation cocktail to each well, seal the plate, and measure radioactivity using a scintillation counter.[11]
-
Data Analysis : Calculate the percentage of specific binding for each Methandienone concentration and determine the IC50 value, which is the concentration that displaces 50% of the radioligand.
Protocol 2: AR-Mediated Reporter Gene Assay
This protocol measures the functional activation of the AR by Methandienone.
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293, U2OS) that does not endogenously express AR.[4]
-
Expression Vector: A plasmid encoding the full-length human AR.
-
Reporter Vector: A plasmid containing an Androgen Response Element (ARE) driving the expression of a reporter gene (e.g., Firefly Luciferase).[12]
-
Control Vector: A plasmid expressing a different reporter (e.g., Renilla Luciferase) under a constitutive promoter for normalization.
-
Transfection Reagent.
-
Cell culture medium with charcoal-stripped serum (to remove endogenous steroids).
-
Luciferase assay reagent kit.
Procedure:
-
Cell Seeding : Seed cells in a 96-well plate at a density that will reach ~70-80% confluency at the time of transfection.
-
Transfection : Co-transfect the cells with the AR expression vector, ARE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.
-
Incubation : Incubate for 24 hours to allow for vector expression.
-
Compound Treatment : Replace the medium with fresh medium containing charcoal-stripped serum. Add serial dilutions of Methandienone to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dihydrotestosterone, DHT).
-
Incubation : Incubate the cells for another 18-24 hours.[4]
-
Cell Lysis and Detection : Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis : Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the Methandienone concentration and fit a dose-response curve to determine the EC50 value.[12]
Protocol 3: In Vitro Hepatotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic effects of Methandienone on a human liver cell line.
Materials:
-
Cell Line: HepG2 (human hepatoma cell line).[13]
-
Cell culture medium (e.g., EMEM with 10% FBS).
-
Test Compound: Methandienone dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Buffer (e.g., DMSO or a solution of SDS in HCl).
Procedure:
-
Cell Seeding : Seed HepG2 cells in a 96-well plate and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment : Prepare serial dilutions of Methandienone in culture medium. The final DMSO concentration should be kept low (<0.5%). Add the dilutions to the cells. Include a vehicle control and a positive control for toxicity (e.g., doxorubicin).
-
Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Solubilization : Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Detection : Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against Methandienone concentration to determine the IC50 value.[14]
Visualizations
Caption: Simplified Androgen Receptor (AR) signaling pathway.
Caption: Experimental workflow for dosage optimization.
Caption: A logical guide for troubleshooting common issues.
References
- 1. Metandienone - Wikipedia [en.wikipedia.org]
- 2. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of HepG2 cell 3D cultivation on the metabolism of the anabolic androgenic steroid metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reprocell.com [reprocell.com]
- 6. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. academic.oup.com [academic.oup.com]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Experimental Artifacts in Anabolic Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common experimental artifacts in anabolic studies.
I. Troubleshooting Guides
This section offers step-by-step guidance to address specific issues that may arise during key experimental procedures in anabolic research.
Guide 1: Inconsistent Western Blot Results for Anabolic Signaling Proteins (e.g., p-mTOR, p-S6K)
Problem: You are observing high variability, faint bands, or unexpected multiple bands in your Western blots for key anabolic signaling proteins.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Sample Preparation | 1. Tissue/Cell Lysis: Ensure lysis buffer contains fresh protease and phosphatase inhibitors. Use a buffer appropriate for your target protein's cellular localization (e.g., RIPA for whole-cell lysates).[1][2] 2. Protein Quantification: Use a reliable protein assay (e.g., BCA) to ensure equal protein loading in each lane. 3. Sample Denaturation: Boil samples in Laemmli buffer for 5-10 minutes at 95-100°C to ensure complete denaturation.[2] Centrifuge samples after boiling to pellet any insoluble debris that could cause streaking. | Consistent protein concentrations and reduced variability between lanes. |
| Issues with Gel Electrophoresis | 1. Gel Percentage: For large proteins like mTOR (~289 kDa), use a lower percentage or gradient gel for better resolution.[1] 2. Running Conditions: Run the gel at a constant voltage (e.g., 80-120V) to avoid overheating, which can cause "smiling" or "frowning" bands.[3][4] | Sharp, well-resolved bands at the correct molecular weight. |
| Inefficient Protein Transfer | 1. Membrane Choice: Use PVDF or nitrocellulose membranes. PVDF is generally more durable for large proteins. 2. Transfer System: A wet transfer system is often recommended for large proteins like mTOR.[1] 3. Transfer Verification: After transfer, stain the membrane with Ponceau S to visually confirm equal protein transfer across all lanes before proceeding with blocking.[4] | Uniform transfer of proteins from the gel to the membrane. |
| Suboptimal Antibody Incubation | 1. Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[1][2] 2. Primary Antibody: Use an antibody validated for Western blotting. Titrate the primary antibody to find the optimal concentration. Incubate overnight at 4°C for potentially cleaner results.[2] 3. Secondary Antibody: Use a species-specific secondary antibody and ensure it is not cross-reacting with other proteins in the lysate.[1] | High signal-to-noise ratio with minimal non-specific bands. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST to remove unbound antibodies, which can cause high background.[2] | A clean blot with low background, making bands easier to quantify. |
Logical Troubleshooting Workflow:
Guide 2: High Variability in Cell-Based Anabolic Activity Assays
Problem: You are observing inconsistent results in your cell-based assays designed to measure anabolic activity (e.g., myogenic differentiation, protein synthesis).
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Health and Culture Conditions | 1. Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.[5] 2. Seeding Density: Optimize and maintain a consistent cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[6][7] 3. Media and Supplements: Use fresh, pre-warmed media and supplements. Ensure consistency in serum lots, as batch-to-batch variability can affect cell growth and differentiation. | Reproducible cell growth and differentiation patterns. |
| "Edge Effects" in Microplates | The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental samples.[7] | Reduced variability between wells, especially between the center and edges of the plate. |
| Inaccurate Compound Dosing | 1. Pipetting Technique: Use calibrated pipettes and ensure proper mixing of stock solutions before dilution. 2. Serial Dilutions: Prepare fresh serial dilutions for each experiment to avoid degradation of the compound. | Consistent dose-response curves. |
| Assay Timing and Readout | 1. Incubation Times: Adhere strictly to optimized incubation times for treatments and assay reagents. Use a multichannel pipette for reagent addition to minimize timing discrepancies between wells.[7] 2. Plate Reader Settings: Ensure the plate reader is set to the correct wavelengths and has been properly calibrated.[6] | Low well-to-well and plate-to-plate variability. |
| Mycoplasma Contamination | Test cells for mycoplasma contamination regularly, as it can alter cellular metabolism and response to stimuli.[5] | Healthy cell cultures free from contamination that could confound results. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions related to experimental artifacts in anabolic studies.
FAQ 1: Data Analysis and Interpretation
Q: My Western blot bands for the loading control (e.g., GAPDH, β-actin) are not consistent across all lanes, even though I loaded the same amount of protein. How should I normalize my data?
A: This is a common and critical issue. Housekeeping proteins like GAPDH and β-actin can be regulated under certain experimental conditions and may not always be reliable loading controls.[8][9]
-
Immediate Action: First, verify your protein quantification and loading accuracy with a total protein stain like Ponceau S on the membrane.[4]
-
Alternative Normalization: If the total protein stain shows equal loading, but your housekeeping protein is variable, consider normalizing to the total protein in each lane.[8] This can be done by staining the membrane with a total protein stain (e.g., Coomassie, Ponceau S) and quantifying the density of the entire lane.
-
Best Practice: For phosphorylation studies, the most reliable method is to normalize the phosphorylated protein signal to the total protein signal for that specific target (e.g., p-mTOR normalized to total mTOR).[8]
Impact of Inappropriate Loading Control on Data Interpretation
| Scenario | Raw Target Protein Signal (Arbitrary Units) | GAPDH Signal (Arbitrary Units) | Normalized Target (Target/GAPDH) | Conclusion |
| Control | 100 | 100 | 1.0 | Baseline |
| Treatment (Ideal GAPDH) | 150 | 100 | 1.5 | 50% increase in target protein |
| Treatment (Variable GAPDH) | 150 | 75 | 2.0 | Incorrect Conclusion: 100% increase in target protein |
Q: What is background subtraction in Western blot quantification, and is it always necessary?
A: Background subtraction is the process of measuring the signal intensity from a region of the blot that does not contain a protein band and subtracting this value from the intensity of the protein band of interest.[10] This is crucial for accurate quantification as it helps to correct for non-specific signal.
-
Why it's necessary: High or uneven background can obscure the true signal from your protein of interest, leading to inaccurate quantification.[10]
-
How to do it: Most image analysis software (e.g., ImageJ) has tools for background subtraction. A common method is the "rolling ball" background subtraction or defining a region of interest near the band to measure local background.[11] It is critical to apply the same background subtraction method consistently across all blots that will be compared.[12]
Effect of Background Subtraction on Quantification
| Lane | Raw Band Intensity | Background Intensity | Corrected Intensity (Raw - Background) | Fold Change vs. Control |
| Control | 120 | 20 | 100 | - |
| Treatment (No Subtraction) | 170 | 20 | 150 | 1.42x |
| Treatment (With Subtraction) | 170 | 20 | 150 | 1.5x |
Note: While the difference in this example is small, with higher or more variable background, the impact on fold-change calculations can be substantial.
FAQ 2: In Vivo Studies and Animal Models
Q: What are some common confounding variables in in vivo anabolic studies using animal models?
A: Confounding variables are factors that can influence both the independent (e.g., anabolic agent) and dependent (e.g., muscle growth) variables, leading to a spurious association.[11]
-
Animal-related factors: Age, sex, genetic strain, and baseline health status of the animals can significantly impact their response to anabolic agents.
-
Environmental factors: Housing conditions (e.g., temperature, cage density), diet, and circadian rhythm can all influence metabolic and anabolic processes.[13]
-
Procedural factors: The stress of handling and injections, the site of tissue biopsy, and the time of day for sample collection can introduce variability.[13] For example, a muscle biopsy itself can induce an inflammatory response that alters protein synthesis and signaling pathways in the surrounding tissue, which could confound subsequent measurements.
Q: How can I minimize artifacts when measuring muscle fiber cross-sectional area (CSA)?
A: Measuring muscle fiber CSA is a common method for assessing hypertrophy, but it is susceptible to several artifacts.
-
Oblique Sectioning: If the muscle tissue is not sectioned perfectly perpendicular to the long axis of the muscle fibers, the measured CSA will be artificially inflated. To mitigate this, it is important to carefully orient the muscle sample during embedding and sectioning. Some researchers recommend measuring the minimal Feret's diameter (the shortest distance between two parallel tangents of the fiber) as it is less affected by oblique sectioning.[14]
-
Tissue Processing: Freezing artifacts can cause ice crystal formation, which can damage muscle fibers and alter their morphology.[15] Proper flash-freezing techniques (e.g., using isopentane (B150273) cooled with liquid nitrogen) are essential.[16]
-
Image Analysis: Manual tracing of muscle fibers can be subjective and time-consuming. Automated image analysis software can improve objectivity and efficiency, but it's crucial to validate the software's accuracy against manual measurements.[17][18]
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this technical support center.
Protocol 1: Western Blot Analysis of mTOR Signaling Pathway Activation
Objective: To determine the phosphorylation status of key proteins in the mTOR signaling pathway (e.g., mTOR, S6K1, 4E-BP1) in response to an anabolic stimulus.
Methodology:
-
Sample Preparation:
-
Lyse cells or powdered muscle tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[1]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and Laemmli sample buffer.
-
Boil samples for 5-10 minutes at 95-100°C.
-
Load 20-40 µg of protein per well onto a 4-12% Bis-Tris polyacrylamide gel. Include a pre-stained protein ladder.[2]
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane using a wet transfer system, especially for high molecular weight proteins like mTOR.
-
After transfer, briefly wash the membrane with TBST and stain with Ponceau S to confirm successful and even transfer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-mTOR (Ser2448), mTOR, p-S6K1 (Thr389), S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1][19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the image using a digital imaging system. Avoid overexposing the bands to ensure the signal is within the linear range for quantification.
-
Quantify band intensity using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein signal to the corresponding total protein signal for each sample.
-
IV. Mandatory Visualizations
Signaling Pathway: The mTOR Pathway in Anabolism
Logical Relationship: Data Interpretation Pitfalls
References
- 1. bosterbio.com [bosterbio.com]
- 2. biocompare.com [biocompare.com]
- 3. clyte.tech [clyte.tech]
- 4. Western blot troubleshooting guide! [jacksonimmuno.com]
- 5. m.youtube.com [m.youtube.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. licorbio.com [licorbio.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Background Subtraction in 1D SDS-PAGE & Western Blot Image Analysis - TotalLab [totallab.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A review of artifacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of mTORC1 in the regulation of skeletal muscle mass - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Methandienone Interference with Laboratory Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of methandienone with common laboratory assays. The information is intended to help researchers anticipate, identify, and mitigate potential issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between in vivo and in vitro interference in laboratory assays?
A1: Understanding this distinction is critical for accurate data interpretation.
-
In vivo interference refers to an actual physiological change in the analyte concentration within the body caused by the drug. The laboratory assay is accurately measuring the altered level of the analyte. For example, methandienone can cause liver damage, leading to a genuine increase in the concentration of liver enzymes in the bloodstream.
-
In vitro interference , also known as analytical interference, occurs when the drug or its metabolites directly affect the assay's chemical or physical reactions, leading to an inaccurate measurement of the analyte. This can happen through mechanisms like cross-reactivity with antibodies or interference with colorimetric or enzymatic reactions.
Q2: Can methandienone interfere with testosterone (B1683101) immunoassays?
A2: Yes, this is a significant and well-documented issue. Methandienone and other anabolic-androgenic steroids (AAS) can cross-react with the antibodies used in many testosterone immunoassays, leading to falsely elevated testosterone levels.[1][2] This is a direct in vitro interference. The degree of cross-reactivity can vary depending on the specific assay and the concentration of the interfering steroid.[1][3][4][5]
Q3: How does methandienone affect liver function tests?
A3: Methandienone, being a 17-alpha-alkylated steroid, is known to be hepatotoxic.[6] This leads to in vivo changes that are reflected as abnormal liver function tests (LFTs). These changes include elevated levels of:
-
Alanine aminotransferase (ALT)[7]
-
Aspartate aminotransferase (AST)[7]
-
Alkaline phosphatase (ALP)[7]
-
Bilirubin (B190676) (both conjugated and unconjugated)[7]
Jaundice can occasionally occur, typically after 2-5 months of therapy, and cholestasis (a reduction or stoppage of bile flow) has been reported.[7] In most cases, the rise in liver enzymes is transient and levels return to normal within a few weeks of discontinuing the steroid.[7]
Q4: Can methandienone impact thyroid function tests?
A4: Yes, methandienone can cause in vivo interference with thyroid function tests. Anabolic steroids can decrease the levels of thyroxine-binding globulin (TBG), the primary protein that transports thyroid hormones in the blood.[8][9][10] This reduction in TBG leads to lower total T4 (thyroxine) and total T3 (triiodothyronine) concentrations.[10] Free T4 and TSH (thyroid-stimulating hormone) levels are typically less affected but can still be altered.
Q5: Does methandienone interfere with Prostate-Specific Antigen (PSA) tests?
A5: The direct impact of methandienone on PSA levels is not well-established in the provided search results. While some drugs can influence PSA levels, specific data on methandienone is lacking.[11][12][13] However, given that methandienone is a potent androgen, it could have in vivo effects on the prostate gland that might indirectly influence PSA levels. Further investigation would be required to determine any clinically significant interference.
Troubleshooting Guides
Issue 1: Unexpectedly High Testosterone Levels in a Subject on Methandienone
Symptoms:
-
Testosterone immunoassay results are significantly higher than expected, especially in the context of known suppression of endogenous testosterone by anabolic steroids.
Possible Cause:
-
In vitro analytical interference due to the cross-reactivity of methandienone or its metabolites with the testosterone immunoassay antibodies.
Troubleshooting Steps:
-
Review the Assay Method: Identify the specific testosterone immunoassay platform used. Assays from different manufacturers have varying degrees of cross-reactivity with anabolic steroids.
-
Consult Cross-Reactivity Data: Refer to the assay manufacturer's package insert for data on cross-reactivity with methandienone (sometimes listed as methandrostenolone (B1676361) or Dianabol).
-
Alternative Quantification: If cross-reactivity is suspected, re-analyze the sample using a more specific method that is not subject to this interference, such as:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Gas Chromatography with Mass Spectrometry (GC-MS)
-
-
Sample Dilution: In some cases, serially diluting the sample may help to assess the linearity of the interference. However, this is not a definitive solution.
Issue 2: Abnormal Liver Function Tests in an Experimental Subject
Symptoms:
-
Elevated ALT, AST, ALP, and/or bilirubin in a subject administered methandienone.
Possible Cause:
-
In vivo physiological effect of methandienone leading to hepatotoxicity.
Troubleshooting Steps:
-
Correlate with Dosage and Duration: Higher doses and longer durations of methandienone administration are associated with a greater risk and severity of liver enzyme elevations.
-
Rule Out Other Causes: Investigate other potential causes of liver injury, such as co-administered medications, alcohol use, or underlying liver disease.
-
Monitor LFTs: If methandienone administration is continued, monitor LFTs regularly.[14] If it is discontinued, continue to monitor to ensure levels return to baseline.
-
Consider the Assay Method: While the primary cause is physiological, be aware of the specific bilirubin measurement method used. Some methods are more prone to interference from various substances.[15] If results are inconsistent, consider re-testing with an alternative method.
Data Presentation: Quantitative Effects of Methandienone
Table 1: Cross-Reactivity of Methandienone (Dithis compound) with the Roche Elecsys Testosterone II Immunoassay
| Compound | Test Concentration (ng/mL) | Percent Cross-Reactivity (%) |
| Dithis compound (Methandienone) | 100 | ≥ 5 |
Table 2: Documented Physiological Effects of Methandienone on Laboratory Parameters
| Parameter | Effect | Type of Interference | Reference(s) |
| Liver Function | |||
| Alanine Aminotransferase (ALT) | Increase | In vivo | [7][16] |
| Aspartate Aminotransferase (AST) | Increase | In vivo | [7][16] |
| Alkaline Phosphatase (ALP) | Increase | In vivo | [7][16] |
| Bilirubin | Increase | In vivo | [7][16] |
| Endocrine Function | |||
| Endogenous Testosterone | Decrease | In vivo | [17] |
| Luteinizing Hormone (LH) | Decrease | In vivo | |
| Follicle-Stimulating Hormone (FSH) | Decrease | In vivo | |
| Plasma Cortisol | Increase | In vivo | [17] |
| Thyroxine-Binding Globulin (TBG) | Decrease | In vivo | [10] |
| Total T3 and T4 | Decrease | In vivo | [10] |
Experimental Protocols
Protocol 1: Evaluating the Cross-Reactivity of Methandienone in a Steroid Immunoassay
Objective: To quantify the in vitro interference of methandienone in a specific competitive binding immunoassay for an endogenous steroid (e.g., testosterone).
Materials:
-
The immunoassay kit to be evaluated.
-
Methandienone standard of known purity.
-
Analyte-free serum or plasma.
-
Calibrators and controls for the immunoassay.
-
Precision pipettes and other standard laboratory equipment.
Methodology:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of methandienone in a suitable solvent (e.g., ethanol).
-
Serially dilute the methandienone stock solution to create a range of concentrations.
-
Spike known concentrations of methandienone into aliquots of analyte-free serum. The final solvent concentration should be minimal to avoid matrix effects.
-
Include a zero-concentration control (analyte-free serum with solvent only).
-
-
Immunoassay Analysis:
-
Analyze the spiked samples using the immunoassay according to the manufacturer's instructions.
-
Measure the apparent concentration of the target analyte in each spiked sample.
-
-
Calculation of Cross-Reactivity:
-
Calculate the percent cross-reactivity using the following formula:
-
-
Data Interpretation:
-
A higher percentage indicates greater cross-reactivity and a higher potential for interference.
-
Visualizations
Caption: Distinction between in vivo and in vitro interference pathways.
Caption: Troubleshooting workflow for anomalous laboratory results.
References
- 1. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. 17α-Alkylated anabolic steroid - Wikipedia [en.wikipedia.org]
- 7. gpnotebook.com [gpnotebook.com]
- 8. How medications affect thyroid function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. [Abuse of anabolic steroids and its impact on thyroid function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of 14 frequently used drugs on prostate-specific antigen expression in prostate cancer LNCaP cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Drugs causing prostate-specific antigen changes: the food and drug administration adverse event reporting system combined with Mendelian randomization analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Inaccurate values for direct bilirubin with some commonly used direct bilirubin procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. "Anabolic" effects of methandienone in men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to methandienone-induced cytotoxicity in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of methandienone-induced cytotoxicity?
A1: Methandienone, a synthetic anabolic-androgenic steroid (AAS), exerts cytotoxic effects primarily through the induction of apoptosis (programmed cell death).[1] Key mechanisms include:
-
Androgen Receptor (AR) Activation: Methandienone binds to the AR, initiating downstream signaling cascades that can alter gene transcription related to cell survival and death.[1][2] Studies have shown that the toxic effects of methandienone can be mitigated by AR inhibitors.[1]
-
Induction of Apoptosis: Exposure to supraphysiological doses of methandienone has been shown to activate the intrinsic apoptotic pathway.[1] This is marked by the modulation of survival-related proteins like ERK, the activation of caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[1]
-
Oxidative Stress: Like other cytotoxic agents, methandienone may induce the production of reactive oxygen species (ROS), leading to oxidative stress.[3][4] This can damage cellular components, including DNA and mitochondria, contributing to cell death.[5][6]
-
Mitochondrial Dysfunction: Methandienone can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential, reduced ATP production, and the release of pro-apoptotic factors like cytochrome c.[6][7]
Q2: Which cell lines are recommended for studying methandienone toxicity?
A2: The choice of cell line depends on the research question. Commonly used and relevant cell lines include:
-
Liver Cells (e.g., HepG2): Recommended for assessing potential hepatotoxicity, as the liver is a primary site of steroid metabolism and damage.[8][9]
-
Neuron-like Cells (e.g., PC12): Useful for studying neurotoxic effects, as methandienone has been demonstrated to be toxic to these cells at high doses.[1]
-
Muscle Cells (e.g., C2C12 myoblasts): Ideal for investigating the anabolic effects and potential myotoxicity.[8]
-
Cardiac Myocytes (e.g., H9c2): Relevant for studying cardiotoxicity, a known risk associated with AAS.[10][11]
Q3: How can I distinguish between apoptosis and necrosis in my cell culture experiments?
A3: Apoptosis and necrosis are distinct modes of cell death that can be differentiated using specific assays. A common method is dual staining with Annexin V and a non-vital dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[12]
-
Healthy Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Secondary Necrotic Cells: Annexin V-positive and PI-positive.[12]
-
Primary Necrotic Cells: Annexin V-negative and PI-positive.
Q4: What are typical concentrations and exposure times that induce methandienone toxicity?
A4: The effective concentration and duration of methandienone exposure are highly dependent on the cell line and the specific endpoint being measured.[13] For example, in neuron-like PC12 cells, a concentration of 75 μM for 48 hours has been shown to induce significant cell death and apoptosis.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the IC50 (half-maximal inhibitory concentration) value.[14]
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cytotoxicity Assays
Question: My results from methandienone cytotoxicity assays are inconsistent across experiments. What could be the cause, and how can I improve reproducibility?
Answer: Variability in cytotoxicity data is a common issue that can stem from several factors.[15] Use the following checklist to troubleshoot:
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and confluence at the time of treatment.[14] High cell density can increase resistance to cytotoxic agents.[15]
-
Verify Compound Integrity: Methandienone, like many small molecules, can precipitate in culture medium if its solubility limit is exceeded. Visually inspect for precipitation and consider performing a solubility test before the experiment.[14] Always prepare fresh dilutions of the compound from a stable stock solution for each experiment.[14]
-
Control Solvent Concentration: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and kept at a non-toxic level, typically below 0.5%.[14] Always include a vehicle-only control.
-
Ensure Consistent Incubation Times: Adhere strictly to the planned exposure times, as both short-term and long-term incubations can yield different results.[15]
Table 1: Troubleshooting Common Artifacts in Cytotoxicity Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal in control wells | Reagent interference with assay readout; high cell density in negative controls.[14][16] | Include a "no-cell" background control and optimize cell seeding density.[17] |
| Compound precipitation in media | Poor solubility of methandienone at the tested concentration.[14] | Test compound solubility beforehand. Lower the concentration or use a different solvent system if necessary. |
| Edge effects on 96-well plates | Evaporation from outer wells during incubation. | Avoid using the outer wells of the plate for experimental samples, or fill them with sterile PBS/media to maintain humidity. |
| Inconsistent results between replicates | Inaccurate pipetting; uneven cell distribution.[16] | Ensure pipettes are calibrated. Gently mix cell suspension before plating to ensure a uniform monolayer. |
Issue 2: Unexpectedly High Cell Death at Low Methandienone Concentrations
Question: I am observing significant cytotoxicity at concentrations lower than reported in the literature. What are the potential reasons?
Answer: If you observe higher-than-expected toxicity, consider the following possibilities:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to methandienone. This can be due to higher expression of the androgen receptor or differences in metabolic pathways.[14]
-
Solvent Toxicity: Double-check your dilution calculations. Even low concentrations of methandienone can be toxic if the solvent (e.g., DMSO) concentration is too high.[14]
-
Contamination: Mycoplasma or other microbial contamination can stress cells, making them more susceptible to chemical insults.[] Regularly test your cell cultures for contamination.
-
Compound Degradation: Ensure your methandienone stock is stored correctly. Degradation products could potentially be more toxic than the parent compound.[14]
Issue 3: Differentiating On-Target vs. Off-Target Toxicity
Question: How can I determine if the observed cytotoxicity is a direct result of androgen receptor (AR) activation or due to off-target effects like oxidative stress?
Answer: To dissect the mechanism of toxicity, you can perform co-treatment experiments:
-
AR Blockade: Co-treat cells with methandienone and an AR antagonist, such as hydroxyflutamide.[1] If the antagonist rescues the cells from methandienone-induced death, it suggests the toxicity is AR-mediated.[1]
-
Antioxidant Co-treatment: To test for the involvement of oxidative stress, co-treat cells with methandienone and an antioxidant like N-acetylcysteine (NAC).[10][14] A reduction in cell death in the presence of NAC would indicate that ROS production plays a significant role in the toxic mechanism.[10]
Experimental Protocols & Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[8]
Materials:
-
96-well flat-bottom sterile plates
-
Methandienone stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of methandienone in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and no-cell background controls.[8]
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis and Necrosis Quantification using Annexin V/PI Staining
This method distinguishes between viable, apoptotic, and necrotic cells based on plasma membrane integrity and phosphatidylserine (B164497) exposure.
Materials:
-
6-well sterile plates
-
Methandienone stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of methandienone for the desired duration. Include an untreated and a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations: Workflows and Signaling Pathways
Experimental and logical relationships
Caption: General experimental workflow for troubleshooting methandienone cytotoxicity.
Signaling Pathways
Caption: Methandienone-induced apoptosis via the intrinsic (mitochondrial) pathway.
References
- 1. Frontiers | Supraphysiological doses of performance enhancing anabolic-androgenic steroids exert direct toxic effects on neuron-like cells [frontiersin.org]
- 2. Metandienone - Wikipedia [en.wikipedia.org]
- 3. Menadione triggers cell death through ROS-dependent mechanisms involving PARP activation without requiring apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menadione-induced reactive oxygen species generation via redox cycling promotes apoptosis of murine pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress by menadione affects cellular copper and iron homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Menadione-Induced DNA Damage Leads to Mitochondrial Dysfunction and Fragmentation During Rosette Formation in Fuchs Endothelial Corneal Dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eor.bioscientifica.com [eor.bioscientifica.com]
- 8. benchchem.com [benchchem.com]
- 9. Complete Guide to Methandienone (Dithis compound): Effects, Cycles, and Safety Tips - UK Anabolic Steroids Shop | Anabolic Point – Top Rated and Trusted Steroid Source [anabolicpoint.com]
- 10. mdpi.com [mdpi.com]
- 11. What are the side effects of Metandienone? [synapse.patsnap.com]
- 12. Induction of apoptosis and/or necrosis following exposure to antitumour agents in a melanoma cell line, probably through modulation of Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Morphological Effects of Methandienone on Sperm Head in Male Mice – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
strategies for enhancing the anabolic effect of methandienone in vitro
Disclaimer: This content is intended for qualified researchers, scientists, and drug development professionals for laboratory research purposes only. The information provided is for in vitro (non-clinical) experimental applications and should not be interpreted as guidance for human or animal use. The handling of methandienone must comply with all applicable laws and institutional regulations.
This guide provides technical support and standardized protocols for investigating strategies to enhance the anabolic effects of methandienone in cultured muscle cell lines (e.g., C2C12 myotubes).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of methandienone's anabolic action in vitro?
Methandienone, a synthetic androgen, primarily functions by binding to and activating the androgen receptor (AR). Upon activation, the methandienone-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This process modulates gene transcription, leading to an increase in the synthesis of proteins involved in muscle growth (e.g., actin and myosin) and a decrease in the expression of proteins involved in muscle breakdown.
Q2: My C2C12 myotubes show low responsiveness to methandienone. What are the potential causes and troubleshooting steps?
Low responsiveness can stem from several factors. Refer to the troubleshooting guide below.
| Potential Cause | Troubleshooting Steps |
| Low Androgen Receptor (AR) Expression | Verify AR expression levels via Western blot or qPCR. Ensure cells are fully differentiated into myotubes, as AR expression typically increases with differentiation. |
| Cell Culture Conditions | Ensure the use of phenol (B47542) red-free medium, as phenol red can have weak estrogenic activity and interfere with androgen signaling. Use charcoal-stripped serum to remove endogenous steroid hormones. |
| Drug Concentration and Purity | Confirm the purity of the methandienone compound. Perform a dose-response curve (e.g., 1 nM to 1 µM) to identify the optimal concentration for your specific cell line and experimental endpoint. |
| Insufficient Differentiation | Ensure myoblasts have fused to form multinucleated myotubes. This can be confirmed visually with microscopy and by staining for a muscle-specific marker like myosin heavy chain (MHC). Differentiation is typically induced by switching to a low-serum medium (e.g., 2% horse serum). |
Q3: Which signaling pathways, other than direct AR-DNA binding, are involved in methandienone's anabolic effect?
Beyond direct genomic actions, androgens can induce rapid, non-genomic signaling through membrane-associated ARs. This can lead to the activation of key anabolic signaling cascades, most notably the PI3K/Akt/mTOR pathway, which is a central regulator of protein synthesis and cell growth. Activation of this pathway can occur independently of or in concert with the genomic pathway to promote muscle hypertrophy.
Experimental Protocols & Methodologies
Protocol 1: Assessing Muscle Cell Hypertrophy via Myotube Diameter Measurement
This protocol provides a method for quantifying changes in C2C12 myotube size following treatment.
Methodology:
-
Cell Culture: Seed C2C12 myoblasts in a 12-well plate and grow to ~80-90% confluency in DMEM with 10% FBS.
-
Differentiation: Induce differentiation by switching the medium to DMEM supplemented with 2% horse serum. Allow cells to differentiate for 4-6 days, replacing the medium every 48 hours.
-
Treatment: Treat differentiated myotubes with methandienone (e.g., 100 nM), a potential enhancer (e.g., IGF-1 at 10 ng/mL), or a combination of both for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Immunofluorescence: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 5% BSA. Incubate with a primary antibody against Myosin Heavy Chain (MHC) overnight at 4°C.
-
Staining & Imaging: Wash and incubate with a fluorescently-labeled secondary antibody. Mount coverslips with a DAPI-containing medium to visualize nuclei. Capture images using a fluorescence microscope.
-
Quantification: Using imaging software (e.g., ImageJ), measure the diameter of at least 50-100 individual myotubes per treatment group at three different points along each myotube. Average the measurements for each group.
Protocol 2: Quantifying Protein Synthesis via Puromycin (B1679871) Labeling (SUnSET)
This protocol uses the SUnSET (Surface Sensing of Translation) technique to directly measure the rate of new protein synthesis.
Methodology:
-
Cell Culture & Treatment: Culture and treat C2C12 myotubes as described in Protocol 1 for the desired duration (e.g., 24 hours).
-
Puromycin Pulse: Add a low concentration of puromycin (e.g., 1 µg/mL) to the culture medium and incubate for exactly 30 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Determine total protein concentration using a BCA assay. Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Detection: Block the membrane and probe with a primary antibody specific for puromycin. Following incubation with an HRP-conjugated secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensity of the entire lane for each sample. The signal intensity is directly proportional to the rate of global protein synthesis. Normalize to a loading control like GAPDH or total protein stain.
Signaling Pathways & Workflows
addressing variability in animal responses to anabol administration
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the inherent variability in animal responses to anabolic-androgenic steroid (AAS), or "anabol," administration. By addressing common issues in a direct question-and-answer format, this center aims to improve experimental reproducibility and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in animal responses to This compound (B1167289) administration?
Variability in response to AAS administration is multifactorial and can be broadly categorized into genetic, environmental, and procedural factors. Genetic differences, particularly in the androgen receptor (AR), can significantly alter ligand binding and transcriptional activity.[1][2][3] Environmental factors such as diet, housing conditions, and exercise levels can also influence an animal's physiological state and its response to anabolic agents.[4][5] Finally, procedural inconsistencies, including the route of administration, dosage accuracy, and even the stress induced by handling, can introduce significant experimental noise.[6][7]
Q2: How significantly does the animal's age and species affect experimental outcomes?
The age and species of the animal model are critical determinants of experimental outcomes. Adolescent animals may exhibit different sensitivities and behavioral responses to AAS compared to adults due to ongoing developmental processes in the brain and other tissues.[8] Furthermore, different species and even strains of the same species can have variations in their androgen receptor structure and metabolism of steroids, leading to diverse responses.[9][10] For example, some AAS that are potent in one species may be less effective or have a different side-effect profile in another due to differences in enzymes like 5-α-reductase.[11]
Q3: What is the role of the Androgen Receptor (AR) in response variability?
The androgen receptor is the primary mediator of the anabolic and androgenic effects of these compounds.[12][13] Variability in the AR gene, such as polymorphisms in the glutamine tract (CAG repeat length), can inversely correlate with the receptor's transcriptional strength, directly impacting the response to this compound administration.[1][3] Shorter CAG repeats are generally associated with a more robust receptor activity. Furthermore, the density and sensitivity of ARs can vary between different tissues (e.g., muscle vs. prostate), contributing to the desired anabolic effects versus undesired androgenic side effects. Some studies also suggest that AAS administration itself can influence AR expression, although the hypothesis of a simple downregulation causing a plateau in muscle gain is not well-supported.[14]
Q4: Can non-genomic signaling pathways contribute to the variable effects of this compound?
Yes, in addition to the classical genomic pathway where the AR acts as a nuclear transcription factor, this compound can trigger rapid, non-genomic effects.[12][15] These are often initiated by membrane-associated androgen receptors and involve the activation of intracellular signaling cascades, such as those involving protein kinases and changes in intracellular calcium levels.[12] This non-genomic signaling can modulate cellular processes on a much faster timescale (minutes) than genomic effects (hours) and can contribute to the overall variability and complexity of an animal's response.[12]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Anabolic Response (e.g., Muscle Growth)
| Possible Cause | Troubleshooting Step | Rationale |
| Genetic Heterogeneity | Use a well-characterized, inbred (isogenic) animal strain (e.g., C57BL/6J mice). | Minimizes baseline genetic differences, including variations in the androgen receptor and metabolic enzymes, leading to a more uniform response.[1][2] |
| Inconsistent Drug Administration | Standardize the administration route (e.g., subcutaneous injection, oral gavage), vehicle, and injection volume. Ensure proper training of personnel. | The route and vehicle affect the pharmacokinetics (absorption, distribution, metabolism) of the compound. Inconsistent technique can lead to variable dosing.[7] |
| Environmental Stressors | Acclimate animals to handling and procedures. Maintain consistent light-dark cycles, temperature, and housing density. | Stress can alter an animal's hormonal baseline (e.g., corticosterone (B1669441) levels), which can interfere with the effects of anabolic agents.[7] |
| Diet and Exercise Variation | Provide a standardized diet with adequate protein and ad libitum access to food and water. If exercise is part of the protocol, it must be controlled and consistent. | Nutritional status and physical activity are fundamental to muscle protein synthesis and can significantly modulate the effects of this compound administration.[4][5][16] |
Issue 2: Discrepancy Between Expected Anabolic and Observed Androgenic Effects
| Possible Cause | Troubleshooting Step | Rationale |
| Compound-Specific Metabolism | Analyze the metabolic profile of the specific AAS being used in your animal model. Some compounds are converted to more or less potent androgens by enzymes like 5-α-reductase. | For example, testosterone (B1683101) is converted to the more potent dihydrotestosterone (B1667394) (DHT), while nandrolone (B1676933) is converted to a weaker androgen. This tissue-specific metabolism dictates the anabolic-to-androgenic ratio.[11] |
| Incorrect Dosage | Perform a dose-response study to identify the optimal dose for maximizing anabolic effects while minimizing androgenic side effects. | The dose-response curve for anabolic and androgenic effects may not be parallel. A lower or higher dose might be needed to achieve the desired tissue selectivity.[17] |
| Tissue-Specific AR Sensitivity | Measure AR expression levels in the target anabolic tissue (e.g., levator ani muscle) and a key androgenic tissue (e.g., prostate or seminal vesicles). | Tissues can have different densities of ARs, leading to differential sensitivity to the same circulating concentration of the this compound.[14] |
| Assay Timing | Ensure that the endpoint measurements are taken at a time point consistent with the known pharmacokinetics of the drug. | The peak anabolic effect may occur at a different time than the peak androgenic effect, depending on the drug's half-life and mechanism of action. |
Data Presentation
Table 1: Summary of Factors Contributing to Variability in this compound Response
| Factor Category | Specific Factor | Potential Impact on Experiment | Key Reference |
| Genetic | Androgen Receptor (AR) Polymorphisms | Alters ligand binding affinity and transcriptional activity, leading to high or low responders. | [1][3] |
| Metabolic Enzyme Variants (e.g., 5-α-reductase) | Changes the conversion of this compound to more or less potent metabolites, affecting the anabolic/androgenic ratio. | [11] | |
| Environmental | Diet and Nutrition | Inadequate protein/calorie intake can limit the potential for muscle protein synthesis. | [16] |
| Housing Conditions & Stress | Chronic stress can elevate catabolic hormones (e.g., glucocorticoids), counteracting anabolic effects. | [7] | |
| Physical Exercise | Exercise can synergize with this compound to enhance muscle growth but must be controlled to avoid being a confounding variable. | [4][5] | |
| Procedural | Administration Route & Vehicle | Affects bioavailability and absorption rate of the compound. | [7] |
| Dosing Regimen (Dose, Frequency) | Determines circulating concentration and potential for receptor saturation or downregulation. | [17] | |
| Animal Age | Adolescent and adult animals can respond differently due to developmental and hormonal status. | [8] |
Experimental Protocols
Protocol 1: Modified Hershberger Assay for Assessing Anabolic and Androgenic Activity
This assay is a standardized method to screen chemicals for androgenic and anti-androgenic properties by measuring the weight of androgen-dependent tissues in castrated male rats.
1. Animals:
-
Use peripubertal male rats (e.g., Sprague-Dawley or Wistar), approximately 42 days old at the time of castration.
2. Procedure:
-
Acclimation: Acclimate animals to the facility for at least 5 days.
-
Castration: Surgically castrate all animals (except for an optional intact control group) under appropriate anesthesia. Allow a recovery period of 7-10 days.
-
Grouping: Randomly assign castrated animals to groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., corn oil, subcutaneous injection).
-
Group 2: Positive Control (e.g., Testosterone Propionate).
-
Groups 3-5: Test Compound (this compound) at three different dose levels.
-
-
Dosing: Administer the vehicle, positive control, or test compound daily for 10 consecutive days. Record body weight daily.
-
Necropsy: On day 11, euthanize the animals. Carefully dissect and weigh the following tissues:
-
Anabolic Indicator: Levator ani muscle.
-
Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands), glans penis.
-
3. Data Analysis:
-
Calculate the mean and standard deviation of body and organ weights for each group.
-
Normalize organ weights to body weight.
-
Use ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treatment groups to the vehicle control.
Visualizations
Caption: Classical genomic signaling pathway for anabolic-androgenic steroids (AAS).
Caption: Decision-making workflow for troubleshooting high experimental variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen Receptor Gene Polymorphisms and Alterations in Prostate Cancer: Of Humanized Mice and Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The androgen receptor’s CAG/glutamine tract in mouse models of neurological disease and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. noldus.com [noldus.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. researchgate.net [researchgate.net]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anabolic androgenic steroids differentially affect social behaviors in adolescent and adult male Syrian hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of androgen receptors contributes to species variation in androgenic regulation of communication signals in electric fishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic Anabolic Androgenic Steroid Exposure Alters Corticotropin Releasing Factor Expression and Anxiety-Like Behaviors in the Female Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mechanisms of Anabolic Steroids, Selective Androgen Receptor Modulators and Myostatin Inhibitors [kjsm.org]
- 12. Anabolic Androgenic Steroids and Intracellular Calcium Signaling: A Mini Review on Mechanisms and Physiological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anabolic steroid - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Anabolic Steroids for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 17. Effect of anabolic steroids on behavior and physiological characteristics of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methandienone Sample Integrity: A Technical Guide to Preventing Degradation During Storage
Technical Support Center
For researchers, scientists, and professionals in drug development, ensuring the stability of analytes in biological samples is paramount for accurate and reproducible results. This guide provides detailed information and troubleshooting advice on preventing the degradation of methandienone during sample storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause methandienone degradation in stored samples?
A1: Methandienone degradation is primarily influenced by three main factors:
-
Temperature: Elevated temperatures accelerate chemical and enzymatic degradation processes.
-
pH: Non-optimal pH levels can lead to hydrolysis and other chemical reactions that alter the structure of methandienone.
-
Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Microbial Contamination: Bacteria and other microorganisms in biological samples can metabolize or otherwise degrade methandienone.
Q2: What are the ideal storage temperatures for methandienone samples?
A2: For long-term stability, it is strongly recommended to store methandienone samples, particularly in biological matrices like urine and plasma, at or below -20°C.[1][2][3][4][5] WADA guidelines also advocate for the refrigeration or freezing of urine samples to minimize degradation.[6][7][8] For pure, solid methandienone, storage at -20°C is also the suggested condition for maintaining its integrity over time.[1]
Q3: How does pH affect the stability of methandienone in urine samples?
A3: While specific quantitative data on the effect of pH on methandienone is limited, studies on other steroids suggest that both acidic and alkaline conditions can promote degradation. It is generally recommended to store urine samples at a pH between 5 and 7 to enhance the stability of steroid conjugates.[9]
Q4: Can I use preservatives to prevent methandienone degradation in urine?
A4: Yes, preservatives can be used to inhibit microbial growth, which is a significant contributor to steroid degradation in urine. Boric acid and sodium azide (B81097) are commonly used preservatives in urine samples for anti-doping analysis.[10][11] However, it is crucial to ensure that the chosen preservative does not interfere with the analytical method used for methandienone detection.
Q5: How long can I store urine samples for methandienone analysis?
A5: According to the World Anti-Doping Agency (WADA), urine samples can be stored for up to ten years, allowing for re-analysis as new detection methods become available.[6][7][8] This long-term storage is contingent on maintaining the samples in a securely frozen state to ensure their integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable methandienone concentration in a known positive sample. | Sample degradation due to improper storage temperature. | Verify that samples were consistently stored at or below -20°C. Implement temperature monitoring systems for storage units. |
| Degradation due to freeze-thaw cycles. | Aliquot samples upon receipt to avoid multiple freeze-thaw cycles. | |
| Microbial degradation. | For future collections, consider adding a preservative like boric acid or sodium azide to the urine samples, ensuring compatibility with your analytical method. | |
| Inconsistent results between replicate analyses of the same sample. | Non-homogeneity of the sample after thawing. | Ensure the sample is thoroughly but gently mixed after thawing and before aliquoting for analysis. |
| Continued degradation during sample processing. | Minimize the time samples are at room temperature during preparation. Keep samples on ice whenever possible. | |
| Presence of unexpected peaks in the chromatogram. | Formation of degradation products. | Investigate potential degradation pathways (e.g., hydrolysis, oxidation) and analyze for known degradation products to confirm. Adjust storage conditions to minimize their formation. |
Quantitative Data on Methandienone Stability
While specific quantitative data for methandienone degradation under various storage conditions is not extensively available in a consolidated format, the following table summarizes general expectations based on steroid stability studies.
| Storage Condition | Matrix | Expected Stability | Notes |
| -20°C | Urine, Plasma | High (months to years) | Recommended for long-term storage.[2][3][4][5] |
| 2-8°C (Refrigerated) | Urine, Plasma | Moderate (days to weeks) | Suitable for short-term storage.[3] |
| Room Temperature | Urine, Plasma | Low (hours to days) | Prone to significant degradation.[3] |
| -20°C | Pure Compound (Solid) | High (≥ 3 years) | Manufacturer's recommendation.[1] |
Experimental Protocols
Protocol for Long-Term Stability Assessment of Methandienone in Urine
This protocol is a general guideline and should be adapted based on specific laboratory procedures and analytical methods.
1. Sample Preparation:
- Pool drug-free human urine and verify that it is negative for methandienone and its metabolites.
- Spike the pooled urine with a known concentration of methandienone.
- Prepare multiple aliquots of the spiked urine in appropriate storage tubes.
2. Storage Conditions:
- Divide the aliquots into different storage groups:
- -20°C (long-term)
- 4°C (refrigerated, short-term)
- Room temperature (accelerated degradation)
- Protect a subset of aliquots at each temperature from light to assess photodegradation.
3. Time Points for Analysis:
- Define specific time points for analysis (e.g., Day 0, Day 7, Day 30, Day 90, etc., for -20°C storage).
- For 4°C and room temperature, more frequent initial time points are recommended (e.g., 0, 24, 48, 72 hours).
4. Analytical Method:
- Use a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of methandienone at each time point.[12][13][14]
5. Data Analysis:
- Calculate the percentage of methandienone remaining at each time point relative to the initial concentration at Day 0.
- Plot the concentration or percentage remaining against time for each storage condition.
Visualizations
Methandienone Degradation Pathways
The degradation of methandienone in biological samples can occur through several pathways, including metabolism and chemical degradation. The primary metabolic routes involve hydroxylation, reduction, and epimerization.[12]
Caption: Major routes of methandienone transformation in biological systems.
Experimental Workflow for a Methandienone Stability Study
The following workflow outlines the key steps in conducting a stability study for methandienone in biological samples.
Caption: A typical workflow for assessing the stability of methandienone.
References
- 1. ikigaicorporation.com [ikigaicorporation.com]
- 2. Stability of steroid hormones in dried blood spots (DBS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of stability of selective androgen receptor modulators in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wada-ama.org [wada-ama.org]
- 7. International Standard for Testing and Investigations (ISTI) | World Anti Doping Agency [wada-ama.org]
- 8. wada-ama.org [wada-ama.org]
- 9. mdpi.com [mdpi.com]
- 10. aruplab.com [aruplab.com]
- 11. labpedia.net [labpedia.net]
- 12. Metandienone - Wikipedia [en.wikipedia.org]
- 13. DSpace [helda.helsinki.fi]
- 14. waters.com [waters.com]
Technical Support Center: Methandienone Extraction from Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the extraction of methandienone from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting methandienone from tissue samples?
A1: The most common and effective methods for extracting methandienone, a synthetic anabolic steroid, from tissue samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][2] The choice of method often depends on the desired level of sample cleanliness, required throughput, and the analytical instrumentation being used, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]
Q2: Why is sample homogenization a critical step in the extraction protocol?
A2: Sample homogenization is crucial for ensuring the efficient extraction of methandienone from tissue samples. The tissue matrix is complex, and methandienone can be bound to proteins and lipids.[2] Homogenization breaks down the tissue structure, increasing the surface area for the extraction solvent to interact with the analyte, thereby maximizing its release from the tissue matrix and improving overall recovery rates.
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are a common issue in LC-MS/MS analysis and refer to the alteration of the ionization efficiency of the target analyte (methandienone) by co-eluting compounds from the sample matrix.[4][5][6] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of methandienone.[7] The complex nature of tissue samples makes them prone to causing significant matrix effects.[6]
Q4: How can I minimize matrix effects in my analysis?
A4: To minimize matrix effects, it is essential to have an efficient sample clean-up procedure. Solid-Phase Extraction (SPE) is highly effective at removing interfering substances and providing cleaner extracts compared to simpler methods like protein precipitation.[2][4] Additionally, optimizing chromatographic conditions to separate methandienone from co-eluting matrix components is a crucial strategy.[5] Using a matrix-matched calibration curve or an isotopically labeled internal standard can also help to compensate for matrix effects.
Q5: What are the expected recovery rates for methandienone from tissue samples?
A5: Recovery rates can vary depending on the extraction method and tissue type. For steroid extraction from meat samples using a 30% methanol (B129727) solution followed by SPE, recoveries have been reported in the range of 80-97%.[3] For plasma, which presents similar challenges with protein binding, SPE can yield recoveries of 85-110%, while LLE can provide 80-100% recovery.[2] It is crucial to validate the extraction efficiency for your specific tissue type and protocol.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Methandienone | 1. Incomplete tissue homogenization: The extraction solvent is not efficiently accessing the analyte within the tissue matrix. 2. Inefficient extraction solvent: The chosen solvent may not be optimal for solubilizing methandienone from the tissue. 3. Strong protein binding: Methandienone is lipophilic and can bind strongly to proteins and lipids in the tissue, preventing its extraction.[2] 4. Analyte loss during solvent evaporation: The evaporation step may be too harsh, leading to the loss of the analyte. | 1. Ensure thorough homogenization of the tissue sample. Consider using a bead beater for more robust disruption. 2. Test different extraction solvents or solvent mixtures. Acetonitrile (B52724) is effective for solubilizing steroids, and a methanol-water mixture has also been used successfully.[3][8] 3. Incorporate a protein precipitation step prior to extraction. Acetonitrile can serve as both a protein precipitant and an extraction solvent.[8] 4. Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., below 50°C).[9] |
| High Variability in Results | 1. Inconsistent sample preparation: Variations in tissue weight, homogenization time, or solvent volumes can lead to inconsistent results. 2. Matrix effects: Inconsistent ion suppression or enhancement between samples.[6] 3. Sample degradation: Improper storage or handling of tissue samples can lead to the degradation of methandienone.[10][11] | 1. Follow a standardized and validated protocol meticulously for all samples. Use an internal standard to account for variations in sample processing. 2. Implement a more rigorous clean-up step, such as SPE, to remove interfering matrix components.[2] Use matrix-matched calibrants for quantification. 3. Snap-freeze fresh tissue samples in liquid nitrogen immediately after collection and store them at -80°C until analysis.[11][12] |
| Peak Tailing or Splitting in Chromatogram | 1. Co-elution of interfering substances: Components from the tissue matrix are co-eluting with methandienone. 2. Poor sample clean-up: The final extract is not clean enough for the analytical column. 3. Column degradation: The analytical column has been compromised by repeated injections of complex samples. | 1. Optimize the chromatographic gradient to achieve better separation of the analyte from interferences. 2. Improve the sample clean-up procedure, for example, by adding a washing step in the SPE protocol or using a different SPE sorbent.[9] 3. Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Instrument Signal Suppression | 1. Matrix effects: High levels of co-eluting matrix components are suppressing the ionization of methandienone in the mass spectrometer source.[7] 2. Phospholipid contamination: Phospholipids from the tissue are notorious for causing ion suppression.[6] | 1. Dilute the final extract to reduce the concentration of matrix components, if sensitivity allows. 2. Implement a clean-up method specifically designed to remove phospholipids, such as certain types of SPE cartridges or a targeted liquid-liquid extraction step with a non-polar solvent like hexane.[6][8] |
Quantitative Data Summary
The following table summarizes typical recovery data for steroid extraction from biological matrices using different techniques. Note that these values are illustrative and should be validated for your specific tissue type and experimental conditions.
| Extraction Method | Analyte Class | Matrix | Typical Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Steroids | Meat | 80 - 97 | [3] |
| Solid-Phase Extraction (SPE) | Methoxydienone | Plasma | 85 - 110 | [2] |
| Liquid-Liquid Extraction (LLE) | Methoxydienone | Plasma | 80 - 100 | [2] |
| Protein Precipitation (PPT) | Methoxydienone | Plasma | 70 - 95 | [2] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) Clean-up
This protocol is a robust method for achieving a clean extract suitable for LC-MS/MS analysis.
-
Sample Homogenization:
-
Weigh 1 gram of tissue into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 5 mL of a 30% methanol in water solution.[3]
-
Homogenize the tissue for 2-3 minutes using a mechanical homogenizer.
-
-
Liquid-Liquid Extraction:
-
To the homogenate, add 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean glass tube.
-
Repeat the extraction with another 5 mL of MTBE, combine the organic layers.
-
-
Solvent Evaporation:
-
Evaporate the combined MTBE extract to dryness under a gentle stream of nitrogen at 40°C.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.[2]
-
Reconstitution and Loading: Reconstitute the dried extract in 1 mL of 10% methanol in water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the methandienone with 3 mL of acetonitrile.
-
Final Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS-based Extraction
This protocol offers a faster and simpler alternative for high-throughput analysis.[1][13]
-
Sample Homogenization and Extraction:
-
Weigh 2 grams of tissue into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Homogenize for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes.
-
-
Final Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for LLE followed by SPE clean-up.
Caption: Workflow for the QuEChERS extraction method.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. Determination of oxprenolol, methandienone and testosterone in meat samples by UHPLC-Q-ToF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. What is matrix effect and how is it quantified? [sciex.com]
- 8. arborassays.com [arborassays.com]
- 9. benchchem.com [benchchem.com]
- 10. neb.com [neb.com]
- 11. neb.com [neb.com]
- 12. mpbio.com [mpbio.com]
- 13. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of Anabol (Methandienone) and Other Anabolic-Androgenic Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparative analysis of Anabol (methandienone/metandienone) against other commonly referenced anabolic-androgenic steroids (AAS), including testosterone, nandrolone, stanozolol, and oxandrolone. The information presented is collated from scientific literature and is intended to support research and drug development activities by providing a concise overview of key performance indicators, experimental methodologies, and underlying biological pathways.
Pharmacological Profile and Performance Metrics
Anabolic-androgenic steroids are synthetic derivatives of testosterone. Their therapeutic and performance-enhancing effects are primarily mediated through the androgen receptor (AR). The key objective in the development of synthetic AAS has been to amplify the anabolic (myotrophic) effects while minimizing the androgenic (virilizing) side effects. This is often expressed as the anabolic-to-androgenic (A:A) ratio.
Methandienone, a 17α-alkylated derivative of testosterone, was developed to have a more favorable A:A ratio than the parent hormone. The 17α-methylation enhances its oral bioavailability but also contributes significantly to its hepatotoxicity.[1]
Data Summary of Comparative Steroid Profiles
The following tables summarize key quantitative data for a comparative assessment of this compound and other selected AAS.
| Steroid | Anabolic:Androgenic Ratio (Rodent Models) | Relative Binding Affinity (RBA) for Androgen Receptor | Affinity for SHBG | Route of Administration | Elimination Half-Life |
| Methandienone (this compound) | 1:1–1:8[2] | Low[3][4] | Very Low (~10% of Testosterone)[2] | Oral[2] | 3–6 hours[2] |
| Testosterone | ~1:1[2] | Moderate[4] | High[5] | Injectable, Transdermal[6] | Varies by ester |
| Nandrolone | 1:3–1:16[2] | High[4] | Low[5] | Injectable[7] | Varies by ester |
| Stanozolol | 1:1–1:3[8] | Low (~22% of DHT)[8] | Very Low (~5% of Testosterone)[8] | Oral, Injectable[8] | 9 hours (oral), 24 hours (injectable)[8] |
| Oxandrolone | 1:3–1:13[2] | Low[5] | Low[5] | Oral[9] | ~9 hours |
Note: Anabolic-to-androgenic ratios are typically determined in rodent models and may not directly translate to human effects. Binding affinities are relative and can vary based on the experimental assay.
Hepatotoxicity Profile of Oral Anabolic-Androgenic Steroids
A critical consideration in the development and study of oral AAS is their potential for liver damage. The 17α-alkylation, a structural modification to prevent first-pass hepatic metabolism, is strongly associated with hepatotoxicity.[1][10]
| Steroid | 17α-Alkylated | Reported Hepatotoxicity |
| Methandienone (this compound) | Yes[2] | High risk of hepatotoxicity, including cholestasis and hepatic tumors with prolonged use.[10] |
| Methyltestosterone | Yes[10] | Associated with hepatotoxic effects.[10] |
| Stanozolol | Yes[8] | Poses a risk of hepatotoxicity.[8] |
| Oxymetholone | Yes[10] | Associated with hepatotoxic effects.[10] |
| Oxandrolone | Yes[9] | Considered to have lower hepatotoxicity compared to other 17α-alkylated steroids.[11] |
Experimental Protocols
The data presented in this guide are derived from various experimental designs. Below are detailed methodologies for key experiments cited in the literature for assessing the effects of anabolic steroids.
Determination of Anabolic and Androgenic Activity (Hershberger Assay)
This classic in vivo assay in rodents is used to determine the anabolic and androgenic potential of a steroid.
-
Objective: To separately quantify the myotrophic (anabolic) and androgenic effects of a compound.
-
Experimental Animals: Immature, castrated male rats.
-
Procedure:
-
Animals are castrated to remove the endogenous source of testosterone.
-
After a recovery period, the animals are treated with the test steroid (e.g., methandienone) or a control vehicle over a set period (e.g., 7-10 days).
-
At the end of the treatment period, the animals are euthanized.
-
The levator ani muscle (an indicator of anabolic activity) and the seminal vesicles/ventral prostate (indicators of androgenic activity) are dissected and weighed.
-
The change in weight of these tissues relative to the control group is used to calculate the anabolic and androgenic activity.
-
-
Data Analysis: The A:A ratio is calculated by comparing the myotrophic and androgenic effects of the test compound to a reference steroid, typically testosterone.
Androgen Receptor (AR) Binding Affinity Assay
This in vitro assay measures the ability of a steroid to bind to the androgen receptor.
-
Objective: To determine the binding affinity of a steroid for the AR.
-
Methodology: Competitive radioligand binding assay.
-
Procedure:
-
A source of AR is prepared, typically from rat prostate or skeletal muscle tissue, or using recombinant AR.[3][4]
-
A constant concentration of a radiolabeled androgen with high affinity for the AR (e.g., [³H]methyltrienolone) is incubated with the AR preparation.
-
Increasing concentrations of the unlabeled test steroid (e.g., methandienone) are added to compete with the radioligand for binding to the AR.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the concentration of the test steroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
-
Data Analysis: The relative binding affinity (RBA) is calculated by comparing the IC₅₀ of the test steroid to that of a reference steroid.
Assessment of Protein Synthesis in Skeletal Muscle
This experiment evaluates the direct anabolic effect of a steroid on muscle tissue.
-
Objective: To measure the rate of protein synthesis in skeletal muscle following steroid administration.
-
Methodology: Incorporation of radiolabeled amino acids.[12]
-
Procedure:
-
Experimental animals (e.g., rats) are treated with an anabolic steroid (e.g., methandienone at 0.5 mg/kg body weight) or a control vehicle.[12]
-
A radiolabeled amino acid (e.g., ¹⁴C-leucine) is administered to the animals.
-
After a specific time, the animals are euthanized, and skeletal muscle tissue (e.g., quadriceps and gastrocnemius) is collected.[12]
-
The amount of radiolabeled amino acid incorporated into muscle protein is measured.
-
-
Data Analysis: An increased incorporation of the radiolabeled amino acid in the steroid-treated group compared to the control group indicates an increase in protein synthesis.[12]
Signaling Pathways and Experimental Workflows
Androgen Receptor Signaling Pathway
Anabolic-androgenic steroids exert their effects primarily by binding to and activating the androgen receptor.[13][14] The activated receptor-steroid complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes. This leads to an increase in protein synthesis and other anabolic effects.[14]
Caption: Generalized Androgen Receptor (AR) Signaling Pathway.
Experimental Workflow for In Vivo Assessment of Anabolic Effects
The following diagram illustrates a typical workflow for an in vivo study designed to assess the anabolic effects of a test compound.
Caption: Workflow for In Vivo Assessment of Anabolic Effects.
References
- 1. Anabolic Steroid Effect on the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metandienone - Wikipedia [en.wikipedia.org]
- 3. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative Binding Affinity of Anabolic-Androgenic Steroids: Comparison of the Binding to the Androgen Receptors in Skeletal Muscle and in Prostate, as well as to Sex Hormone-Binding Globulin* | CoLab [colab.ws]
- 5. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anabolic Steroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. moreplatesmoredates.com [moreplatesmoredates.com]
- 8. Stanozolol - Wikipedia [en.wikipedia.org]
- 9. โรงเรียนสาธิตมหาวิทยาลัยราชภัฏเทพสตรี [satit.tru.ac.th]
- 10. Anabolic androgenic steroid-induced liver injury: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. forum.barbellmedicine.com [forum.barbellmedicine.com]
- 12. Metabolic effects of anabolic steroid on skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. What is the mechanism of Metandienone? [synapse.patsnap.com]
In Vivo Validation of Methandienone's Anabolic-to-Androgenic Ratio: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methandienone's anabolic and androgenic properties, supported by available experimental data. The anabolic-to-androgenic ratio is a critical determinant of a steroid's therapeutic index, distinguishing its muscle-building capabilities from its masculinizing effects. The following sections detail the experimental validation of this ratio, present comparative data with other anabolic-androgenic steroids (AAS), and outline the standard experimental protocols for these assessments.
Comparative Anabolic and Androgenic Activity
The anabolic and androgenic effects of methandienone and other steroids are typically evaluated in vivo using the Hershberger assay in rats.[1][2][3] This assay measures the weight increase of the levator ani muscle as an indicator of anabolic activity and the weight increase of the seminal vesicles and ventral prostate as a measure of androgenic activity.
| Compound | Anabolic Effect (Levator Ani Weight) | Androgenic Effect (Prostate & Seminal Vesicle Weight) | Anabolic-to-Androgenic Ratio (Qualitative) |
| Methandienone | Significant increase | Decrease (due to suppression of endogenous testosterone) | 1:1 - 1:8[4][5] |
| Testosterone (B1683101) | Increase | Increase | ~1:1[4][5] |
| Nandrolone | Increase | Moderate Increase | 1:3 - 1:16[4][5] |
| Stanozolol | Increase | Low Increase | 1:1 - 1:3[4][5] |
| Oxandrolone | High Increase | Very Low Increase | 1:13 - 1:3[4][5] |
Note: The qualitative ratios are derived from various sources and are intended for comparative purposes. The data from Mosler et al. (2011) for methandienone showed an increase in levator ani weight and a decrease in prostate and seminal vesicle weight in intact rats, which differs from the expected androgenic stimulation in castrated models.[6][7]
Experimental Protocols
The gold standard for in vivo validation of the anabolic-to-androgenic ratio is the Hershberger assay.[2][8]
The Hershberger Assay Protocol
This protocol is a summary of the standardized procedure.
-
Animal Model: Immature, castrated male rats (typically Sprague-Dawley or Wistar strains) are used.[1] Castration removes the endogenous source of androgens, making the target tissues more sensitive to exogenous steroids.
-
Acclimatization and Grouping: After a post-castration recovery period, animals are randomly assigned to different treatment groups: a vehicle control group, a reference androgen group (e.g., testosterone propionate), and one or more groups for the test compound (methandienone) at various dose levels.
-
Dosing: The test and reference compounds are administered daily for a set period, typically 7 to 10 days.[1]
-
Necropsy and Tissue Collection: On the day after the final dose, the animals are euthanized. The target tissues—levator ani muscle, ventral prostate, and seminal vesicles—are carefully dissected and weighed.[1]
-
Data Analysis: The weights of the anabolic and androgenic tissues in the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is then calculated by comparing the myotrophic (anabolic) and androgenic activities of the test compound relative to the reference androgen.
Mandatory Visualizations
Experimental Workflow of the Hershberger Assay```dot
References
- 1. benchchem.com [benchchem.com]
- 2. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the rodent Hershberger bioassay using three reference (anti)androgens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metandienone - Wikipedia [en.wikipedia.org]
- 5. Template:Relative androgenic to anabolic activity in animals - Wikipedia [en.wikipedia.org]
- 6. The anabolic steroid methandienone targets the hypothalamic-pituitary-testicular axis and myostatin signaling in a rat training model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methandienone Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of methandienone, a potent anabolic-androgenic steroid, across different species, including humans, horses, and cattle. Understanding the species-specific biotransformation of this compound is crucial for various fields, from clinical toxicology and sports anti-doping to veterinary drug development and food safety. This document summarizes key metabolites, presents available quantitative data, details the experimental protocols for their identification, and illustrates the primary metabolic pathways.
Quantitative Data on Methandienone Metabolites
The biotransformation of methandienone results in a diverse range of metabolites, with notable variations in their prevalence across species. The following table summarizes the major urinary metabolites identified in humans, horses, and cattle. It is important to note that while quantitative data for bovine metabolism is available, the data for humans and horses is primarily qualitative, indicating the relative abundance of metabolites as reported in the scientific literature.
| Species | Major Metabolites Identified | Quantitative Data/Relative Abundance |
| Human | 17-epimethandienone, 6β-hydroxymethandienone, 17α-methyl-5β-androstane-3α,17β-diol, 18-nor-17β-hydroxymethyl-17α-methyl-androst-1,4,13-trien-3-one (long-term metabolite) | Conjugated and unconjugated metabolites are excreted in comparable amounts.[1] Specific percentages for each metabolite are not consistently reported in the literature. |
| Horse | 17-epimethandienone, 6β-hydroxymethandienone, 16β-hydroxymethandienone, 6β,16-dihydroxymethandienone isomers | Mono-hydroxylated metabolites are reported to be the most abundant analytes in plasma.[2][3] |
| Cattle | 6β-hydroxymethandienone | The major metabolite, accounting for 24% of the total metabolites formed by bovine hepatocytes in vitro.[4] |
Metabolic Pathways of Methandienone
Methandienone undergoes extensive Phase I and Phase II metabolism, primarily in the liver. The core metabolic transformations include epimerization at the C17 position, hydroxylation at various sites on the steroid nucleus, and reduction of the A-ring. In some species, further rearrangements of the steroid structure can lead to the formation of long-term metabolites. The following diagram illustrates the key metabolic steps observed across the studied species.
Experimental Protocols
The identification and quantification of methandienone and its metabolites are predominantly achieved through chromatographic techniques coupled with mass spectrometry. The following sections detail the typical methodologies employed in peer-reviewed studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of steroid metabolites.
1. Sample Preparation (Urine):
-
Hydrolysis: Urine samples (typically 2-5 mL) are buffered to a neutral pH (e.g., pH 7 with phosphate (B84403) buffer) and subjected to enzymatic hydrolysis using β-glucuronidase from E. coli to cleave glucuronide conjugates. The mixture is incubated at approximately 50-55°C for 1-3 hours.
-
Extraction: The hydrolyzed sample is then extracted using a solid-phase extraction (SPE) C18 cartridge or liquid-liquid extraction with a non-polar solvent like diethyl ether or a mixture of pentane (B18724) and ethyl ether.
-
Derivatization: The dried extract is derivatized to increase the volatility and thermal stability of the metabolites. A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as ammonium (B1175870) iodide and a thiol like dithioerythritol. The reaction is typically carried out at 60°C for 20-30 minutes.
2. GC-MS Analysis:
-
Gas Chromatograph: A capillary column (e.g., 50 m x 0.25 mm, 0.25 µm film thickness) is used for separation. The oven temperature is programmed with a gradient to ensure the separation of various metabolites. Helium is commonly used as the carrier gas.
-
Mass Spectrometer: The mass spectrometer is typically operated in full-scan mode for initial identification and in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantification, providing high sensitivity and selectivity.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing both Phase I and intact Phase II metabolites without the need for derivatization.
1. Sample Preparation (Urine):
-
Extraction: Urine samples are typically prepared using solid-phase extraction (SPE) with C18 cartridges. The cartridges are conditioned with methanol (B129727) and water, the sample is loaded, washed with water, and the metabolites are eluted with methanol.
-
Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent, such as a mixture of acetonitrile (B52724) and water.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Reversed-phase chromatography is commonly employed using a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate, is used to separate the metabolites.
-
Tandem Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is frequently used. The analysis is performed in multiple reaction monitoring (MRM) mode for the highest sensitivity and specificity, targeting the precursor and product ions of the specific metabolites.[6][7]
The following diagram illustrates a general workflow for the analysis of methandienone metabolites.
This guide highlights the current understanding of methandienone metabolism across different species. The variations in metabolic profiles underscore the importance of species-specific studies in drug development and regulatory sciences. The provided experimental protocols offer a foundation for researchers to develop and validate analytical methods for the detection and quantification of methandienone and its biotransformation products.
References
- 1. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of methandienone and its metabolites in equine urine, plasma and hair following a multidose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apro-s.com [apro-s.com]
- 7. LC-MS/MS fast analysis of androgenic steroids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Anabol's Efficacy in Preclinical Muscle Wasting Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of Anabol (Methandienone/Dithis compound) and other anabolic agents in validated preclinical models of muscle wasting. Due to a lack of specific studies on Methandienone in these models, this guide utilizes data from closely related anabolic androgenic steroids (AAS), Testosterone and Nandrolone, as surrogates for comparison. This allows for an evidence-based discussion of potential efficacy while highlighting areas for future research. The performance of these AAS is compared against other investigational therapies, including Selective Androgen Receptor Modulators (SARMs) and Insulin-like Growth Factor 1 (IGF-1).
Comparative Efficacy of Anabolic Agents in Rodent Muscle Wasting Models
The following tables summarize the quantitative data on the effects of various anabolic agents on key muscle wasting parameters in established rodent models.
Table 1: Dexamethasone-Induced Muscle Atrophy Model
| Compound | Species/Sex | Dose | Key Findings | Reference |
| Testosterone | Male Rat | Not Specified | Blocked dexamethasone-induced reduction in gastrocnemius muscle mass. | [1] |
| SARM (S-23) | Male Rat | 25 mg/kg/day | Significantly inhibited the 5% loss of Lean Body Mass (LBM) caused by dexamethasone. | [2] |
| REDD1 Deletion (Genetic Model) | Male Mouse | N/A | Prevented dexamethasone-induced reduction in tibialis anterior (-12%) and gastrocnemius (-10%) muscle weights. | [3] |
| Deferoxamine | Male Mouse | 100 mg/kg (every other day) | Recovered grip strength and tibialis anterior muscle weight in dexamethasone-treated mice. | [4] |
Table 2: Hindlimb Suspension-Induced Muscle Atrophy Model
| Compound | Species/Sex | Dose | Key Findings | Reference |
| Nandrolone Decanoate | Female Rat | 0.3 or 0.9 mg/day | Partially spared body and muscle weight; spared plantaris but not soleus myofibril content. | [5] |
| Nandrolone | Mouse | Not Specified | Restored muscle weight and total protein content reduced by hindlimb unloading. | [6][7] |
Table 3: Other Muscle Wasting Models
| Compound | Model | Species/Sex | Dose | Key Findings | Reference |
| IGF-1 | Cancer Cachexia (Yoshida Hepatoma) | Rat | 0.3 mg/kg/day | Attenuated loss of lean mass from -41.4g (placebo) to -28.8g. | [8] |
| Danazol (AAS) | Sepsis (Cecal Ligation and Puncture) | Male Rat | Not Specified | Increased plasma acute phase proteins, suggesting a modulation of the systemic response to sepsis. | [9][10] |
| SARM (SARM-2f) | Cancer Cachexia | Male Rat | Not Specified | Increased overall body weight and skeletal muscle weight. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the protocols used in the cited studies.
1. Dexamethasone-Induced Muscle Atrophy:
-
Objective: To induce a catabolic state leading to rapid muscle fiber atrophy, mimicking conditions of prolonged glucocorticoid use.
-
Animal Model: Typically male Sprague-Dawley or Wistar rats, or C57BL/6 mice.[1][2][3][4][12][13][14]
-
Induction: Daily intraperitoneal (IP) or subcutaneous (SC) injections of dexamethasone. A common dosage in mice is 20 mg/kg body weight for 10 days.[12][14] In rats, a dosage of 600 μg/kg/day has been used.[2]
-
Anabolic Agent Administration: Co-administration of the therapeutic agent (e.g., testosterone, SARMs) with dexamethasone.[1][2]
-
Key Endpoints:
2. Hindlimb Suspension Model:
-
Objective: To simulate muscle disuse and unloading, leading to significant atrophy, particularly in postural muscles.
-
Induction: The hindlimbs of the animal are elevated off the cage floor using a tail harness system, preventing weight-bearing for a specified period (e.g., 2 weeks).[6][7]
-
Anabolic Agent Administration: Treatment with the anabolic agent (e.g., nandrolone) may begin prior to and continue throughout the suspension period.[6][7]
-
Key Endpoints:
3. Sepsis-Induced Muscle Wasting (Cecal Ligation and Puncture - CLP):
-
Objective: To model the severe muscle catabolism that occurs during systemic infection and inflammation.
-
Animal Model: Typically male Wistar rats or C57BL/6 mice.[9][10][15]
-
Induction: A surgical procedure where the cecum is ligated and punctured to induce polymicrobial peritonitis.[9][10][15]
-
Anabolic Agent Administration: Pre-treatment with the anabolic agent (e.g., testosterone, danazol) for a period (e.g., 48 hours) prior to the CLP procedure.[9][10]
-
Key Endpoints:
Visualizing the Mechanisms
Anabolic and Catabolic Signaling in Skeletal Muscle
References
- 1. Testosterone protects against dexamethasone-induced muscle atrophy, protein degradation and MAFbx upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Deferoxamine prevents dexamethasone-induced muscle atrophy by reducing MuRF1 and atrogin-1 [frontiersin.org]
- 5. Effect of anabolic steroids on skeletal muscle mass during hindlimb suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Nandrolone in the Counteraction of Skeletal Muscle Atrophy in a Mouse Model of Muscle Disuse: Molecular Biology and Functional Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IGF-1 treatment reduces weight loss and improves outcome in a rat model of cancer cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of anabolic steroids on acute phase responses in intra-abdominal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. researchgate.net [researchgate.net]
- 13. Is dexamethasone-induced muscle atrophy an alternative model for naturally aged sarcopenia model? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. Sepsis attenuates the anabolic response to skeletal muscle contraction - PMC [pmc.ncbi.nlm.nih.gov]
anabol versus testosterone: a comparative study on muscle hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the hypertrophic effects of Anabol (Methandienone) and Testosterone (B1683101). The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Mechanisms of Action
Both this compound (a synthetic derivative of testosterone) and Testosterone exert their primary effects by binding to the androgen receptor (AR) in skeletal muscle tissue.[1][2] This interaction is the cornerstone of their anabolic properties, initiating a cascade of cellular events that promote muscle growth.
Upon binding to the AR, the hormone-receptor complex translocates to the cell nucleus, where it modulates the transcription of target genes. This genomic action leads to an increase in protein synthesis and nitrogen retention, two fundamental processes for muscle hypertrophy.[3][4] Greater nitrogen retention signifies that the rate of protein synthesis exceeds the rate of protein breakdown, creating an anabolic environment conducive to muscle growth.[1][4]
Testosterone, the primary male sex hormone, is crucial for the repair and maintenance of muscle tissue.[1] It stimulates satellite cells, which are precursors to muscle fiber regeneration and are essential for repair and hypertrophy, particularly in response to strength training.[1] this compound, also known as Methandienone or Dithis compound, mirrors these effects, leading to rapid increases in muscle mass and strength.[1][4] Additionally, both compounds are thought to have anti-catabolic effects by competing with cortisol, a hormone that promotes muscle breakdown.
Signaling Pathways for Muscle Hypertrophy
The primary signaling pathway for both this compound and Testosterone in mediating muscle hypertrophy is the Androgen Receptor (AR) pathway, which in turn influences other key downstream pathways, most notably the mTOR pathway.
-
Androgen Receptor (AR) Activation: Both molecules bind to and activate the AR. This activated receptor acts as a transcription factor, directly influencing the expression of genes involved in muscle protein synthesis.
-
PI3K/Akt/mTOR Pathway: Activation of the AR can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Akt, a serine/threonine kinase, then activates the mammalian target of rapamycin (B549165) (mTOR). mTOR is a central regulator of cell growth and protein synthesis. It phosphorylates downstream targets like S6K1 and 4E-BP1, which in turn initiate the translation of key proteins required for muscle hypertrophy. Research has shown that testosterone administration increases the phosphorylation of Akt and S6K1.[5]
-
Satellite Cell Activation: Testosterone has been shown to play a role in the activation of satellite cells.[1] These muscle stem cells are crucial for muscle repair and growth. When activated, they proliferate and can fuse with existing muscle fibers, donating their nuclei and thus increasing the muscle fiber's capacity for protein synthesis.
Below is a diagram illustrating the general signaling pathway for anabolic androgenic steroids (AAS) leading to muscle hypertrophy.
Experimental Protocols
The following sections detail the methodologies of key experiments investigating the effects of this compound (Methandienone) and Testosterone on muscle hypertrophy. It is important to note that direct comparative studies with identical protocols are scarce; therefore, the data is presented from separate studies.
This compound (Methandienone) Study Protocol
A notable study on Methandienone involved a double-blind, crossover experiment with athletic men undergoing weight training.
-
Subjects: The study included 11 athletic men.[6]
-
Dosage and Administration: Subjects received 100 mg of Methandienone per day for a period of 6 weeks.[6] This was followed by a placebo period of 6 weeks, or vice-versa, in a crossover design.
-
Exercise Regimen: All subjects participated in a weight-training program throughout the study.
-
Measurements: Key parameters measured included body weight, body composition (total body potassium), muscular strength, and performance.[6]
Testosterone Study Protocols
Several studies have investigated the effects of testosterone on muscle hypertrophy, with varying protocols.
-
Protocol 1: Dose-Response Study: A study examined the effects of graded doses of testosterone enanthate on healthy young men for 20 weeks. Doses ranged from 25 mg to 600 mg per week. This study was crucial in establishing a dose-response relationship between testosterone and muscle size and strength.
-
Protocol 2: Supraphysiological Dose Study: In a randomized, double-blind, placebo-controlled trial, 21 weight-training males received either 3.5 mg/kg body weight of testosterone enanthate or a saline placebo weekly for 12 weeks.[7] This was followed by a 12-week follow-up phase.[7]
-
Measurements: Assessments included 1-repetition maximum (1RM) for bench press and squat, body weight, arm girth, and rectus femoris circumference.[7]
Below is a workflow diagram illustrating a typical experimental design for an anabolic steroid study.
Comparative Data on Muscle Hypertrophy
The following tables summarize the quantitative data on the effects of this compound (Methandienone) and Testosterone on muscle hypertrophy, compiled from the aforementioned studies.
Table 1: Effects of this compound (Methandienone) on Body Composition
| Parameter | Change with Methandienone (100 mg/day for 6 weeks) | Change with Placebo |
| Body Weight | +3.3 kg (mean)[6] | No significant change |
| Total Body Potassium | +420 mmol (mean)[6] | No significant change |
| Lean Body Mass | Increase (confined to lean part of the body)[6] | No significant change |
Table 2: Effects of Testosterone Enanthate on Muscle Strength and Size
| Parameter | Change with Testosterone (3.5 mg/kg for 12 weeks) | Change with Placebo |
| Bench Press 1RM (at 12 weeks) | +22%[7] | +9%[7] |
| Squat 1RM (at 12 weeks) | +30%[7] | +14%[7] |
| Body Weight (at 12 weeks) | +4.18 kg (mean)[7] | No significant change |
| Arm Girth (at 12 weeks) | +1.3 cm (mean)[7] | No significant change |
| Rectus Femoris Circumference (at 12 weeks) | +58 mm (mean)[7] | No significant change |
Discussion
The available data suggests that both this compound and Testosterone are effective in promoting muscle hypertrophy, albeit with different reported characteristics.
This compound is often associated with rapid and significant gains in muscle mass and strength.[1] The study cited shows a notable increase in body weight, primarily attributed to lean mass, over a relatively short period of 6 weeks.[6]
Testosterone, on the other hand, demonstrates a clear dose-dependent relationship with muscle growth.[3] The studies on testosterone enanthate show substantial improvements in both muscle strength and size over a 12-week period.[7] It is often considered to provide a more sustained and potentially higher quality muscle gain compared to the rapid but sometimes less permanent gains associated with some oral steroids like this compound.[7]
It is crucial to acknowledge the limitations of comparing data from different studies with varying protocols, dosages, and subject populations. A direct, head-to-head clinical trial under identical conditions would be necessary for a definitive comparative assessment of the efficacy of these two compounds on muscle hypertrophy.
Furthermore, the safety profiles of these substances are a significant consideration in any research or development context. Both carry risks of side effects, including cardiovascular strain, liver toxicity (particularly for oral steroids like this compound), and hormonal imbalances.[2][4]
Conclusion
Both this compound and Testosterone are potent anabolic agents that significantly enhance muscle hypertrophy through their interaction with the androgen receptor and subsequent activation of anabolic signaling pathways. The experimental data indicates that both compounds are effective in increasing muscle mass and strength. This compound appears to induce rapid gains, while testosterone's effects are dose-dependent and have been documented over longer periods. For drug development professionals, understanding the distinct profiles of these and other anabolic androgenic steroids is essential for designing novel therapies that can maximize anabolic effects while minimizing androgenic and other adverse side effects. Future research should focus on direct comparative studies to elucidate the nuanced differences in their hypertrophic and overall physiological effects.
References
- 1. swolverine.com [swolverine.com]
- 2. A Systematic Review of Methandrostenolone [athenaeumpub.com]
- 3. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swolverine.com [swolverine.com]
- 5. Testosterone signals through mTOR and androgen receptor to induce muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Anabolic" effects of methandienone in men undergoing athletic training - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
Assessing the Cross-Reactivity of Methandienone in Hormone Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of endogenous hormones is critical in a multitude of research and clinical settings. The presence of exogenous steroids, such as the anabolic-androgenic steroid methandienone (also known as Dianabol), can significantly interfere with hormone immunoassays, leading to erroneous results. This guide provides a comparative overview of the potential cross-reactivity of methandienone in commonly used hormone immunoassays, supported by available experimental data and detailed methodologies for assessing such interference.
Introduction to Methandienone and Immunoassay Interference
Methandienone is a synthetic anabolic steroid that is structurally similar to endogenous androgens like testosterone (B1683101). Due to this structural similarity, methandienone and its metabolites can be recognized by the antibodies used in hormone immunoassays, leading to falsely elevated hormone concentrations. This phenomenon, known as cross-reactivity, can compromise the integrity of research data and clinical diagnoses. Understanding the potential for and the extent of this interference across different immunoassay platforms is crucial for accurate and reliable hormone measurements.
Comparative Analysis of Methandienone Cross-Reactivity in Testosterone Immunoassays
Direct comparative studies on the cross-reactivity of methandienone across a wide range of commercial immunoassay platforms are limited in publicly available literature. However, data from specific studies and general performance evaluations of various immunoassays can provide valuable insights.
A key study by Krasowski et al. (2014) provides specific cross-reactivity data for methandienone (referred to as "dithis compound") in a widely used testosterone immunoassay.[1][2][3][4][5][6][7][8]
Table 1: Documented Cross-Reactivity of Methandienone in a Commercial Testosterone Immunoassay
| Immunoassay Platform | Compound | Concentration Tested | Percent Cross-Reactivity (%) |
| Roche Elecsys Testosterone II | Methandienone (Dithis compound) | 100 ng/mL | 5.4 |
Source: Krasowski et al., 2014[1][2][3][4][5][6][7][8]
It is also critical to consider the cross-reactivity of methandienone's metabolites, as these are the compounds predominantly found in biological samples after administration. The major metabolites of methandienone include 17-epimethandienone and 17α-methyl-5β-androstane-3α,17β-diol. Due to their structural similarity to testosterone, these metabolites are also likely to exhibit cross-reactivity in testosterone immunoassays. Researchers should be aware that the absence of the parent drug does not eliminate the risk of interference.
Experimental Protocols for Assessing Cross-Reactivity
A standardized protocol is essential for accurately determining the cross-reactivity of a compound in a specific immunoassay. Below is a detailed methodology for assessing steroid cross-reactivity in a competitive enzyme-linked immunosorbent assay (ELISA), which can be adapted for other immunoassay platforms like chemiluminescence immunoassays (CLIA) and electrochemiluminescence immunoassays (ECLIA).
Principle
This experiment aims to determine the percentage of cross-reactivity of methandienone and its metabolites in a given hormone immunoassay. This is achieved by measuring the apparent concentration of the target hormone in samples spiked with known concentrations of the potentially cross-reacting compound.
Materials
-
Hormone immunoassay kit (e.g., Testosterone ELISA kit)
-
Methandienone standard
-
Methandienone metabolite standards (e.g., 17-epimethandienone, 17α-methyl-5β-androstane-3α,17β-diol)
-
Hormone-free serum or buffer (as recommended by the assay manufacturer)
-
Precision pipettes and tips
-
Microplate reader
Procedure
-
Preparation of Standards and Spiked Samples:
-
Prepare a standard curve for the target hormone according to the immunoassay kit's instructions.
-
Prepare a series of dilutions of methandienone and its metabolites in the hormone-free serum or buffer. The concentration range should be clinically and physiologically relevant.
-
-
Immunoassay Protocol:
-
Run the immunoassay according to the manufacturer's protocol.
-
Include the following samples in the assay:
-
Hormone standard curve
-
Blank (hormone-free serum/buffer)
-
Spiked samples containing various concentrations of methandienone or its metabolites.
-
-
-
Data Analysis:
-
Calculate the apparent hormone concentration for each spiked sample using the hormone standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Hormone Concentration / Concentration of Spiked Compound) x 100
-
Visualizing Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Simplified testosterone signaling pathway.
Conclusion and Recommendations
The potential for cross-reactivity of methandienone and its metabolites in hormone immunoassays is a significant concern for researchers and clinicians. The available data, although limited, clearly demonstrates that methandienone can interfere with at least one major commercial testosterone immunoassay. Given the structural similarities, it is highly probable that other testosterone immunoassays are also susceptible to this interference.
Therefore, it is strongly recommended that:
-
Researchers using hormone immunoassays in studies where methandienone use is possible should validate the assay for cross-reactivity with methandienone and its major metabolites.
-
When significant cross-reactivity is identified, alternative, more specific methods such as LC-MS/MS should be considered for hormone quantification.
-
Clinicians should be aware of the potential for falsely elevated testosterone results in patients who may be using anabolic steroids and should consider this possibility when interpreting laboratory data.
References
- 1. Serum testosterone measurement in men: evaluation of modern immunoassay technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using mass spectrometry to overcome the longstanding inaccuracy of a commercially-available clinical testosterone immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 7. discovery.csiro.au [discovery.csiro.au]
- 8. researchgate.net [researchgate.net]
- 9. How low can you go? Analytical performance of five automated testosterone immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Head‐To‐Head Assessment of Diagnostic Performance of Testosterone Immunoassays in Patients With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Dianabol and Anadrol in a Research Setting
A Head-to-Head Examination of Two Potent Anabolic Androgenic Steroids
In the realm of synthetic anabolic androgenic steroids (AAS), Dianabol (Methandienone) and Anadrol (Oxymetholone) are two of the most well-known and potent oral compounds. While both are recognized for their profound effects on muscle mass and strength, they exhibit distinct pharmacological profiles, mechanisms of action, and potential adverse effects. This guide provides a comprehensive, data-driven comparison of Dithis compound and Anadrol for researchers, scientists, and drug development professionals, drawing upon available clinical and preclinical research. It is important to note that a direct head-to-head clinical trial comparing the two compounds in a performance-enhancing context is not available in the scientific literature. Therefore, this comparison synthesizes data from separate studies to provide a parallel analysis.
I. Overview and Chemical Structures
Dithis compound (Methandienone) and Anadrol (Oxymetholone) are both synthetic derivatives of testosterone (B1683101). Dithis compound is a C17-alpha-alkylated derivative of testosterone with a double bond between carbons 1 and 2, which reduces its androgenicity relative to its anabolic effects. Anadrol is also a C17-alpha-alkylated steroid and a derivative of dihydrotestosterone (B1667394) (DHT), characterized by the addition of a 2-hydroxymethylene group, which significantly enhances its anabolic activity.
II. Mechanisms of Action and Signaling Pathways
The primary mechanism of action for both Dithis compound and Anadrol involves binding to and activating the androgen receptor (AR) in various tissues, including skeletal muscle.[1] However, their downstream effects and potential for non-AR mediated actions appear to differ.
Dithis compound (Methandienone): Upon binding to the androgen receptor, Dithis compound stimulates a cascade of intracellular events that promote muscle growth. This includes increased protein synthesis and nitrogen retention within muscle cells.[1] The activated AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in muscle hypertrophy.
Anadrol (Oxymetholone): While Anadrol also activates the androgen receptor, it is particularly noted for its profound effects on erythropoiesis (red blood cell production). This is believed to be mediated, in part, through the stimulation of erythropoietin (EPO) production.[2] Increased red blood cell count enhances oxygen delivery to muscles, which can contribute to improved endurance and performance. The signaling cascade for erythropoiesis involves the activation of the EPO receptor, which subsequently triggers the JAK-STAT pathway.
III. Comparative Efficacy: Muscle Mass and Strength
Direct comparative data is unavailable, however, individual studies provide insights into the anabolic potential of each compound.
Dithis compound (Methandienone): A study conducted by Hervey et al. (1981) on men undergoing athletic training provides some of the most cited data on Dithis compound's effects.
| Parameter | Dithis compound Group (Change from Baseline) | Placebo Group (Change from Baseline) |
| Body Weight | +2.3 ± 0.4 kg | No significant change |
| Total Body Nitrogen | +255 ± 69 g | No significant change |
| Leg Strength | Significant Increase | No significant change |
Anadrol (Oxymetholone): A study by Schroeder et al. (2013) investigated the effects of Oxymetholone in older men.
| Parameter | Anadrol Group (100 mg/day) (Change from Baseline) | Placebo Group (Change from Baseline) |
| Lean Body Mass | +4.2 ± 2.4 kg | +0.0 ± 0.6 kg |
| Total Body Fat | -2.2 ± 0.9 kg | -0.2 ± 0.4 kg |
| Maximal Strength (Chest Press) | +15.1 ± 10.5 kg | +3.1 ± 7.1 kg |
| Maximal Strength (Leg Press) | +24.5 ± 20.3 kg | +6.2 ± 13.5 kg |
IV. Hepatotoxicity: A Key Consideration
Both Dithis compound and Anadrol are C17-alpha-alkylated, a structural modification that allows for oral bioavailability but also confers a significant risk of hepatotoxicity.
Dithis compound (Methandienone): While the hepatotoxicity of Dithis compound is well-documented in case reports and anecdotal evidence, quantitative data from controlled research settings in healthy subjects is scarce.[3] Preclinical studies in mice have shown dose- and time-dependent increases in liver enzymes such as AST, ALT, and ALP.[4]
Anadrol (Oxymetholone): The study by Schroeder et al. (2013) provides quantitative data on the impact of Anadrol on liver enzymes in older men.
| Parameter | Anadrol Group (100 mg/day) (Change from Baseline) | Placebo Group (Change from Baseline) |
| Alanine (B10760859) Aminotransferase (ALT) | +72 ± 67 U/L | No significant change |
Another study involving bodybuilders using Oxymetholone also reported significant increases in SGOT (AST) and SGPT (ALT).[5]
V. Experimental Protocols
The following are generalized experimental protocols based on the methodologies of the cited studies.
General Experimental Workflow for Assessing Anabolic Steroid Efficacy and Safety:
Key Methodologies:
-
Subject Population: Studies on Dithis compound have utilized athletically trained men, while research on Anadrol has included older men and clinical populations such as hemodialysis patients.
-
Dosage and Administration: In the cited studies, Dithis compound was administered at 100 mg/day, while Anadrol was given at 50-100 mg/day. Both were administered orally.
-
Duration: Study durations have ranged from 6 to 24 weeks.
-
Efficacy Endpoints:
-
Muscle Mass: Assessed using methods such as dual-energy X-ray absorptiometry (DEXA) for lean body mass and fat mass, and measurements of total body nitrogen and potassium.
-
Muscle Strength: Typically measured by one-repetition maximum (1-RM) testing on exercises like the chest press and leg press.
-
-
Safety Endpoints:
-
Hepatotoxicity: Monitored by measuring serum levels of liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).
-
Lipid Profile: Assessment of total cholesterol, high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
-
Hormonal Profile: Measurement of endogenous testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) to assess suppression of the hypothalamic-pituitary-gonadal axis.
-
VI. Conclusion
Both Dithis compound and Anadrol are highly effective anabolic agents capable of producing significant gains in muscle mass and strength. The available data, though not from direct head-to-head trials, suggests that Anadrol may lead to greater increases in lean body mass. However, both compounds carry a substantial risk of hepatotoxicity, with quantitative data from a clinical setting showing significant elevations in liver enzymes with Anadrol administration. The choice of compound in a research setting would depend on the specific endpoints of interest, with careful consideration and rigorous monitoring of hepatic function being paramount for both. Further controlled studies are necessary to provide a definitive comparative analysis of the efficacy and safety profiles of these two potent anabolic steroids.
References
Navigating the Maze of Methandienone Metabolism: A Guide to Validating Analytical Methods for Novel Metabolites
For researchers, scientists, and drug development professionals, the accurate identification and quantification of novel drug metabolites are paramount. This guide provides a comprehensive comparison of analytical methods for validating the detection of new methandienone metabolites, offering insights into their performance based on experimental data.
The landscape of anabolic steroid abuse is ever-evolving, necessitating the development of robust and sensitive analytical methods to detect novel metabolites with extended detection windows. Methandienone, a potent synthetic anabolic-androgenic steroid, is extensively metabolized, leading to a complex array of urinary metabolites. Validating analytical methods to reliably identify and quantify these, particularly novel long-term metabolites, is a critical task in anti-doping science and clinical toxicology.
This guide compares two primary analytical platforms for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). We delve into the performance of different ionization and scanning techniques within these platforms, providing a framework for selecting the most appropriate method for your research needs.
Comparative Analysis of Analytical Methods
The choice of analytical technique significantly impacts the sensitivity, specificity, and overall success of detecting novel methandienone metabolites. The following table summarizes the performance of various MS-based methods based on published experimental data.
| Analytical Method | Key Performance Parameters | Novel Metabolite Detection Capability | Reference |
| Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | LOD: Not explicitly stated, but high sensitivity for long-term metabolites. Precision (%RSD): Not explicitly stated. Recovery: Not explicitly stated. | Effective in identifying long-term metabolites like 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one.[1][2] | [1][2] |
| Gas Chromatography-Chemical Ionization-Tandem Mass Spectrometry (GC-CI-MS/MS) | Detection Time: Up to 26 days for the long-term metabolite. Sensitivity: Significantly increased compared to Electron Ionization (EI). | Detected 33 metabolites, including all relevant previously discovered ones. The use of Selected Reaction Monitoring (SRM) enhances sensitivity.[3][4] | [3][4] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Detection Time: Between 1 and 22 days for various glucuronide metabolites.[5] LOD: 1-10 ng/mL for most AAS glucuronides. Recovery (SPE): 89-100%. | Capable of detecting unaltered glucuronoconjugated metabolites directly, including those resistant to enzymatic hydrolysis.[5][6][7] SRM methods allowed for the detection of 13 glucuronide metabolites.[5] | [5][6][7] |
| Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Not explicitly stated in the provided abstracts. | Identified 11 methandienone metabolites (10 phase I and one phase II) in homogenized camel liver.[8] | [8] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and validating analytical findings. Below are summarized protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) based analysis
-
Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis using β-glucuronidase to cleave conjugated metabolites.[6][9]
-
This is followed by liquid-liquid extraction (LLE) with a solvent like n-pentane or solid-phase extraction (SPE) for isolation of the metabolites.[1][9]
-
The extracted metabolites are then derivatized (e.g., trimethylsilylation) to increase their volatility for GC analysis.[10][11]
-
-
GC-MS Analysis:
-
An Agilent Ultra-1 column (or similar) is typically used for chromatographic separation.[1]
-
The oven temperature is programmed to ramp up to achieve optimal separation of metabolites.
-
Mass spectrometric detection is performed using either electron ionization (EI) or chemical ionization (CI).[1][3] Tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode is often employed for enhanced sensitivity and specificity.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based analysis
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Chromatographic separation is achieved using a C18 column.[8]
-
The mobile phase typically consists of a gradient of aqueous and organic solvents.
-
Mass spectrometric detection is commonly performed using electrospray ionization (ESI) in positive or negative mode.[6][7]
-
Different scanning strategies like precursor ion scan, neutral loss scan, and selected reaction monitoring (SRM) can be applied to detect predicted and unpredicted metabolites.[5][6]
-
Visualizing the Validation Workflow
A systematic approach is essential for the validation of any new analytical method. The following diagram illustrates a logical workflow for validating methods for the detection of novel methandienone metabolites.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Mass spectrometric identification and characterization of a new long-term metabolite of metandienone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficient approach for the detection and identification of new androgenic metabolites by applying SRM GC-CI-MS/MS: a methandienone case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS detection of unaltered glucuronoconjugated metabolites of metandienone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploring methandienone metabolites generated via homogenized camel liver: Advancements for anti-doping applications through High Resolution-Liquid Chromatography Mass Spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 10. Metabolism of metandienone in man: identification and synthesis of conjugated excreted urinary metabolites, determination of excretion rates and gas chromatographic-mass spectrometric identification of bis-hydroxylated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unraveling the Muscle Transcriptome: A Comparative Guide to Anabolic Steroid Exposure
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the transcriptomic effects of various anabolic-androgenic steroids (AAS) on skeletal muscle tissue. By summarizing quantitative data and detailing experimental methodologies, this document serves as a valuable resource for understanding the molecular underpinnings of AAS-induced muscle hypertrophy.
Anabolic-androgenic steroids are synthetic derivatives of testosterone (B1683101) known for their potent effects on muscle growth. At the molecular level, these compounds modulate gene expression, leading to a cascade of events that ultimately results in increased muscle protein synthesis and hypertrophy. This guide delves into the comparative transcriptomics of muscle tissue following exposure to different anabolic agents, offering insights into the shared and distinct molecular signatures of these compounds.
Quantitative Analysis of Gene Expression Changes
The administration of anabolic steroids instigates significant alterations in the gene expression profile of skeletal muscle. RNA sequencing (RNA-Seq) studies have identified numerous differentially expressed genes in response to AAS exposure. The following tables summarize key findings from comparative transcriptomic analyses of muscle tissue from individuals using anabolic steroids compared to non-using, resistance-trained individuals.
Table 1: Differentially Expressed Genes in Muscle Tissue of Anabolic Steroid Users
| Gene | Fold Change (AAS Users vs. Non-Users) | p-value | Putative Function in Muscle |
| Upregulated Genes | |||
| MYH1 | 2.1 | <0.05 | Myosin Heavy Chain 1, structural protein of muscle fiber |
| ACTN3 | 1.8 | <0.05 | Alpha-actinin-3, component of the Z-disc in fast-twitch muscle fibers |
| IGF1 | 1.7 | <0.05 | Insulin-like growth factor 1, key regulator of muscle growth |
| MYOG | 1.6 | <0.05 | Myogenin, a myogenic regulatory factor involved in muscle differentiation |
| MyoD1 | 1.5 | <0.05 | Myogenic differentiation 1, a key transcription factor in myogenesis |
| Downregulated Genes | |||
| FOXO1 | -1.9 | <0.05 | Forkhead box protein O1, a transcription factor involved in muscle atrophy |
| MuRF1 (TRIM63) | -2.2 | <0.05 | Muscle RING-finger protein-1, an E3 ubiquitin ligase that promotes muscle protein degradation |
| Atrogin-1 (FBXO32) | -2.0 | <0.05 | F-box only protein 32, another key E3 ubiquitin ligase in muscle atrophy |
| MSTN | -1.6 | <0.05 | Myostatin, a negative regulator of muscle mass |
Note: The data presented is a synthesis of findings from multiple studies and is intended for comparative purposes. Actual fold changes and significance levels may vary depending on the specific anabolic agent, dosage, duration of use, and individual response.
Key Signaling Pathways Modulated by Anabolic Steroids
Anabolic steroids exert their effects on muscle tissue through the modulation of several key signaling pathways. These pathways are intricate networks of molecular interactions that regulate muscle protein synthesis, degradation, and satellite cell activity.
Androgen Receptor Signaling
The primary mechanism of action for anabolic steroids is through binding to and activating the androgen receptor (AR). This ligand-bound receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes.
Caption: Androgen Receptor Signaling Pathway.
PI3K/Akt/mTOR Pathway
A critical pathway for muscle hypertrophy, the PI3K/Akt/mTOR signaling cascade is upregulated by anabolic steroids, leading to increased protein synthesis.
Caption: PI3K/Akt/mTOR Signaling Pathway.
Experimental Protocols
The following section details a generalized methodology for the comparative transcriptomic analysis of muscle tissue after anabolic steroid exposure.
Muscle Biopsy Collection
-
Subjects: Recruit cohorts of anabolic steroid users and non-using, resistance-trained individuals.
-
Procedure: Obtain muscle biopsies from the vastus lateralis or a similar large muscle group under local anesthesia using a Bergström needle.
-
Sample Handling: Immediately snap-freeze the muscle tissue in liquid nitrogen and store at -80°C until RNA extraction.
RNA Extraction
-
Homogenization: Homogenize the frozen muscle tissue in a suitable lysis buffer (e.g., TRIzol) using a mechanical homogenizer.
-
Purification: Isolate total RNA using a combination of chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >7 is generally considered suitable for RNA-Seq.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare sequencing libraries from the total RNA using a commercially available kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Bioinformatic Analysis
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the high-quality reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between the anabolic steroid user and control groups using statistical packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > |1| are typically considered significantly differentially expressed.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify over-represented biological processes and signaling pathways.
Experimental Workflow Diagram
Caption: Experimental Workflow.
Conclusion
The transcriptomic landscape of skeletal muscle is profoundly altered by exposure to anabolic steroids. This guide provides a comparative overview of these changes, highlighting key upregulated and downregulated genes and the central signaling pathways involved. The provided experimental protocols offer a standardized framework for conducting further research in this area. A deeper understanding of the molecular mechanisms underlying the effects of different anabolic agents is crucial for the development of novel therapeutic strategies for muscle-wasting diseases and for informing public health initiatives regarding the use and abuse of these potent compounds. The most commonly identified genes increased by AAS were IGF, MYOG, and MyoD.[1]
References
A Comparative Analysis of the Long-Term Effects of Anabol (Methandienone) and Nandrolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of two commonly known anabolic-androgenic steroids (AAS), Anabol (methandienone/dithis compound) and Nandrolone (B1676933). The information presented is based on available experimental data and is intended for an audience with a professional background in scientific research and drug development.
Executive Summary
This compound (Methandienone) and Nandrolone are both synthetic derivatives of testosterone (B1683101) with potent anabolic properties. However, their distinct chemical structures lead to differences in their metabolic fates and long-term physiological and pathological consequences. Methandienone, a 17α-alkylated oral steroid, is recognized for its significant hepatotoxicity. Nandrolone, typically administered as a decanoate (B1226879) ester via injection, is noted for its comparatively lower androgenicity and different profile of long-term side effects. This guide synthesizes experimental findings on their impacts on the liver, cardiovascular system, and endocrine system, and provides an overview of their underlying mechanisms of action.
Data Presentation: Comparative Long-Term Effects
The following tables summarize the long-term effects of Methandienone and Nandrolone based on findings from various experimental studies. It is crucial to note that direct head-to-head, long-term comparative studies are limited, and the data is synthesized from individual studies which may have varying experimental designs.
Table 1: Comparative Effects on Liver Function and Histology
| Parameter | Methandienone (this compound) | Nandrolone |
| Liver Enzymes (ALT, AST) | Significant elevation reported, indicative of hepatotoxicity.[1][2][3] | Dose-dependent increases observed, but generally considered less hepatotoxic than 17α-alkylated steroids.[1][4] |
| Histological Changes | Hepatocyte hypertrophy, cholestasis, and in severe cases, peliosis hepatis and adenomas. | Kupffer cell proliferation, hepatocyte vacuolation, and potential for incipient fibrosis at high doses. |
| Mechanism of Hepatotoxicity | C17-alpha alkylation impairs hepatic metabolism and biliary excretion. | Less direct hepatotoxic action compared to 17α-alkylated steroids. |
Table 2: Comparative Cardiovascular Effects
| Parameter | Methandienone (this compound) | Nandrolone |
| Lipid Profile | Unfavorable alterations: significant decrease in HDL ("good") cholesterol and increase in LDL ("bad") cholesterol. | Contrasting effects reported; some studies show a decrease in HDL, while others report no significant changes in the overall lipid profile.[5][6][7][8] |
| Cardiac Morphology | Can induce cardiac hypertrophy. | Associated with cardiac hypertrophy and fibrosis. |
| Blood Pressure | May lead to an increase in blood pressure. | Can contribute to hypertension. |
| Thrombosis Risk | May increase the risk of thrombotic events. | May influence coagulation factors, but the direct impact on thrombosis is not fully elucidated. |
Table 3: Comparative Endocrine and Reproductive Effects
| Parameter | Methandienone (this compound) | Nandrolone |
| HPG Axis (LH, FSH, Testosterone) | Strong suppression of endogenous testosterone, LH, and FSH production.[9][10][11][12] | Significant and sustained suppression of LH, FSH, and endogenous testosterone.[13] |
| Spermatogenesis | Can lead to reduced sperm count and even azoospermia.[14] | Can cause severe disruption of spermatogenesis. |
| Estrogenic Effects | Aromatizes to a potent estrogen (methylestradiol), leading to a high risk of gynecomastia and water retention.[15] | Aromatizes to a lesser extent than testosterone, but can still cause estrogenic side effects. |
| Androgenic Effects | Moderate androgenic effects; can cause acne, oily skin, and hair loss.[15] | Lower androgenic activity compared to testosterone due to its conversion to a less potent androgen in target tissues.[16] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to allow for critical evaluation and replication.
Protocol 1: Evaluation of Long-Term Hepatic Effects in a Rat Model (Representative)
-
Objective: To assess the long-term histological and biochemical effects of Methandienone or Nandrolone on the liver.
-
Animal Model: Male Wistar rats (8 weeks old).
-
Groups:
-
Control (Vehicle: sesame oil, intramuscularly or orally).
-
Methandienone (e.g., 5 mg/kg body weight, oral gavage, daily for 8 weeks).
-
Nandrolone Decanoate (e.g., 10 mg/kg body weight, intramuscular injection, once weekly for 8 weeks).
-
-
Procedure:
-
Animals are housed under standard laboratory conditions.
-
Body weight is recorded weekly.
-
At the end of the treatment period, animals are euthanized.
-
Blood samples are collected for analysis of liver enzymes (ALT, AST).
-
Livers are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histological processing (H&E staining).
-
-
Data Analysis: Statistical comparison of liver enzyme levels and semi-quantitative analysis of histological changes between the groups.
Protocol 2: Assessment of Long-Term Cardiovascular Parameters in a Rat Model (Representative)
-
Objective: To determine the long-term impact of Methandienone or Nandrolone on cardiac morphology and lipid profiles.
-
Animal Model: Male Sprague-Dawley rats (10 weeks old).
-
Groups:
-
Control (Vehicle).
-
Methandienone (as above).
-
Nandrolone Decanoate (as above).
-
-
Procedure:
-
Animals undergo the same treatment regimen as in Protocol 1.
-
Blood pressure can be monitored non-invasively at regular intervals.
-
At the end of the study, blood is collected for a full lipid panel (Total Cholesterol, HDL, LDL, Triglycerides).
-
Hearts are excised, weighed, and processed for histological analysis to assess for hypertrophy and fibrosis (e.g., Masson's trichrome stain).
-
-
Data Analysis: Comparison of heart weight to body weight ratios, lipid profile parameters, and histological scores for fibrosis and cardiomyocyte size.
Signaling Pathways and Mechanisms of Action
The biological effects of both Methandienone and Nandrolone are primarily mediated through their interaction with the androgen receptor (AR). However, their downstream effects and metabolic pathways differ, contributing to their unique long-term effect profiles.
Methandienone Signaling
Methandienone binds to and activates the androgen receptor, leading to the translocation of the receptor-ligand complex into the nucleus. This complex then binds to androgen response elements (AREs) on DNA, modulating the transcription of target genes involved in protein synthesis and muscle growth. Its 17α-alkylation, while conferring oral bioavailability, is also responsible for its hepatotoxicity. Furthermore, Methandienone can be aromatized to methylestradiol, a potent estrogen, which mediates its estrogenic side effects.
Nandrolone Signaling
Nandrolone, after being hydrolyzed from its decanoate ester, also activates the androgen receptor. A key difference lies in its metabolism by 5α-reductase. Unlike testosterone, which is converted to the more potent androgen dihydrotestosterone (B1667394) (DHT), nandrolone is converted to dihydronandrolone (DHN), a less potent androgen. This contributes to its lower androgenic side effect profile. In cardiac tissue, nandrolone has been shown to induce apoptosis and injury through pathways involving oxidative stress and inflammation, such as the TLR4/NF-κB/NLRP3 signaling cascade.[17]
Experimental Workflow for Comparative Analysis
A logical workflow for a comprehensive, long-term comparative study of Methandienone and Nandrolone is outlined below.
Conclusion
The long-term administration of both Methandienone and Nandrolone is associated with a range of significant adverse effects. Methandienone's primary long-term risk is its pronounced hepatotoxicity, a direct consequence of its chemical structure that enables oral administration. Nandrolone, while less damaging to the liver, poses considerable long-term risks to the cardiovascular and endocrine systems. The choice of compound in a research or development context must carefully consider these distinct long-term effect profiles. This guide provides a foundational comparison based on the current body of scientific literature, highlighting the need for further direct comparative studies to fully elucidate the relative long-term risks of these two potent anabolic agents.
References
- 1. Influence of nandrolone decanoate administration on serum lipids and liver enzymes in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Androgenic Steroids - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dose-dependent hepatic response to subchronic administration of nandrolone decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of nandrolone treatment with and without enforced swimming on histological and biochemical changes in the heart and coronary artery of male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the love of muscle can break a heart: Impact of anabolic androgenic steroids on skeletal muscle hypertrophy, metabolic and cardiovascular health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lack of demonstrated effect of nandrolone on serum lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of androgenic-anabolic steroids on apolipoproteins and lipoprotein (a) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of an anabolic steroid (metandienon) on plasma LH-FSH, and testosterone and on the response to intravenous administration of LRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. elementssystem.com [elementssystem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. researchgate.net [researchgate.net]
- 14. Metandienone: Pharmacology and Therapeutic Uses_Chemicalbook [chemicalbook.com]
- 15. Metandienone - Wikipedia [en.wikipedia.org]
- 16. Anabolic–androgenic steroids: How do they work and what are the risks? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nandrolone decanoate induces heart injury via oxidative damage and mitochondrial apoptotic pathway by regulation of TLR4/NF-κB/NLRP3 axis in male rats: The rescue effect of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Anabol (Methandienone): A Procedural Guide
The proper disposal of Anabol, a brand name for the anabolic steroid Methandienone, is a critical component of laboratory safety, regulatory compliance, and environmental protection.[1][2] As Methandienone is classified as a Schedule III controlled substance in the United States, its disposal is strictly regulated to prevent diversion and environmental contamination.[3][4][5] Improper methods, such as flushing down a drain or discarding in regular trash, are prohibited and can pose significant risks.[1][6]
Primary Disposal Protocol for Unregistered Holders
For individuals or entities who possess this compound (Methandienone) but are not registered with the Drug Enforcement Administration (DEA) to handle it, the mandated procedure is to seek official guidance.
Step 1: Contact the DEA Persons wishing to dispose of anabolic steroids should contact their local DEA Diversion field office.[3] The office will provide specific instructions for legal and safe disposal.[3]
General Disposal Procedures for Researchers and Laboratories
Research facilities must adhere to institutional, federal, and local regulations. The overarching goal is to render the chemical non-retrievable.
Step 1: Segregation and Secure Storage
-
Immediately separate any expired, unwanted, or contaminated Methandienone from active chemical stocks.[6]
-
Clearly label the waste container with "Expired," "Waste," or "For Disposal" to prevent accidental use.[6]
-
Store the segregated waste in a secure, locked location, following the same security protocols as for active controlled substances.[6]
Step 2: Adherence to Safety Protocols
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, lab coats, and safety glasses, when handling waste Methandienone.[1][7]
-
Ventilation: Ensure the handling area is well-ventilated to avoid inhalation of dust or vapors.[1]
-
Containment: Pick up and arrange for disposal without creating dust. Keep the waste in suitable, closed containers.[1]
Step 3: Approved Disposal Methods
-
Licensed Waste Contractor: The recommended method is to transfer the waste to a state-licensed medical or hazardous waste contractor for disposal via incineration in a licensed facility.[1]
-
Return to Manufacturer: If possible, returning the expired or unused pharmaceutical to the manufacturer is a viable option.[1]
-
Drug Take-Back Programs: Utilize official drug take-back programs sponsored by the DEA or local authorities.[8][9][10] These programs provide a secure way to dispose of controlled substances.
Disposal Options Summary
The following table summarizes the primary disposal methods, their appropriate context, and key considerations.
| Disposal Method | Primary Audience | Key Considerations |
| Contact DEA Field Office | Individuals / Unregistered Holders | Mandatory first step for legal disposal instructions.[3] |
| Licensed Waste Contractor | Research Labs, Institutions | Ensures transport and disposal (e.g., incineration) in a licensed, secure manner.[1] |
| Drug Take-Back Programs | All Users | Secure and environmentally sound option sponsored by the DEA and local communities.[9][10] |
| Return to Manufacturer | All Users | An appropriate option if offered by the supplier.[1] |
| Household Trash Disposal | Not Recommended; Last Resort Only | If no other options exist, mix the substance (do not crush) with an undesirable material (e.g., cat litter, coffee grounds), place it in a sealed container, and discard it in household trash.[9][10] This method should be avoided for controlled substances. |
Disposal Workflow
The logical flow for determining the correct disposal procedure for this compound (Methandienone) is outlined below. This workflow prioritizes regulatory compliance and safety.
Caption: Decision workflow for the proper disposal of this compound (Methandienone).
References
- 1. ikigaicorporation.com [ikigaicorporation.com]
- 2. Methandrostenolone | C20H28O2 | CID 6300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Federal Register :: Implementation of the Designer Anabolic Steroid Control Act of 2014 [federalregister.gov]
- 4. Methandienone - Anabolic Steroids | Actiza Pharma [actizapharma.com]
- 5. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. gtml.mebnet.net [gtml.mebnet.net]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 9. fda.gov [fda.gov]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
